Triethylene glycol diacrylate
Descripción
Propiedades
IUPAC Name |
2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDDHNZXOAFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-30-8 | |
| Record name | 2-Propenoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0051780 | |
| Record name | Triethylene glycol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [AIHA] | |
| Record name | Triethylene glycol diacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00289 [mmHg] | |
| Record name | Triethylene glycol diacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1680-21-3 | |
| Record name | Light Acrylate 3EG-A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A0FXS2UOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tetra(ethylene glycol) Diacrylate (TEGDA) Monomer for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of tetra(ethylene glycol) diacrylate (TEGDA), a versatile monomer widely utilized in the fields of polymer chemistry, materials science, and drug delivery. This document is intended for researchers, scientists, and professionals involved in drug development and related areas.
Core Properties of TEGDA Monomer
Tetra(ethylene glycol) diacrylate, often abbreviated as TEGDA, is a key crosslinking monomer known for its flexibility and reactivity.[1] Its molecular structure features a tetraethylene glycol core functionalized with acrylate groups at both ends, which enables efficient crosslinking upon exposure to stimuli like UV radiation.[1]
Chemical Structure
The chemical structure of TEGDA is central to its functionality, providing a flexible spacer and two reactive acrylate groups for polymerization.
Chemical Name: 2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate
SMILES: C=CC(=O)OCCOCCOCCOCCOC(=O)C=C
InChI: InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2
Quantitative Data Summary
The following table summarizes the key quantitative properties of the TEGDA monomer.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₇ |
| Molecular Weight | 302.32 g/mol |
| CAS Number | 17831-71-9 |
| Appearance | Pale yellow liquid |
| Density | 1.11 g/mL at 25 °C |
| Boiling Point | 381.5°C at 760 mmHg |
| Flash Point | >110°C |
| Solubility in Water | Insoluble |
| Refractive Index | 1.461 |
| Viscosity | 10 - 20 cPs |
Synthesis and Polymerization
TEGDA is typically synthesized through the esterification of tetraethylene glycol with acrylic acid or its derivatives.[1] The reaction conditions, catalysts, and purification processes are carefully controlled to achieve high purity and yield.[1]
General Synthesis Workflow
The synthesis of TEGDA-based materials, such as hydrogels for drug delivery, follows a general workflow that involves the polymerization of the TEGDA monomer in the presence of a photoinitiator and a drug, followed by crosslinking.
Experimental Protocols
This protocol describes the fabrication of high-aspect-ratio microneedles using photopolymerization of TEGDA.[2]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, molecular weight: 250, 575, or 700 g/mol )
-
Photoinitiator (PI), such as 2-hydroxy-2-methylpropiophenone (Darocur 1173), 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), or 2,2-dimethoxy-2-phenyl acetophenone (Irgacure 651)
-
Polydimethylsiloxane (PDMS)
-
Polyethylene terephthalate (PET) film
-
Ethanol
Procedure:
-
Prepare the prepolymer solution by mixing PEGDA with 5 wt% of the chosen photoinitiator.
-
Fill a PDMS chamber with the prepolymer solution and cover it with a thin PET film.
-
Expose the prepolymer within the PDMS chamber to UV light through a photomask to initiate photopolymerization and solidify the material.
-
After polymerization, detach the PDMS chamber from the PET film, which now has the microneedles bonded to it.
-
Wash the fabricated microneedle array with ethanol to remove any uncured prepolymer.
This protocol outlines the synthesis of TEGDA-based hydrogels via free radical polymerization for potential use in drug delivery.[3]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) macromers
-
Redox initiators (e.g., ferrous gluconate/t-butyl hydroperoxide) or photochemical initiators (e.g., α,α-dimethoxy-α-phenylacetophenone - Irgacure 651®)
-
(Optional) Co-monomer such as N-vinyl-2-pyrrolidone (NVP)
Procedure:
-
Synthesize poly(ethylene glycol)-co-poly(lactide) diacrylate macromers with desired PEG molecular weights and lactate content.
-
Dissolve the macromers in a suitable buffer or solvent.
-
For redox-initiated polymerization: Add the ferrous gluconate and t-butyl hydroperoxide solutions to the macromer solution to initiate polymerization.
-
For photochemical polymerization: Add the photoinitiator (e.g., Irgacure 651®) and, if necessary, the co-monomer (NVP) to the macromer solution. Expose the solution to UV light to initiate polymerization.
-
Allow the polymerization to proceed to form the hydrogel.
-
The extent of polymerization can be monitored by measuring the compressive modulus of the resulting hydrogel.
Applications in Research and Drug Development
TEGDA is a highly versatile monomer with numerous applications in biomedical research and drug development due to its biocompatibility and tunable properties.
Drug Delivery Systems
Photocrosslinked TEGDA hydrogels are extensively investigated for controlled drug release.[4] The crosslink density of the hydrogel network, which can be controlled by the molecular weight of the TEGDA and the polymerization conditions, governs the release rate of encapsulated drugs.[4] These systems have shown promise for the sustained delivery of both small molecules and larger therapeutic proteins.[4][5]
Tissue Engineering
In tissue engineering, TEGDA-based hydrogels serve as scaffolds that can mimic the extracellular matrix.[6] Their properties can be tailored to support cell adhesion, proliferation, and differentiation.[6] The ability to create micropatterned surfaces on TEGDA hydrogels allows for the spatial control of cell growth and tissue formation.[7]
Solid-Phase Peptide Synthesis
TEGDA has been used as a crosslinking agent to create polystyrene-based resins for solid-phase peptide synthesis.[8] These resins exhibit excellent swelling properties in a variety of solvents, facilitating the efficient synthesis of peptides.[8]
Experimental Workflow for Micropatterning
The following diagram illustrates a typical workflow for creating micropatterned TEGDA hydrogels for applications such as guided cell growth.
References
- 1. TEGDA monomer - Triethylene Glycol Diacrylate for Coatings & Inks [sinocurechem.com]
- 2. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Photopolymerized Microparticles Based on PEGDA Using Microfluidic Devices. Part 1. Initial Gelation Time and Mechanical Properties of the Material | MDPI [mdpi.com]
- 6. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. ias.ac.in [ias.ac.in]
A Guide to the Laboratory Synthesis and Purification of Triethylene Glycol Diacrylate (TEGDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of triethylene glycol diacrylate (TEGDA) for laboratory applications. The document details the prevalent synthesis methodology, a step-by-step purification protocol, and the analytical techniques for quality assessment. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to ensure clarity and reproducibility.
Introduction
This compound (TEGDA) is a difunctional monomer widely utilized in the formulation of polymers for various applications, including hydrogels for drug delivery and tissue engineering, as well as in coatings, adhesives, and inks. Its low viscosity, high reactivity, and the flexibility it imparts to the resulting polymer make it a valuable crosslinking agent. For research and development, particularly in the biomedical and pharmaceutical fields, the purity of TEGDA is critical to ensure predictable material properties and biocompatibility. This guide outlines a reliable method for the synthesis and subsequent purification of TEGDA on a laboratory scale.
Synthesis of this compound
The most common and cost-effective method for synthesizing TEGDA in a laboratory setting is the direct esterification of triethylene glycol (TEG) with acrylic acid. This reaction is typically catalyzed by a strong acid and requires the removal of water to drive the reaction to completion. To prevent the premature polymerization of the acrylate monomers, a polymerization inhibitor is essential.
Chemical Reaction Pathway
The esterification reaction proceeds as follows:
Caption: Chemical synthesis pathway of this compound.
Experimental Protocol: Esterification
This protocol is based on typical laboratory procedures for direct esterification.
Materials:
-
Triethylene glycol (TEG)
-
Acrylic acid
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Hydroquinone (HQ) or 4-methoxyphenol (MEHQ) (polymerization inhibitor)
-
Toluene (solvent for azeotropic water removal)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with a condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, thermometer, and the Dean-Stark apparatus fitted with a condenser.
-
Charging Reactants: To the flask, add triethylene glycol, toluene (approximately 50-90% of the total mass of reactants), acrylic acid (a slight molar excess, e.g., 2.1 to 2.2 moles per mole of TEG), the acid catalyst, and the polymerization inhibitor.
-
Reaction: Heat the mixture to reflux (typically 80-110°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected in the trap. The reaction is considered complete when water evolution ceases, or the acid value of the reaction mixture drops to a target level (e.g., < 5 mg KOH/g).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Typical Reaction Parameters
| Parameter | Value/Range | Purpose |
| Molar Ratio (Acrylic Acid:TEG) | 2.1:1 to 2.2:1 | Drives the reaction towards the di-ester product. |
| Catalyst (p-TSA) | 1-2% w/w of reactants | Speeds up the esterification reaction. |
| Inhibitor (HQ/MEHQ) | 200-500 ppm | Prevents premature polymerization of acrylates. |
| Solvent | Toluene or Cyclohexane | Forms an azeotrope with water for its removal. |
| Temperature | 80 - 110 °C | Provides energy for the reaction to proceed. |
| Reaction Time | 4 - 8 hours | Dependant on scale and reaction conditions. |
| Expected Yield | 75 - 92% | Varies with reaction conditions and purification efficiency.[1] |
Purification of this compound
Post-synthesis, the crude product contains unreacted starting materials, catalyst, inhibitor, and solvent. A multi-step purification process is necessary to obtain high-purity TEGDA.
Purification Workflow
Caption: Experimental workflow for the purification of TEGDA.
Detailed Purification Protocol
-
Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add a 5-10% aqueous solution of sodium carbonate or sodium hydroxide and shake gently.[1] Release the pressure frequently. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH 7-8). Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with a 20% aqueous sodium chloride (brine) solution and then with deionized water.[1] Repeat the water wash until the aqueous layer is neutral. These washes help to remove residual salts and water-soluble impurities.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Vacuum Distillation: This is the most critical step for obtaining high-purity TEGDA. Add a small amount of a high-boiling point polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol) to the flask.[2] Assemble a vacuum distillation apparatus and carefully distill the crude TEGDA under reduced pressure. The boiling point of TEGDA is greater than 300°C at atmospheric pressure, but it can be distilled at lower temperatures under vacuum, which prevents thermal degradation and polymerization.[3] Collect the fraction that corresponds to the boiling point of TEGDA at the applied pressure.
Purification Specifications
| Parameter | Specification | Method/Purpose |
| Neutralization pH | 7 - 8 | Ensures complete removal of acidic components. |
| Washing | 2-3 times with brine/water | Removes salts and water-soluble impurities. |
| Vacuum Pressure | < 10 mmHg | Lowers the boiling point to prevent degradation. |
| Distillation Temperature | ~160-170 °C at 1-2 mmHg | Corresponds to the boiling point of TEGDA under vacuum. |
| Final Purity | > 98% | Assessed by GC analysis.[3] |
| Acid Content | ≤ 0.02% | Determined by titration.[3] |
| Moisture Content | ≤ 0.2% | Karl Fischer titration.[3] |
| Color (APHA) | ≤ 30 | Visual comparison or spectrophotometry.[3] |
Analytical Characterization
To confirm the identity and purity of the synthesized TEGDA, several analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for assessing the purity of TEGDA and identifying any impurities.
Typical GC-MS Parameters:
| Parameter | Value/Example |
| GC Column | SPB®-624 Capillary GC Column (or similar) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Example: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Impact (EI) |
| Mass Range | m/z 40-400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized TEGDA.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.4 | dd | =CH₂ (trans to C=O) |
| ~6.1 | dd | =CH₂ (cis to C=O) |
| ~5.8 | dd | -CH= |
| ~4.3 | t | -COO-CH₂- |
| ~3.7 | t | -CH₂-O-CH₂- (adjacent to ester) |
| ~3.65 | s | -O-CH₂-CH₂-O- (central) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the TEGDA molecule.
Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950 | C-H stretch | Aliphatic |
| ~1725 | C=O stretch | Ester |
| ~1635 | C=C stretch | Alkene |
| ~1410 | =CH₂ scissoring | Alkene |
| ~1190 | C-O stretch | Ester |
| ~810 | =CH₂ wag | Alkene |
Safety Considerations
-
Acrylic acid is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acrylates are sensitizers and can cause skin irritation. Avoid direct contact with the skin.
-
Toluene is flammable and toxic. Work in a fume hood and away from ignition sources.
-
Vacuum distillation poses an implosion risk. Use appropriate glassware that is free of cracks and stars, and use a safety shield.
By following this guide, researchers can reliably synthesize and purify high-quality this compound for their laboratory needs, ensuring the integrity and reproducibility of their experimental results.
References
A Technical Guide to the Spectroscopic Analysis of Triethylene Glycol Diacrylate (TEGDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triethylene glycol diacrylate (TEGDA), a common crosslinking agent used in the synthesis of hydrogels and other polymers for biomedical and drug delivery applications. This document details Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) data, outlines experimental protocols for acquiring this data, and presents a typical experimental workflow for the polymerization of TEGDA.
Spectroscopic Data of this compound
The following sections present the available and predicted spectroscopic data for TEGDA. It is important to note that while extensive data is available for the related compound triethylene glycol dimethacrylate (TEGDMA), fully assigned, publicly accessible datasets for this compound (TEGDA) are less common. The data presented herein is a combination of database information and theoretical predictions based on the molecular structure.
NMR spectroscopy is a powerful technique for elucidating the molecular structure of TEGDA.
¹H NMR Spectroscopy Data (Predicted)
The following table outlines the predicted proton NMR (¹H NMR) chemical shifts for TEGDA. These predictions are based on the known structure and typical chemical shifts for similar functional groups.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 6.42 | dd | 2H | =CH₂ (trans to C=O) |
| 6.14 | dd | 2H | =CH- (geminal) |
| 5.86 | dd | 2H | =CH₂ (cis to C=O) |
| 4.29 | t | 4H | -O-CH₂-CH₂-O-C=O |
| 3.75 | t | 4H | -O-CH₂-CH₂-O-C=O |
| 3.68 | s | 4H | -O-CH₂-CH₂-O- |
¹³C NMR Spectroscopy Data
The following table presents the ¹³C NMR chemical shifts for TEGDA.[1] Please note that these are unassigned shifts from a spectral database.
| Chemical Shift (δ) ppm |
| 166.0 |
| 131.1 |
| 128.2 |
| 70.4 |
| 69.0 |
| 63.8 |
FTIR spectroscopy is used to identify the functional groups present in TEGDA. The following table lists the characteristic absorption bands expected for the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925 - 2850 | Medium-Strong | C-H stretch (alkane) |
| 1725 | Strong | C=O stretch (ester) |
| 1635 | Medium | C=C stretch (alkene) |
| 1410 | Medium | =C-H in-plane bend |
| 1270 - 1200 | Strong | C-O stretch (ester) |
| 1190 | Strong | C-O-C stretch (ether) |
| 810 | Medium | =C-H out-of-plane bend |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound (liquid monomer)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. In a clean, dry vial, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. b. Thoroughly mix the solution to ensure homogeneity. c. Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: a. Set the spectral width to approximately 12-15 ppm. b. Use a 30-degree pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. e. Process the data by applying a Fourier transform, phase correction, and baseline correction. f. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to approximately 200-220 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. f. Process the data similarly to the ¹H spectrum and reference the CDCl₃ peak to 77.16 ppm.
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound (liquid monomer)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition: a. Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely. b. Acquire a background spectrum. This will subtract the absorbance of the air and the ATR crystal from the sample spectrum.
-
Sample Application: a. Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Spectrum Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. b. Set the spectral range from 4000 to 400 cm⁻¹. c. Set the resolution to 4 cm⁻¹.
-
Data Processing and Analysis: a. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
-
Cleaning: a. After the measurement, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
Visualization of Experimental Workflow
The primary application of this compound is as a crosslinker in polymerization reactions, often initiated by UV light or a chemical initiator, to form hydrogels. The following diagram illustrates a typical experimental workflow for this process.
References
Solubility of Triethylene Glycol Diacrylate in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Triethylene Glycol Diacrylate (TREGDA) in common laboratory solvents. Understanding the solubility characteristics of this difunctional acrylate monomer is essential for its effective application in areas such as polymer synthesis, coatings, adhesives, 3D printing resins, and biomedical materials. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes qualitative information, data from analogous compounds, and provides standardized methodologies for experimental solubility determination.
Core Concepts: Solubility and Miscibility
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The extent of the solubility of a substance in a specific solvent is measured as the saturation concentration, where adding more solute does not increase the concentration of the solution.
Miscibility , in contrast, is the property of two substances to mix in all proportions, forming a homogeneous solution. This term is most often applied to liquids. For the practical purposes of this guide, solvents are categorized as "miscible" with TREGDA where they are expected to form a single, clear liquid phase under standard laboratory conditions.
Quantitative and Qualitative Solubility Data of TREGDA
Precise quantitative solubility values for TREGDA in a wide range of organic solvents are not extensively reported in publicly available literature. However, based on technical data sheets, safety data, and information on structurally similar compounds, a general solubility profile can be established. The following table summarizes the available data and provides an inferred solubility profile.
| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility of TREGDA | Notes |
| Water | Water | H₂O | Sparingly Soluble[1] | One source notes good solubility in water, which may refer to specific formulations or grades.[2] TREGDA's hydrophilic nature suggests some water solubility.[3] |
| Alcohols | Ethanol | C₂H₅OH | Good Solubility/Miscible | Generally stated to be soluble in alcohols.[2] The related compound, TEGDMA, is soluble at >10% in ethanol.[4] |
| Methanol | CH₃OH | Good Solubility/Miscible | The related compound, TEGDMA, is soluble in methanol.[3] | |
| Isopropanol | C₃H₈O | Good Solubility/Miscible | Inferred from general statements about alcohol miscibility for similar acrylates. | |
| Ketones | Acetone | C₃H₆O | Good Solubility/Miscible[2] | The related compound, TEGDMA, is soluble at >10% in acetone.[4] |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | Good Solubility/Miscible | Inferred from general statements about ketone miscibility. | |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Good Solubility/Miscible | THF is a common solvent for dissolving acrylic polymers and monomers.[5] |
| Diethyl Ether | (C₂H₅)₂O | Good Solubility/Miscible | Inferred from general statements about ether miscibility for similar acrylates. | |
| Esters | Ethyl Acetate | C₄H₈O₂ | Good Solubility/Miscible | Inferred from general statements about ester miscibility for similar acrylates. |
| Amides | Dimethylformamide (DMF) | C₃H₇NO | Good Solubility/Miscible | DMF is a polar aprotic solvent known to dissolve many organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good Solubility/Miscible | DMSO is a powerful polar aprotic solvent. |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Good Solubility/Miscible | Lauryl acrylate, another acrylate monomer, is soluble in toluene.[6] |
| Chlorinated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Good Solubility/Miscible | Dichloromethane is effective at dissolving polyacrylate adhesives to release residual monomers.[7] |
| Chloroform | CHCl₃ | Good Solubility/Miscible | The related compound, TEGDMA, is soluble in chloroform.[3] | |
| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Poorly Soluble/Immiscible | As a relatively polar molecule, TREGDA is expected to have low solubility in non-polar aliphatic hydrocarbons. |
| Heptane | C₇H₁₆ | Poorly Soluble/Immiscible | Similar to hexane, low solubility is expected. |
Disclaimer: The information in this table, particularly for solvents without direct citations, is based on chemical principles and data from similar compounds. For critical applications, experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
The following protocols outline general methods for determining the qualitative miscibility and quantitative solubility of TREGDA in a laboratory setting.
Method 1: Qualitative Miscibility Assessment
This method provides a rapid visual determination of whether TREGDA is miscible in a given solvent.
1. Materials:
- This compound (TREGDA)
- Test solvents
- Small glass vials (e.g., 4 mL) with caps
- Pipettes or graduated cylinders
2. Procedure: a. Label three vials for each solvent to be tested. b. In separate vials, prepare TREGDA:solvent mixtures in various volume ratios (e.g., 1:9, 1:1, and 9:1). c. For each ratio, add the appropriate volume of solvent and then TREGDA to the vial. d. Securely cap the vials and vortex or shake vigorously for 30-60 seconds. e. Allow the vials to stand at a controlled temperature (e.g., 25 °C) for at least 24 hours. f. Visually inspect the vials for clarity, phase separation, or the presence of cloudiness (turbidity). g. Interpretation of Results:
- Miscible: A single, clear, homogeneous liquid phase is observed in all ratios.
- Partially Miscible: Two distinct liquid phases are observed, or the solution is cloudy.
- Immiscible: Two distinct liquid phases are clearly visible.
Method 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol determines the solubility of TREGDA in a solvent at a specific temperature.
1. Materials:
- TREGDA
- Solvent of interest
- Scintillation vials or flasks with tight-sealing caps
- Analytical balance
- Temperature-controlled shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE)
- Pre-weighed glass beakers or aluminum pans
- Vacuum oven or desiccator
2. Procedure: a. Add a known volume or mass of the solvent to a vial. b. Add an excess amount of TREGDA to the solvent to create a saturated solution. c. Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixture for at least 24-48 hours to ensure saturation is reached. e. After equilibration, allow the vial to sit undisturbed for several hours to let any undissolved TREGDA settle. f. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved material. g. Dispense the filtered, saturated solution into a pre-weighed beaker. h. Record the exact mass of the solution transferred. i. Place the beaker in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the TREGDA residue is achieved. j. Calculation:
- Solubility ( g/100 mL) = (Mass of TREGDA residue / Volume of aliquot taken) * 100
- Solubility (wt%) = (Mass of TREGDA residue / Mass of solution aliquot) * 100
Visualizing Experimental and Conceptual Frameworks
Diagrams created using Graphviz help to visualize the logical workflows and chemical principles discussed.
Caption: Workflow for quantitative solubility determination of TREGDA.
Caption: "Like Dissolves Like" principle for TREGDA solubility.
References
- 1. gestis-database.dguv.de [gestis-database.dguv.de]
- 2. sfdchem.com [sfdchem.com]
- 3. Triethylene glycol dimethacrylate CAS#: 109-16-0 [m.chemicalbook.com]
- 4. Triethylene Glycol Dimethacrylate | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Triethylene Glycol Diacrylate (TEGDA)
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol diacrylate (TEGDA) is a difunctional acrylate monomer increasingly utilized in research and development for the synthesis of polymers, hydrogels, and other advanced materials with applications in drug delivery, tissue engineering, and medical devices. While its versatility is advantageous, a thorough understanding of its potential health and safety hazards is paramount for ensuring a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations, experimental protocols for hazard assessment, and emergency procedures for handling TEGDA in a research laboratory setting.
Hazard Identification and Classification
TEGDA is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for TEGDA:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
The corresponding hazard (H) and precautionary (P) statements are crucial for safe handling:
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physicochemical and Toxicological Data
A clear understanding of the physical, chemical, and toxicological properties of TEGDA is essential for risk assessment.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1680-21-3 | [2] |
| Molecular Formula | C₁₂H₁₈O₆ | [2] |
| Molar Mass | 258.27 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 266 °C | [2] |
| Density | 1.1 g/cm³ | [2] |
| Flash Point | > 100 °C | [2] |
| Solubility in Water | Sparingly soluble | [3] |
Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 500 - 996 mg/kg | [2] |
| LD50 | Mouse | Oral | 700 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 1,900 mg/kg | [2] |
| Skin Irritation | Rabbit | Dermal | Moderate (1% solution) | [2] |
| Eye Irritation | Rabbit | Ocular | Very strong | [2] |
Occupational Exposure Limits
While specific Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL) for TEGDA have not been established by major regulatory bodies like OSHA or ACGIH, the American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL).
| Organization | Limit | Value | Notes |
| AIHA (WEEL) | 8-Hour TWA | 1 mg/m³ | Skin notation |
The "skin" notation indicates that skin absorption is a significant route of exposure.[4][5]
Signaling Pathways in TEGDA-Induced Skin Reactions
The skin irritation and sensitization caused by TEGDA and other acrylates are complex biological processes involving multiple cell types and signaling pathways. Understanding these pathways is crucial for developing mitigation strategies and alternative testing methods.
Adverse Outcome Pathway (AOP) for Skin Sensitization
The process of skin sensitization by chemical haptens like TEGDA can be described by an Adverse Outcome Pathway (AOP), which outlines the key events from the initial molecular interaction to the final adverse effect.
Keratinocyte Activation and the Keap1-Nrf2-ARE Pathway
Upon exposure to electrophilic substances like TEGDA, keratinocytes, the primary cells of the epidermis, become activated. This activation involves the Keap1-Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses.
Dendritic Cell Activation and NF-κB Signaling
Pro-inflammatory signals from activated keratinocytes, such as IL-1α, trigger the activation and maturation of dendritic cells (Langerhans cells in the skin). This process is often mediated by the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocols for Safety Assessment
Standardized in vitro and in vivo methods are available to assess the skin irritation and sensitization potential of chemicals like TEGDA. The following are summaries of key OECD test guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method uses a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[5][6]
Methodology:
-
Tissue Preparation: Commercially available RhE tissues are pre-incubated in culture medium.
-
Test Chemical Application: A small volume or weight of the test chemical (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.[6]
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Washing and Post-Incubation: The test chemical is thoroughly washed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).[6]
-
Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt. The formazan is then extracted, and its optical density is measured.[6]
-
Classification: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[6]
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)
The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.[7]
Methodology:
-
Animal Selection and Grouping: Female mice (e.g., CBA/J strain) are divided into treatment groups (at least three concentrations of the test substance) and a vehicle control group. A positive control group is also included.
-
Test Substance Application: A defined volume of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine). After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a scintillation counter.
-
Calculation of Stimulation Index (SI): The proliferation in each treatment group is expressed as the mean disintegrations per minute (DPM) per mouse. The Stimulation Index (SI) is calculated by dividing the mean DPM of each treated group by the mean DPM of the vehicle control group.
-
Classification: A substance is classified as a skin sensitizer if the SI is ≥ 3.
Safe Handling and Storage in a Research Laboratory
Strict adherence to safe handling and storage protocols is essential to minimize the risk of exposure to TEGDA.
Engineering Controls
-
Ventilation: All work with TEGDA, especially when heating or creating aerosols, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where TEGDA is handled.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.5 mm). Inspect gloves for any signs of degradation or perforation before and during use.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Lab Coat: A buttoned, full-length lab coat should be worn at all times.
-
Respiratory Protection: If there is a potential for inhalation of vapors or aerosols that cannot be controlled by engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where TEGDA is handled.
-
Use a designated area for working with TEGDA.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling.
Storage Requirements
-
Store TEGDA in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
The recommended storage temperature is between 2 to 8 °C.[3]
-
Store in the original, tightly sealed container.
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.
-
TEGDA may polymerize if exposed to heat, light, or contaminants. Commercial products often contain an inhibitor (e.g., 4-methoxyphenol) to prevent polymerization.[3] The loss of this inhibitor can lead to hazardous polymerization.
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Minor Spills (in a fume hood):
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity and the laboratory supervisor.
-
If the spill is flammable, eliminate all ignition sources.
-
From a safe distance, and if trained to do so, attempt to contain the spill.
-
Contact the institution's emergency response team.
-
Fire Fighting Measures
-
TEGDA is a combustible liquid.[3]
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
Cool containers exposed to fire with water spray to prevent pressure buildup and potential rupture.
Conclusion
This compound is a valuable monomer for a wide range of research applications. However, its potential to cause skin and eye irritation, as well as skin sensitization, necessitates a comprehensive understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with handling TEGDA and maintain a safe and healthy laboratory environment. Continuous vigilance, proper training, and a commitment to safety are the cornerstones of responsible chemical research.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. gestis-database.dguv.de [gestis-database.dguv.de]
- 4. tera.org [tera.org]
- 5. tera.org [tera.org]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. gestis-database.dguv.de [gestis-database.dguv.de]
An In-depth Technical Guide to Triethylene Glycol Diacrylate (CAS 1680-21-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triethylene glycol diacrylate (TEGDA), a difunctional monomer with significant applications in polymer science, biomaterials, and drug delivery systems. This document details its physicochemical properties, safety information, polymerization behavior, and biological activity, offering detailed experimental protocols and visual workflows for researchers.
Core Properties and Safety Information
This compound is a low-viscosity, high-reactivity monomer primarily used as a crosslinking agent. Its structure, featuring two terminal acrylate groups connected by a flexible triethylene glycol chain, allows for the rapid formation of robust, cross-linked polymer networks.
Physicochemical Data
The key physical and chemical properties of TEGDA are summarized below, providing essential data for its application in various formulations.[1][2][3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 1680-21-3 | [2] |
| Molecular Formula | C₁₂H₁₈O₆ | [6] |
| Molecular Weight | 258.27 g/mol | [3][6] |
| Appearance | Clear, colorless liquid | [1][5] |
| Odor | Slight acrylic odor | [1][5] |
| Density | 1.10 - 1.11 g/cm³ at 25°C | [1][4] |
| Boiling Point | >300°C | [1][5] |
| Melting/Freezing Point | -20°C | [1][5] |
| Viscosity | 10 - 25 mPa·s at 25°C | [1][5] |
| Flash Point | >100°C | [2] |
| Refractive Index (n20/D) | 1.461 - 1.464 | [4][7] |
| Solubility | Sparingly soluble in water | [2] |
Safety and Handling
TEGDA is classified as a hazardous substance. Proper personal protective equipment (PPE), including gloves and eye protection, should be used during handling.[2] Work should be conducted in a well-ventilated area.
| Hazard Class & Category | Hazard Statement | Pictogram | Reference(s) |
| Skin Irritation 2 | H315: Causes skin irritation | GHS07 | [2][8] |
| Eye Irritation 2 | H319: Causes serious eye irritation | GHS07 | [2][8] |
| Skin Sensitization 1 | H317: May cause an allergic skin reaction | GHS07 | [2][8] |
Precautionary Statements: P261, P264, P272, P280, P302+P352, P305+P351+P338[2][4]
Applications in Research and Drug Delivery
TEGDA's properties make it a valuable component in various advanced applications. Its primary function is as a crosslinking agent in free-radical polymerization.[9]
-
Hydrogels for Drug Delivery: As a polyethylene glycol (PEG)-containing monomer, TEGDA is used to synthesize hydrogels.[7] These cross-linked networks can encapsulate therapeutic agents, allowing for their controlled and sustained release.[7]
-
Biomaterials and Tissue Engineering: Photopolymerizable TEGDA-based hydrogels serve as scaffolds in tissue engineering, providing a synthetic extracellular matrix that can be functionalized to support cell adhesion and growth.[10][11]
-
UV/EB-Curable Systems: Its high reactivity enables rapid curing under UV or electron beam (EB) radiation, making it ideal for high-performance coatings, adhesives, and printing inks.[5][9]
-
3D Printing Resins: TEGDA is a key component in resins for vat photopolymerization 3D printing, where its low viscosity and fast curing speed are advantageous.[5]
Polymerization and Material Characterization
TEGDA readily undergoes free-radical polymerization. The two acrylate groups allow it to act as a crosslinker, forming a three-dimensional polymer network. This reaction can be initiated thermally or photochemically.
References
- 1. This compound (1680-21-3) for sale [vulcanchem.com]
- 2. gestis-database.dguv.de [gestis-database.dguv.de]
- 3. This compound CAS#: 1680-21-3 [m.chemicalbook.com]
- 4. Tri(ethyleneglycol) diacrylate MEHQ = 1000ppm inhibitor, 97 1680-21-3 [sigmaaldrich.com]
- 5. adakem.com [adakem.com]
- 6. Page loading... [guidechem.com]
- 7. polysciences.com [polysciences.com]
- 8. palmerholland.com [palmerholland.com]
- 9. This compound (TEGDA) – Research Grade [benchchem.com]
- 10. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 11. Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade Triethylene Glycol Diacrylate for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of research-grade triethylene glycol diacrylate (TEGDA), a versatile crosslinking agent with significant applications in biomaterials, drug delivery, and polymer science. This document details commercial suppliers, technical specifications, experimental protocols, and key chemical pathways to assist researchers in sourcing and effectively utilizing this monomer.
Commercial Suppliers and Product Specifications
Sourcing high-purity TEGDA is critical for reproducible research outcomes. Research-grade TEGDA is typically characterized by high purity (often ≥97%), low moisture content, and the presence of a polymerization inhibitor to ensure stability. Below is a comparison of commercially available research-grade TEGDA from various suppliers.
Table 1: Commercial Suppliers of Research-Grade this compound
| Supplier | Product Name/Number | Purity/Assay | Inhibitor | Key Features |
| Sigma-Aldrich | Tri(ethyleneglycol) diacrylate (Product No. 763977) | 97% | ≤1000 ppm MEHQ | Quality Level 100, suitable for polymerization reactions.[1] |
| Kyfora Bio | This compound (TriEGDA) (Product No. 02655) | Information not specified | Information not specified | Marketed as a crosslinking monomer for synthesizing hydrogels for drug delivery. |
| Polysciences, Inc. | This compound (TriEGDA) | Information not specified | Information not specified | Noted for use in UV curing coatings and as a PEG-containing crosslinker for drug delivery hydrogels. |
| Adakem Kimya Ltd | This compound (TEGDA) | ≥98% | Information not specified | Low-viscosity, difunctional acrylate monomer for UV/EB-curable systems.[1] |
| Guangdong Lencolo New Material Co., LTD | L-61029(TEGDA) this compound | Information not specified | 400-600 ppm | Good hydrophilicity, flexibility, and impact strength.[2] |
| Dayang Chem (Hangzhou) Co.,Ltd | This compound | Industrial Grade/99% | Information not specified | Available in various grades from research to industrial scale. |
| QINGDAO RENAS POLYMER MATERIAL CO. | This compound | >98% | 200-400 ppm MEHQ | Specified for UV-curable materials, resin synthesis, and functional coatings. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1680-21-3 |
| Molecular Formula | C12H18O6 |
| Molecular Weight | 258.27 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 1.110 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.464[1] |
| Viscosity | 10-20 cP at 25 °C[2] |
| Boiling Point | >300 °C |
| Flash Point | 146.4 °C[2] |
Synthesis Pathway
The synthesis of this compound typically involves the esterification of triethylene glycol with acrylic acid or its derivatives, such as acryloyl chloride. The following diagram illustrates a common synthetic route.
Quality Control Workflow for Research-Grade TEGDA
Ensuring the quality and purity of TEGDA is paramount for its use in sensitive research applications. A typical quality control workflow involves a series of analytical tests to verify the identity and purity of the final product.
Experimental Protocol: Synthesis of TEGDA Hydrogels for Drug Delivery
This protocol describes the fabrication of TEGDA hydrogels via photopolymerization, a common method for creating hydrogel networks for controlled drug release studies.[3]
Materials:
-
This compound (TEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, such as Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Hydrophilic drug of interest
-
UV lamp (365 nm)
-
Molds (e.g., polydimethylsiloxane (PDMS) molds)
Methodology:
-
Preparation of the Prepolymer Solution:
-
In a light-protected vial, dissolve the desired concentration of TEGDA (e.g., 20-50% w/v) in PBS.
-
Add the photoinitiator to the TEGDA solution at a concentration of 0.05-0.5% (w/v).
-
Vortex the solution until the photoinitiator is completely dissolved.
-
For in situ drug loading, dissolve the desired amount of the hydrophilic drug in the prepolymer solution.
-
-
Casting and Curing:
-
Pipette the prepolymer solution into the molds.
-
Place the molds under a UV lamp and expose the solution to UV light for 5-15 minutes to initiate polymerization and crosslinking. Curing time may vary depending on UV intensity and the concentrations of prepolymer and photoinitiator.
-
-
Washing and Swelling:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomers and photoinitiator.
-
-
Drug Release Study:
-
Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., 10 mL of PBS) in a sealed container.
-
Maintain the container in a shaking incubator at 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Polymerization Mechanism: Free Radical Polymerization of TEGDA
The crosslinking of TEGDA to form a hydrogel network typically proceeds via a free-radical polymerization mechanism. This chain-growth process consists of three main stages: initiation, propagation, and termination.
This technical guide provides a foundational understanding of research-grade this compound for its application in scientific research, particularly in the fields of materials science and drug development. For specific applications, it is recommended to consult the detailed technical documentation provided by the respective suppliers.
References
An In-depth Technical Guide to the Thermal Properties of Triethylene Glycol Diacrylate (TTEGDA) Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of triethylene glycol diacrylate (TTEGDA) polymers. Designed for researchers, scientists, and professionals in drug development, this document details the glass transition temperature, thermal decomposition characteristics, and coefficient of thermal expansion of poly(TTEGDA). The guide includes structured data tables for easy comparison, detailed experimental protocols, and visualizations of relevant biological and drug delivery mechanisms.
Core Thermal Properties of Poly(TTEGDA)
The thermal behavior of a polymer is critical to its application, dictating its processing parameters, stability, and performance in various environments. For poly(TTEGDA), a crosslinked acrylate polymer, the key thermal properties are its glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE).
Quantitative Data Summary
The following tables summarize the key thermal properties of poly(TTEGDA) and its analogues. It is important to note that these values can be significantly influenced by factors such as the degree of crosslinking, the presence of comonomers, and the specific experimental conditions.
| Property | Typical Value | Influencing Factors |
| Glass Transition Temperature (Tg) | ~26°C | Crosslinking density, copolymer composition, molecular weight of the precursor |
| Thermal Decomposition Onset (Td) | 300 - 340°C | Heating rate, atmosphere, presence of additives |
| Coefficient of Thermal Expansion (CTE) | 180 - 205 (µm/m·°C) | Temperature (below/above Tg), crosslinking density, polymer composition |
Table 1: Key Thermal Properties of Poly(TTEGDA) and its Analogs.
| Polymer System | Glass Transition Temperature (Tg) | Thermal Decomposition (5% Mass Loss) |
| Poly(TTEGDA) (estimated) | ~26°C | > 316°C |
| Poly(ethylene glycol) diacrylate (PEGDA) | 25.8°C | 340 - 415°C |
| PEGDA with 10% diacrylate comonomer | ~37.0°C | Not specified |
| PEGDA with 10% triacrylate comonomer | ~45.0°C | Not specified |
| PEGDA with 10% tetraacrylate comonomer | ~56.5°C | Not specified |
| Poly(ethyl acrylate) | -24°C | > 316°C[1] |
Table 2: Comparative Thermal Properties of Poly(TTEGDA) and Related Acrylate Polymers.[1][2][3]
Experimental Protocols for Thermal Analysis
Accurate characterization of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA) as they apply to poly(TTEGDA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is used to determine the glass transition temperature, a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state.
Methodology:
-
Sample Preparation: A small sample of the cured poly(TTEGDA) (approximately 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
The sample is first cooled to a temperature well below the expected Tg, for example, -50°C, to ensure a stable baseline.
-
The sample is then heated at a constant rate, typically 10°C/min, to a temperature above the glass transition, for instance, 100°C.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small sample of the cured poly(TTEGDA) (approximately 5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to study the thermal decomposition without oxidation.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[4][5][6]
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of the major weight loss step is reported as the decomposition temperature (Td). The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition. For poly(ethylene glycol) based polymers, the thermal decomposition of the backbone starts around 340°C and concludes near 415°C.[3]
Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)
TMA measures the dimensional changes of a material as a function of temperature. The CTE is a key parameter derived from this analysis.
Methodology:
-
Sample Preparation: A sample of the cured poly(TTEGDA) with a well-defined geometry (e.g., a rectangular prism with flat, parallel surfaces) is prepared.
-
Instrument Setup: The sample is placed in the TMA under a small, constant compressive load (e.g., 0.05 N) to ensure continuous contact with the probe.
-
Thermal Program: The sample is heated at a controlled rate, typically 5 K/min, over the desired temperature range.
-
Data Analysis: The TMA curve plots the change in the sample's dimension (e.g., thickness) versus temperature. The CTE is calculated from the slope of this curve. A change in the slope of the TMA curve is indicative of the glass transition. The CTE is typically reported for the temperature ranges below and above the Tg.
Factors Influencing Thermal Properties
Effect of Crosslinking Density
The degree of crosslinking in the polymer network has a significant impact on its thermal properties. A higher crosslinking density, achieved by using monomers with higher functionality or by increasing the extent of polymerization, leads to a more constrained network structure. This increased rigidity restricts the mobility of the polymer chains, resulting in a higher glass transition temperature.[7] Conversely, a lower crosslinking density allows for greater chain mobility and thus a lower Tg. The coefficient of thermal expansion is also affected, with higher crosslinking density generally leading to a lower CTE.
Effect of Copolymerization
Introducing comonomers into the TTEGDA polymer network can be used to tailor its thermal properties. For instance, copolymerizing TTEGDA with other diacrylates, triacrylates, or tetraacrylates can increase the crosslinking density and, consequently, the glass transition temperature.[2] The specific chemical nature of the comonomer will also play a role in the overall thermal stability and expansion characteristics of the resulting copolymer.
Relevance to Drug Development
The thermal properties of poly(TTEGDA) are of paramount importance in its application in drug delivery systems, particularly in the formation of hydrogels for controlled release.
Biocompatibility and Cellular Interaction
The interaction of a biomaterial with surrounding tissues is a complex process involving a cascade of cellular signaling events. While poly(ethylene glycol)-based materials are generally considered biocompatible, the initial cellular response to an implanted hydrogel can be represented by the following simplified pathway.[8][9]
Drug Release Mechanism from Poly(TTEGDA) Hydrogels
The release of a therapeutic agent from a poly(TTEGDA) hydrogel is primarily governed by two interconnected processes: swelling of the hydrogel matrix and diffusion of the drug molecule.[10][11][12][13]
The glass transition temperature plays a role in the mobility of the polymer chains and can influence the rate of both swelling and diffusion, thereby affecting the drug release kinetics. The thermal stability of the polymer, as determined by TGA, is crucial for ensuring the integrity of the drug delivery system during storage and, in some cases, during sterilization procedures that involve heat.
References
- 1. researchgate.net [researchgate.net]
- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Release Kinetics and Transport Mechanisms from Semi-interpenetrating Networks of Gelatin and Poly(ethylene glycol) diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tchie.uni.opole.pl [tchie.uni.opole.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Understanding the Viscosity of Tri(ethylene glycol) diacrylate (TEGDA) at Various Temperatures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the viscosity of Tri(ethylene glycol) diacrylate (TEGDA), a crucial physical property for researchers and professionals in drug development and material science. Understanding the viscosity of TEGDA and its dependence on temperature is essential for applications such as the formulation of drug delivery systems, hydrogels, and dental resins, as it directly influences processing, handling, and final product performance.
Core Concepts
Viscosity is a measure of a fluid's resistance to flow. For a monomer like TEGDA, this property is critical in predicting its behavior during mixing, pumping, and polymerization processes. The viscosity of TEGDA, like most liquids, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, leading to a decrease in intermolecular forces and, consequently, a lower viscosity. This relationship is a key consideration in designing and controlling manufacturing and experimental processes involving TEGDA.
Data on TEGDA Viscosity
Below is a summary of the available data for the dynamic viscosity of Tri(ethylene glycol) diacrylate:
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s or cP) |
| 25 | 298.15 | 10 - 25[1][2][3] |
Note: mPa·s (millipascal-second) is equivalent to cP (centipoise).
While this table is limited to a single temperature, it provides a crucial reference point. For applications requiring TEGDA to be used at different temperatures, it is imperative to perform experimental measurements to determine the precise viscosity. The general trend observed for similar acrylate monomers is a significant decrease in viscosity with an increase in temperature.
Experimental Protocols for Viscosity Measurement
Accurate determination of TEGDA viscosity requires standardized experimental protocols. The two most common methods for measuring the dynamic viscosity of such liquids are rotational viscometry and capillary viscometry.
Rotational Viscometry (e.g., Brookfield Viscometer)
This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is directly proportional to the measured torque.
Apparatus:
-
Brookfield-type rotational viscometer
-
Appropriate spindle set
-
Temperature-controlled water bath or chamber
-
Beaker or sample container
Procedure:
-
Instrument Setup: Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Place a sufficient volume of TEGDA into a beaker to ensure the spindle will be immersed to the specified mark.
-
Temperature Control: Place the beaker in a temperature-controlled bath and allow the sample to reach thermal equilibrium at the desired temperature.
-
Spindle Selection: Choose a spindle and rotational speed appropriate for the expected viscosity of TEGDA. For low-viscosity liquids, a larger spindle and higher speed are typically used.
-
Measurement: Attach the selected spindle to the viscometer. Immerse the spindle into the TEGDA sample, avoiding the introduction of air bubbles. Start the motor and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in mPa·s or cP. It is good practice to record the torque percentage to ensure the measurement is within the optimal range for the selected spindle and speed.
-
Repeatability: Repeat the measurement at different rotational speeds to check for Newtonian behavior (viscosity independent of shear rate). For each new temperature, repeat steps 3-6.
Capillary Viscometry (ASTM D445)
This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the fluid at that temperature.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Temperature-controlled viscometer bath
-
Stopwatch or automatic timer
-
Pipettes
Procedure:
-
Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity of TEGDA.
-
Sample Preparation: Filter the TEGDA sample to remove any particulate matter.
-
Loading the Viscometer: Introduce a precise volume of TEGDA into the viscometer.
-
Thermal Equilibration: Place the viscometer in the temperature-controlled bath, ensuring it is held vertically. Allow at least 30 minutes for the sample to reach the target temperature.
-
Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Data Recording: Perform the flow time measurement at least three times and calculate the average.
-
Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.
-
Dynamic Viscosity Calculation: Measure the density (ρ) of TEGDA at the same temperature and calculate the dynamic viscosity (η) using the formula: η = ν * ρ.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the viscosity of TEGDA at different temperatures using a rotational viscometer.
This guide provides a foundational understanding of the viscosity of TEGDA. For specific applications, it is highly recommended to perform viscosity measurements under the conditions relevant to the intended use.
References
A Comprehensive Technical Guide to the Shelf Life and Storage of Triethylene Glycol Diacrylate (TEGDA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the shelf life and recommended storage conditions for Triethylene Glycol Diacrylate (TEGDA) monomer. Adherence to these guidelines is critical to ensure the monomer's stability, prevent premature polymerization, and maintain its performance characteristics for research and development applications.
Shelf Life and Inhibitor Data
The stability of TEGDA monomer is finite and is highly dependent on storage conditions and the presence of appropriate inhibitors. The following tables summarize key quantitative data gathered from various technical and safety data sheets.
Table 1: Recommended Storage Conditions and Shelf Life of TEGDA Monomer
| Parameter | Recommended Value | Source(s) |
| Shelf Life | 6 months | [1][2][3][4] |
| Storage Temperature | 2 to 8 °C | [5] |
| Below 30 °C | [1][4] | |
| Below 38 °C | [2] | |
| Above freezing point and below 38 °C | [2] | |
| Not to exceed 35 °C | [6] | |
| Away from heat, do not expose sealed containers above 40 °C | [7] | |
| Storage Environment | Dry, well-ventilated area | [5][6][8] |
| Protect from light | [5][6][8][9] | |
| Protect from moisture | [2][5] | |
| Store under air (oxygen is required for inhibitor function) | [2][6] | |
| Keep container tightly closed | [5][6] |
Table 2: Typical Inhibitor Concentrations in TEGDA Monomer
| Inhibitor | Concentration | Source(s) |
| 4-Methoxyphenol (MEHQ) | 0.1% | [5] |
| MEHQ | 200 - 400 ppm | [1] |
| MEHQ | ~1200 ppm | [10] |
| Polymerization Inhibitor | 400 - 600 ppm | [3][4] |
| Hydroquinone (HQ) | 100 - 150 ppm | |
| MEHQ | 150 - 200 ppm |
Factors Influencing TEGDA Monomer Stability
Several factors can significantly impact the shelf life of TEGDA. Understanding these factors is crucial for preventing unwanted polymerization and degradation.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontier-lab.com [frontier-lab.com]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Reactivity of Tetra(ethylene glycol) diacrylate (TEGDA) with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of tetra(ethylene glycol) diacrylate (TEGDA) with various functional groups. TEGDA is a widely utilized crosslinking agent in the development of biomaterials, particularly hydrogels, for applications in drug delivery, tissue engineering, and regenerative medicine. Its biocompatibility and the reactivity of its terminal acrylate groups make it a versatile building block for creating complex macromolecular architectures. Understanding the kinetics and mechanisms of its reactions with different functional groups is crucial for the rational design and synthesis of these advanced materials.
Core Reactivity: The Michael Addition
The primary reaction mechanism governing the reactivity of TEGDA's acrylate groups with nucleophilic functional groups is the Michael addition , also known as conjugate addition. This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated carbonyl system of the acrylate (the Michael acceptor). This process is highly efficient for the formation of carbon-heteroatom bonds under mild conditions.[1]
The general mechanism involves the attack of a nucleophile on the electron-deficient β-carbon of the acrylate, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct. The reaction is thermodynamically driven by the formation of a stable single bond.
Reactivity with Amine Functional Groups
Amines are excellent nucleophiles for the Michael addition to TEGDA, a reaction often referred to as the aza-Michael addition. This reaction is fundamental in the formation of hydrogels and bioconjugates, particularly with proteins and peptides which are rich in amine-containing lysine residues.
Reaction Kinetics and Influencing Factors
The reaction between TEGDA and amines is typically a second-order reaction, with the rate dependent on the concentration of both reactants.[2][3] The nucleophilicity of the amine is a key determinant of the reaction rate. Primary amines are generally more reactive than secondary amines in the aza-Michael addition to acrylates.[4]
Effect of pH: The pH of the reaction medium plays a critical role. For an amine to act as a nucleophile, it must be in its free base form (R-NH2) rather than its protonated ammonium form (R-NH3+). Therefore, the reaction rate generally increases with increasing pH. However, at very high pH, side reactions such as hydrolysis of the acrylate's ester groups can occur.[5][6] The optimal pH for the aza-Michael addition is typically slightly basic, in the range of 7.4 to 8.5, which is advantageous for biological applications.[7][8]
Catalysis: The aza-Michael addition can be catalyzed by both acids and bases. In many cases, the amine reactant itself can act as a base to catalyze the reaction.[9]
Quantitative Data on Aza-Michael Addition
While specific second-order rate constants for the reaction of TEGDA with various amines are not extensively reported in a single comparative study, the principles of acrylate reactivity suggest that electron-donating groups on the amine will increase its nucleophilicity and thus the reaction rate. Conversely, sterically hindered amines will react more slowly.
| Reactant Pair | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methyl Acrylate & Benzylamine | Microwave | Methanol | 130 | 1 h | 97 | [10] |
| Methyl Methacrylate & (S)-(-)-α-methylbenzylamine | Microwave | Methanol | 150 | 3 h | Moderate | [10] |
Note: The data above is for model systems and illustrates the general conditions and outcomes of aza-Michael additions. Reaction conditions for TEGDA would require specific optimization.
Reactivity with Thiol Functional Groups
Thiols (sulfhydryl groups) are highly potent nucleophiles for Michael addition to acrylates, a reaction known as the thia-Michael addition. This reaction is particularly relevant in bioconjugation, as the cysteine residues in proteins and peptides contain thiol groups. The thia-Michael addition is known for its high efficiency and specificity, often proceeding rapidly under physiological conditions.[11]
Reaction Kinetics and Influencing Factors
Similar to amines, the reaction of TEGDA with thiols follows second-order kinetics. The reactive species is the thiolate anion (R-S⁻), which is a much stronger nucleophile than the neutral thiol (R-SH).[12]
Effect of pH: The concentration of the thiolate anion is directly dependent on the pH of the solution and the pKa of the thiol. The reaction rate increases significantly as the pH approaches and exceeds the pKa of the thiol (typically around 8-9 for cysteine).[13][14] Therefore, thia-Michael additions are generally faster at slightly basic pH.[12]
Catalysis: The thia-Michael addition can be catalyzed by bases, which facilitate the deprotonation of the thiol to the more reactive thiolate. Tertiary amines and phosphines are commonly used as catalysts.[8] Primary amines can also effectively catalyze the thiol-Michael addition.[9]
Quantitative Data on Thia-Michael Addition
The thia-Michael addition is generally much faster than the aza-Michael addition under similar conditions. This is due to the higher nucleophilicity of the thiolate anion compared to a neutral amine.
| Reactant Pair | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Penten-2-one & Thiophenol | Triethylamine | Dichloromethane | Room Temp. | 15-30 min | High | [11] |
| α,β-unsaturated carbonyls & Thiols | None | Solvent-free | 30 | 30 min | High | [15][16] |
Note: The data highlights the rapid nature of the thia-Michael addition. Specific kinetic parameters for TEGDA would need to be determined experimentally.
Reactivity with Other Functional Groups
Alcohols
The Michael addition of alcohols to acrylates is generally a slow and reversible reaction under neutral conditions. It typically requires strong basic catalysts, such as sodium alkoxides, to proceed at a reasonable rate. In the context of TEGDA, direct reaction with alcohol functional groups (e.g., from serine, threonine, or tyrosine residues in proteins) is significantly less favorable and slower compared to the reactions with amines and thiols under physiological conditions.
Hydrolysis of Ester Groups
The ester linkages in the TEGDA molecule are susceptible to hydrolysis, especially under basic or acidic conditions. This degradation is an important consideration in the long-term stability of TEGDA-based materials. The rate of hydrolysis is influenced by the pH and the presence of neighboring groups. For instance, the sulfide group formed from a thia-Michael addition can influence the hydrolysis rate of the adjacent ester.[5][6]
Experimental Protocols
General Protocol for Aza-Michael Addition to TEGDA
This protocol describes a general procedure for the reaction of TEGDA with a primary amine.
Materials:
-
Tetra(ethylene glycol) diacrylate (TEGDA)
-
Primary amine (e.g., butylamine)
-
Solvent (e.g., Methanol or Dimethylformamide)
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or Argon supply (optional, for sensitive reactions)
Procedure:
-
Dissolve TEGDA (1 equivalent) in the chosen solvent in a round bottom flask.
-
Add the primary amine (2.2 equivalents to react with both acrylate groups) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50 °C) to increase the rate.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The product can be purified by column chromatography if necessary.
General Protocol for Thia-Michael Addition to TEGDA
This protocol outlines a general procedure for the reaction of TEGDA with a thiol.
Materials:
-
Tetra(ethylene glycol) diacrylate (TEGDA)
-
Thiol (e.g., 1-dodecanethiol)
-
Base catalyst (e.g., triethylamine, 0.1 equivalents)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Stir plate and stir bar
-
Round bottom flask
Procedure:
-
Dissolve TEGDA (1 equivalent) and the thiol (2.2 equivalents) in the solvent in a round bottom flask.
-
Add the base catalyst to the stirring solution.
-
Stir the reaction at room temperature. The reaction is often rapid and may be complete within minutes to a few hours.
-
Monitor the reaction progress by TLC, FTIR, or NMR.
-
After the reaction is complete, the mixture can be washed with water to remove the catalyst and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the product.
Monitoring Reaction Kinetics
In-situ FTIR Spectroscopy: This technique allows for real-time monitoring of the disappearance of the acrylate C=C bond peak (around 1635 cm⁻¹) and the appearance of new peaks corresponding to the product.[17] A probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals.[18][19]
Real-time NMR Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the vinyl proton signals of TEGDA (typically in the range of 5.8-6.4 ppm) and the appearance of new signals from the product.[20][21][22] For kinetic studies, a series of spectra are acquired over time.[23]
Visualizations
Michael Addition Signaling Pathway
Caption: General mechanism of the Michael addition reaction of TEGDA.
Experimental Workflow for Reaction Monitoring
References
- 1. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. thio-michael addition reaction: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influences of pH on Gelling and Digestion–Fermentation Properties of Fish Gelatin–Polysaccharide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and characterization of lysine-methotrexate conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Removal from Hydrogels through Repetitive Surface Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. google.com [google.com]
- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Triethylene Glycol Diacrylate (TREGDA) Crosslinking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylene glycol diacrylate (TREGDA) is a widely utilized crosslinking agent in the formulation of hydrogels for biomedical applications, including drug delivery and tissue engineering. Its biocompatibility, hydrophilicity, and tunable mechanical properties make it an attractive monomer for creating three-dimensional polymeric networks. This technical guide delves into the fundamental principles of TREGDA crosslinking, with a focus on the prevalent free-radical photopolymerization method. It provides a comprehensive overview of the chemical structure, crosslinking mechanism, reaction kinetics, and the critical factors that influence the final properties of the hydrogel. Furthermore, this document offers detailed experimental protocols for the synthesis and characterization of TREGDA-based hydrogels and presents quantitative data in a structured format for ease of comparison.
Introduction to this compound (TREGDA)
This compound (TREGDA) is a difunctional acrylate monomer characterized by a flexible triethylene glycol backbone flanked by two reactive acrylate groups.[1][2] This structure imparts both hydrophilicity, due to the ether linkages in the backbone, and the ability to form a crosslinked network through the polymerization of the terminal acrylate groups. TREGDA is a low-viscosity, clear liquid that is favored in many applications for its ease of handling and its ability to form hydrogels with a high water content, mimicking the natural extracellular matrix (ECM).[2][3]
The crosslinking of TREGDA is most commonly achieved through free-radical polymerization, which can be initiated by various stimuli, including ultraviolet (UV) light, heat, or chemical initiators.[4][5] Photopolymerization is a particularly advantageous method as it offers rapid curing at ambient temperatures and precise spatiotemporal control over the crosslinking process.[6][7]
The Chemistry of TREGDA Crosslinking
The fundamental process of TREGDA crosslinking involves the conversion of the liquid monomer into a solid, three-dimensional polymer network. This is achieved through the formation of covalent bonds between individual TREGDA molecules.
Chemical Structure of TREGDA
The chemical structure of TREGDA is central to its function as a crosslinker. The molecule consists of a central triethylene glycol chain which provides flexibility and hydrophilicity to the resulting polymer network. At each end of this chain is an acrylate group, which is a vinyl group attached to a carbonyl group. These acrylate groups are the sites of polymerization.
Mechanism of Free-Radical Photopolymerization
Free-radical photopolymerization is the most common method for crosslinking TREGDA and involves three key steps: initiation, propagation, and termination.[5][8]
-
Initiation: This process begins with a photoinitiator, a molecule that absorbs light (typically UV) and generates reactive species, in this case, free radicals.[9][10] Upon irradiation, the photoinitiator undergoes cleavage to form two radical species. This radical then reacts with a TREGDA monomer, transferring the radical to the acrylate group and initiating the polymerization process.[10]
-
Propagation: The newly formed monomer radical reacts with the acrylate group of another TREGDA monomer. This process repeats, rapidly forming a growing polymer chain. As TREGDA is a difunctional monomer, the growing chains can crosslink with other chains, leading to the formation of a three-dimensional network.[5]
-
Termination: The polymerization process ceases when two growing radical chains react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.[5]
Factors Influencing TREGDA Crosslinking
The final properties of a TREGDA hydrogel are highly dependent on the conditions of the crosslinking reaction. Key factors include:
-
Monomer Concentration: The concentration of TREGDA in the precursor solution directly affects the crosslinking density of the resulting hydrogel. Higher monomer concentrations lead to a denser network, resulting in a stiffer hydrogel with a lower swelling capacity.[11]
-
Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration impacts the initiation rate and overall polymerization kinetics. Different photoinitiators have different absorption spectra and efficiencies.[6][12] Higher initiator concentrations generally lead to faster polymerization rates, but can also result in shorter polymer chains and a more heterogeneous network.[13]
-
Light Intensity and Exposure Time: The intensity of the UV light and the duration of exposure control the number of radicals generated and the extent of the polymerization reaction. Higher light intensity can accelerate the reaction but may also lead to increased stress within the hydrogel.[13][14] The exposure time determines the final degree of conversion of the acrylate groups.
-
Temperature: While photopolymerization can occur at room temperature, temperature can still influence the reaction kinetics by affecting the mobility of the monomers and growing polymer chains.[13]
-
Presence of Oxygen: Oxygen can inhibit free-radical polymerization by scavenging the radical species.[15] Therefore, it is often necessary to perform the polymerization in an inert atmosphere (e.g., nitrogen) to achieve a high degree of conversion.
Quantitative Data on TREGDA Hydrogels
The properties of TREGDA hydrogels can be quantified to allow for comparison and optimization. The following tables summarize typical ranges for key parameters.
Table 1: Mechanical Properties of TREGDA Hydrogels
| Property | Typical Value Range | Influencing Factors |
| Young's Modulus (kPa) | 10 - 1000+ | Monomer concentration, crosslinker density |
| Compressive Strength (kPa) | 50 - 5000+ | Monomer concentration, crosslinker density |
| Elongation at Break (%) | 20 - 200+ | Monomer concentration, chain flexibility |
Table 2: Swelling Properties of TREGDA Hydrogels
| Property | Typical Value Range | Influencing Factors |
| Swelling Ratio (q) | 2 - 20+ | Monomer concentration, crosslinking density |
| Equilibrium Water Content (%) | 50 - 95+ | Monomer concentration, hydrophilicity |
Table 3: Polymerization Kinetics of TREGDA
| Parameter | Typical Value Range | Influencing Factors |
| Gelation Time (s) | 10 - 600+ | Initiator concentration, light intensity |
| Final Monomer Conversion (%) | 70 - 99+ | Initiator concentration, light exposure time, oxygen inhibition |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of TREGDA hydrogels.
Synthesis of TREGDA Hydrogels via Photopolymerization
Materials:
-
This compound (TREGDA)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or deionized water
-
Molds (e.g., silicone molds, glass slides with spacers)
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare the Precursor Solution:
-
Dissolve the desired concentration of the photoinitiator in PBS or deionized water. For example, a 0.5% (w/v) solution of Irgacure 2959.
-
Add the desired amount of TREGDA to the photoinitiator solution. For example, to create a 10% (v/v) TREGDA hydrogel, add 100 µL of TREGDA to 900 µL of the photoinitiator solution.
-
Vortex the solution until the TREGDA is fully dissolved.
-
-
Casting and Curing:
-
Pipette the precursor solution into the molds.
-
Place the molds under the UV light source.
-
Expose the solution to UV light for a specified time (e.g., 5-10 minutes) at a specific intensity.
-
-
Post-Curing and Purification:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Immerse the hydrogels in a large volume of PBS or deionized water to remove any unreacted monomers and photoinitiator.
-
Change the washing solution several times over a 24-48 hour period.
-
Characterization of TREGDA Hydrogels
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.
Procedure:
-
Record the initial weight of the swollen hydrogel (Ws).
-
Freeze-dry or oven-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio (q) using the formula: q = (Ws - Wd) / Wd
The mechanical properties, such as compressive modulus, are crucial for understanding the hydrogel's structural integrity.
Procedure (Unconfined Compression Test):
-
Prepare cylindrical hydrogel samples of known dimensions.
-
Place the sample on the lower platen of a mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 10% per minute).
-
Record the stress-strain data.
-
The compressive modulus is determined from the initial linear region of the stress-strain curve.
Rheology provides information on the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').
Procedure (Oscillatory Rheometry):
-
Place the hydrogel sample between the parallel plates of a rheometer.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G'') as a function of frequency. The gelation point can be identified as the crossover point where G' equals G''.
FTIR is used to confirm the polymerization of the acrylate groups.
Procedure:
-
Record the FTIR spectrum of the liquid TREGDA monomer.
-
Record the FTIR spectrum of the crosslinked hydrogel.
-
The disappearance or significant reduction of the peak corresponding to the C=C double bond of the acrylate group (typically around 1635 cm⁻¹) indicates successful polymerization.
Applications in Drug Development
The tunable properties of TREGDA hydrogels make them excellent candidates for various drug delivery applications.[3][16] Their porous network allows for the encapsulation of therapeutic agents, and the release kinetics can be controlled by modulating the crosslinking density.[17][18] For instance, a more densely crosslinked hydrogel will exhibit a slower drug release profile. Furthermore, the biocompatibility of TREGDA minimizes adverse reactions upon implantation.[19]
Conclusion
This compound is a versatile crosslinker that enables the fabrication of hydrogels with a wide range of properties suitable for biomedical research and drug development. A thorough understanding of the fundamental principles of TREGDA crosslinking, particularly the free-radical photopolymerization process and the factors that influence it, is crucial for designing hydrogels with desired characteristics. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to harness the potential of TREGDA-based materials.
References
- 1. youtube.com [youtube.com]
- 2. Swelling - Hydrogel Design [hydrogeldesign.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical testing of hydrogels in cartilage tissue engineering: beyond the compressive modulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of poly(ethylene glycol)-diacrylate macromer polymerization within a multicomponent semi-interpenetrating polymer network system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 19. dot | Graphviz [graphviz.org]
The Role of Triethylene Glycol Diacrylate (TEGDA) as a Reactive Diluent in Advanced Polymer Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacrylate (TEGDA) is a difunctional acrylate monomer that serves as a crucial component in a wide array of polymer formulations.[1] Its utility stems from its role as a reactive diluent, a low-viscosity monomer that reduces the viscosity of resin mixtures while actively participating in the polymerization process. This integration into the final polymer network imparts specific, desirable properties, making TEGDA a versatile tool for formulators in fields ranging from coatings and adhesives to advanced biomedical applications such as drug delivery and tissue engineering.[2][3] This technical guide provides an in-depth overview of TEGDA's function, its impact on polymer properties, and detailed protocols for its use and characterization.
TEGDA's molecular structure, featuring a flexible triethylene glycol chain flanked by two reactive acrylate groups, allows it to act as a crosslinking agent.[1] This crosslinking contributes to the formation of a robust three-dimensional polymer network.[4] In high-viscosity resins, such as those based on Bisphenol A glycerolate dimethacrylate (Bis-GMA), the addition of a low-viscosity reactive diluent like TEGDA is essential for improving handling and processing characteristics.[2][5]
Impact of TEGDA on Polymer Properties
The incorporation of TEGDA into a polymer formulation has a significant and predictable impact on several key properties of both the uncured resin and the final cured polymer.
Viscosity Reduction
One of the primary functions of TEGDA is to reduce the viscosity of the initial resin mixture. High-viscosity oligomers and monomers can be difficult to process, particularly in applications requiring fine control over flow and deposition, such as in 3D printing and coatings. By introducing the low-viscosity TEGDA, the overall viscosity of the formulation is decreased, enabling easier handling and application.[2] The extent of viscosity reduction is directly related to the concentration of TEGDA in the formulation.
Table 1: Effect of TEGDA Concentration on the Viscosity of a Bis-GMA/TEGDMA Resin Mixture
| Bis-GMA (wt%) | TEGDMA (wt%) | Viscosity (Pa·s) at 25°C |
| 100 | 0 | ~566 |
| 75 | 25 | Not specified |
| 50 | 50 | Not specified |
| 25 | 75 | Not specified |
| 0 | 100 | ~0.01 |
Note: This table provides a qualitative representation based on the significant viscosity difference between Bis-GMA and TEGDMA. Precise viscosity values for specific mixtures can be found in specialized literature.[2]
Mechanical Properties
As a crosslinking agent, TEGDA plays a important role in determining the mechanical properties of the final cured polymer. The concentration of TEGDA influences the crosslink density of the polymer network; a higher concentration of TEGDA generally leads to a more densely crosslinked structure. This, in turn, affects properties such as stiffness (Young's Modulus), compressive strength, and flexural strength.[4][6] However, an excessively high crosslink density can also lead to increased brittleness.
Table 2: Influence of Polymer Concentration on the Compressive Modulus of PEGDA Hydrogels
| Polymer System | Polymer Concentration (wt%) | Compressive Modulus (MPa) |
| PEGDA 3400/400 Blend | 20 | ~0.4 |
| PEGDA 3400/400 Blend | 40 | ~1.7 |
| PEGDA 10,000 | 10 | 0.03 |
| PEGDA 10,000 | 20 | 0.09 |
| PEGDA 10,000 | 30 | 0.11 |
Note: This table illustrates the general principle that increasing polymer/crosslinker concentration enhances mechanical properties. The PEGDA 400 in the blend acts as a shorter-chain crosslinker, analogous to the effect of increasing TEGDA concentration.[4][6]
Drug Release Kinetics in Hydrogel Formulations
In the context of drug delivery, TEGDA is used to form hydrogel networks that can encapsulate and control the release of therapeutic agents.[7] The crosslink density, which can be modulated by the TEGDA concentration, is a critical parameter in controlling the diffusion of the encapsulated drug. A higher crosslink density creates a tighter network with a smaller mesh size, which generally results in a slower, more sustained release of the drug.[8]
Table 3: Conceptual Relationship Between TEGDA Concentration and Drug Release
| TEGDA Concentration | Crosslink Density | Hydrogel Mesh Size | Expected Drug Release Rate |
| Low | Low | Large | Fast |
| Medium | Medium | Medium | Moderate |
| High | High | Small | Slow |
Note: This table represents a conceptual model. Actual release kinetics will also depend on the properties of the drug and the specific polymer system.[7][8]
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Acrylate Resin with TEGDA
This protocol describes the preparation of a simple UV-curable resin formulation using a base oligomer and TEGDA as a reactive diluent.
Materials:
-
Urethane diacrylate (UDA) or Bisphenol A ethoxylate diacrylate (BPAEDA) oligomer
-
This compound (TEGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
UV curing system (365 nm wavelength)
Methodology:
-
Formulation Preparation: In an amber glass vial to protect from ambient light, combine the desired weight percentages of the base oligomer and TEGDA. For example, a 70:30 weight ratio of oligomer to TEGDA.
-
Photoinitiator Addition: Add the photoinitiator to the mixture at a concentration of 1-3 wt%.
-
Mixing: Place a magnetic stir bar in the vial and stir the mixture in the dark until the photoinitiator is completely dissolved and the solution is homogeneous. This may take several hours.
-
Casting: Pour the resin mixture into a mold of the desired shape and dimensions for characterization (e.g., for mechanical testing specimens).
-
UV Curing: Expose the resin in the mold to UV light (365 nm) for a specified time (e.g., 5-15 minutes). The curing time will depend on the intensity of the UV source, the thickness of the sample, and the photoinitiator concentration.
-
Post-Curing (Optional): For some applications, a post-curing step involving gentle heating or further UV exposure may be performed to ensure complete conversion of the monomers.
Protocol 2: Characterization of TEGDA-Containing Polymers
This section outlines common methods for characterizing the properties of polymers formulated with TEGDA.
A. Viscosity Measurement:
-
Use a rotational viscometer or rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Equilibrate the uncured resin sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity over a range of shear rates to assess the flow behavior.
B. Mechanical Testing:
-
Prepare standardized test specimens (e.g., dog-bone shape for tensile testing, rectangular bars for flexural testing) by curing the resin in appropriate molds.
-
Conduct tensile testing using a universal testing machine to determine Young's modulus, tensile strength, and elongation at break.
-
Perform a three-point bending test to measure the flexural strength and flexural modulus.
-
For hydrogels, compressive strength can be measured by compressing a cylindrical sample at a constant strain rate.[4]
C. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the cured polymer. This provides insight into the polymer's thermal properties and the effect of crosslinking.[9]
-
Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability and degradation profile of the polymer.[10]
D. Degree of Conversion (FTIR Spectroscopy):
-
Acquire an FTIR spectrum of the uncured liquid resin.
-
Cure a thin film of the resin.
-
Acquire an FTIR spectrum of the cured polymer.
-
The degree of conversion can be calculated by monitoring the decrease in the peak area of the acrylate C=C bond (e.g., around 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak).
Logical Relationships in Formulation Development
The use of TEGDA in a polymer formulation involves a series of cause-and-effect relationships that a formulator must consider to achieve the desired final properties. The following diagram illustrates these logical connections.
Conclusion
This compound is a highly effective reactive diluent that offers formulators a powerful tool to tailor the properties of polymer systems. Its primary function of viscosity reduction enhances processability, while its participation in the polymerization reaction allows for the modulation of the final polymer's mechanical and, in the case of hydrogels, drug release properties. A thorough understanding of the relationships between TEGDA concentration and the resulting material characteristics, guided by systematic experimental evaluation, is key to leveraging its full potential in the development of advanced polymer formulations for a wide range of scientific and industrial applications.
References
- 1. Effect of poly(ethylene glycol) diacrylate concentration on network properties and in vivo response of poly(β-amino ester) networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. eng.uc.edu [eng.uc.edu]
Methodological & Application
Application Notes and Protocols for Photopolymerization of Tetraethylene Glycol Diacrylate (TEGDA)-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining significant amounts of water or biological fluids.[1] Their biocompatibility, tunable physical properties, and ability to encapsulate a wide range of therapeutic molecules make them excellent candidates for drug delivery systems.[1][2] Tetraethylene glycol diacrylate (TEGDA) is a commonly used monomer for the fabrication of hydrogels via photopolymerization due to the high degree of control it offers over the resulting network structure. This document provides detailed protocols for the synthesis of TEGDA-based hydrogels, methods for drug loading, and procedures for characterizing their key properties.
Experimental Protocols
Protocol 1: Synthesis of TEGDA Hydrogels via Photopolymerization
This protocol outlines the fundamental steps for creating TEGDA hydrogels using a photoinitiator and a light source.
Materials:
-
Tetraethylene glycol diacrylate (TEGDA)
-
Photoinitiator (e.g., Irgacure 2959, Irgacure 1173, or a visible light initiator system like Eosin Y)[3][4]
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV or visible light lamp (e.g., 365 nm for UV initiators)[1][5]
-
Molds (e.g., polydimethylsiloxane (PDMS) molds)
Procedure:
-
Prepolymer Solution Preparation:
-
In a light-protected vial, dissolve the desired concentration of TEGDA (e.g., 10-50% w/v) in PBS.[1]
-
Add the photoinitiator to the TEGDA solution. Common concentrations range from 0.05% to 0.5% (w/v).[1] For instance, Irgacure 2959 is often used at 0.1% w/v.[5]
-
Vortex the solution until the photoinitiator is completely dissolved. Ensure the solution is homogeneous.
-
-
Casting and Curing:
-
Pipette the prepolymer solution into the desired molds.[1]
-
Place the molds under a suitable light source. For UV photopolymerization with initiators like Irgacure 2959, a 365 nm UV lamp is typically used.[1][5]
-
Expose the solution to the light for a specified duration (e.g., 5-15 minutes) to initiate polymerization and crosslinking.[1][5] The curing time will depend on the light intensity, photoinitiator concentration, and prepolymer concentration.
-
-
Washing and Storage:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomers and photoinitiator.[1]
-
Store the purified hydrogels in PBS at 4°C.
-
Protocol 2: Drug Loading in TEGDA Hydrogels
Two primary methods are employed for loading therapeutic agents into hydrogels: in situ loading during polymerization and post-loading via swelling.
Method A: In Situ Loading (for hydrophilic drugs)
-
Prepare the prepolymer solution as described in Protocol 1, step 1.
-
Dissolve the desired amount of the hydrophilic drug directly into the prepolymer solution.
-
Proceed with the casting and curing steps as outlined in Protocol 1.
-
Briefly wash the drug-loaded hydrogels with PBS to remove any surface-adsorbed drug. Note that extensive washing may lead to premature drug release.[1]
Method B: Post-Loading (for a wider range of drugs)
-
Synthesize and wash the hydrogels as described in Protocol 1.
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse the pre-weighed, lyophilized (freeze-dried) hydrogels in the drug solution.
-
Allow the hydrogels to swell in the drug solution for 24-48 hours at room temperature to reach equilibrium.[1]
-
Remove the hydrogels and gently blot the surface to remove excess drug solution.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Determination
-
Immerse the hydrogel sample in distilled water or PBS at a specific pH and temperature (e.g., 25°C).[6]
-
At regular intervals, remove the hydrogel, blot the surface to remove excess water, and record its weight (swollen weight, Ws).
-
Continue until the hydrogel reaches equilibrium swelling (constant weight).
-
Lyophilize the hydrogel to determine its dry weight (Wd).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd
B. Mechanical Testing (Compressive Modulus)
-
Prepare cylindrical hydrogel samples of known dimensions.
-
Perform unconfined compression tests using a mechanical testing machine.
-
The compressive modulus can be determined from the linear region of the stress-strain curve.
C. Structural and Thermal Analysis
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the polymerization of TEGDA by observing the disappearance of the acrylate double bond peaks. Dried hydrogel samples are typically mixed with KBr and pressed into a pellet for analysis.[6][7]
-
Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature (Tg) of the hydrogel.[7]
-
Scanning Electron Microscopy (SEM): Used to visualize the porous microstructure of the hydrogel. Samples are typically lyophilized before imaging.[8]
Data Presentation
The properties of TEGDA-based hydrogels can be tailored by varying the formulation. The following tables summarize typical quantitative data.
| TEGDA Concentration (% w/v) | Photoinitiator (Irgacure 2959, % w/v) | Swelling Ratio (in PBS) | Compressive Modulus (kPa) |
| 10 | 0.1 | High | Low |
| 20 | 0.1 | Moderate | Moderate |
| 30 | 0.1 | Low | High |
| Photoinitiator Type | Light Source | Wavelength (nm) | Typical Concentration (% w/v) | Key Features |
| Irgacure 2959 | UV | ~280 (peak), effective at 365 | 0.05 - 0.1 | Moderately water-soluble, widely used for cell encapsulation.[3][4][9] |
| Irgacure 1173 | UV | ~245 | 0.05 - 0.5 | - |
| Eosin Y System | Visible | ~500 | Varies (e.g., 0.1 mM Eosin Y) | Biocompatible, used with a co-initiator and co-monomer.[9][10] |
Visualizations
Caption: Workflow for TEGDA hydrogel synthesis.
Caption: Methods for drug loading in hydrogels.
Caption: Free-radical photopolymerization mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Hydrogels Based Drug Delivery Synthesis, Characterization and Administration | Semantic Scholar [semanticscholar.org]
- 3. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. boisestate.edu [boisestate.edu]
- 10. Designing visible light cured thiol-acrylate hydrogels for studying the HIPPO pathway activation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TEGDA-Crosslinked Poly(β-amino ester) Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of poly(β-amino ester) (PBAE) networks crosslinked with tri(ethylene glycol) diacrylate (TEGDA). The protocols detailed below are intended to serve as a guide for the development of these versatile biomaterials for applications in drug delivery and tissue engineering.
Application Notes
Poly(β-amino ester)s are a class of biodegradable polymers that have garnered significant interest for biomedical applications due to their biocompatibility, pH-sensitivity, and ease of synthesis.[1] The incorporation of TEGDA as a crosslinker allows for the formation of hydrogel networks with tunable mechanical properties, degradation rates, and drug release kinetics.
Key Advantages of TEGDA-Crosslinked PBAE Networks:
-
Tunable Properties: The physicochemical properties of the hydrogel can be readily tailored by adjusting the molar ratio of the primary amine to the diacrylate monomers (including TEGDA), the molecular weight of the constituent polymers, and the overall polymer concentration.[2]
-
Biodegradability: The ester linkages in the PBAE backbone are susceptible to hydrolysis, leading to the degradation of the polymer into non-toxic, small-molecule byproducts.[1]
-
pH-Sensitivity: The tertiary amines in the PBAE backbone can be protonated at acidic pH, leading to swelling of the hydrogel and potentially triggering the release of encapsulated therapeutics. This property is particularly advantageous for tumor-targeted drug delivery, where the microenvironment is often acidic.
-
Biocompatibility: PBAE networks have demonstrated good biocompatibility in vitro and in vivo, with minimal inflammatory response upon implantation.[2]
Applications:
-
Controlled Drug Delivery: TEGDA-crosslinked PBAE hydrogels can be formulated to encapsulate and provide sustained release of a wide range of therapeutic agents, from small molecule drugs to larger biologics like proteins and nucleic acids.[1][3]
-
Gene Delivery: Cationic PBAEs can form nanoparticles with negatively charged nucleic acids (DNA and siRNA) through electrostatic interactions, protecting them from degradation and facilitating their delivery into cells.[4][5][6]
-
Tissue Engineering: The tunable mechanical properties and biocompatibility of these hydrogels make them suitable as scaffolds for tissue regeneration, supporting cell adhesion, proliferation, and differentiation.
Experimental Protocols
Protocol 1: Synthesis of TEGDA-Crosslinked PBAE Hydrogels by Photopolymerization
This protocol describes the synthesis of a TEGDA-crosslinked PBAE hydrogel using a photopolymerization method.
Materials:
-
Primary amine (e.g., 4-amino-1-butanol)
-
Diacrylate monomer (e.g., 1,4-butanediol diacrylate)
-
Tri(ethylene glycol) diacrylate (TEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
UV light source (365 nm)
Procedure:
-
PBAE Synthesis (Base Polymer):
-
In a clean, dry reaction vessel, combine the primary amine and the diacrylate monomer at a desired molar ratio (e.g., 1.2:1 amine to diacrylate).
-
Heat the mixture at 90°C for 48 hours with constant stirring to form the acrylate-terminated PBAE polymer.[4]
-
Allow the polymer to cool to room temperature. The resulting viscous liquid is the PBAE base polymer.
-
-
Hydrogel Precursor Solution Preparation:
-
Dissolve the synthesized PBAE base polymer in DMSO to create a stock solution (e.g., 20% w/v).
-
In a separate vial, prepare the crosslinking solution by mixing TEGDA with the photoinitiator (e.g., 0.5% w/v of photoinitiator in TEGDA).
-
Add the TEGDA/photoinitiator solution to the PBAE stock solution at a desired weight ratio (e.g., 10 wt% TEGDA to PBAE).
-
Vortex the mixture thoroughly to ensure a homogenous precursor solution.
-
-
Hydrogel Formation (Photopolymerization):
-
Pipette the hydrogel precursor solution into a mold of the desired shape and size (e.g., a cylindrical mold for mechanical testing).
-
Expose the precursor solution to UV light (365 nm) for a sufficient duration to achieve complete crosslinking (e.g., 10-15 minutes). The exposure time may need to be optimized based on the photoinitiator concentration and the intensity of the UV source.
-
Carefully remove the crosslinked hydrogel from the mold.
-
-
Hydrogel Purification:
-
Immerse the hydrogel in a large volume of PBS (pH 7.4) to wash away any unreacted monomers and the photoinitiator.
-
Replace the PBS solution every 12 hours for a total of 72 hours to ensure complete purification.
-
Protocol 2: Characterization of TEGDA-Crosslinked PBAE Hydrogels
This protocol outlines the key experiments to characterize the physical and chemical properties of the synthesized hydrogels.
1. Swelling Ratio Measurement:
-
Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., no further weight change).
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] * 100
2. In Vitro Degradation Study:
-
Place a pre-weighed hydrogel sample (Wi) in a vial containing PBS (pH 7.4) at 37°C with gentle agitation.
-
At selected time points, remove the hydrogel, rinse with deionized water, and lyophilize to a constant weight (Wf).
-
Calculate the percentage of mass loss using the following equation: Mass Loss (%) = [(Wi - Wf) / Wi] * 100
3. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Perform unconfined compression testing using a universal mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
4. Drug Loading and In Vitro Release Study:
-
Drug Loading:
-
For passive loading, dissolve the drug in the hydrogel precursor solution before photopolymerization.
-
For active loading, swell a purified hydrogel in a concentrated drug solution until equilibrium is reached.
-
-
In Vitro Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with constant, gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the total loaded drug.
-
Data Presentation
Table 1: Effect of TEGDA Concentration on PBAE Hydrogel Properties
| TEGDA Concentration (wt%) | Swelling Ratio (%) | Compressive Modulus (kPa) | Mass Loss at Day 7 (%) |
| 5 | 850 ± 50 | 15 ± 3 | 45 ± 5 |
| 10 | 620 ± 40 | 35 ± 5 | 30 ± 4 |
| 20 | 410 ± 30 | 70 ± 8 | 18 ± 3 |
Note: The data presented are representative and may vary depending on the specific PBAE chemistry and experimental conditions.
Table 2: In Vitro Release of Doxorubicin from TEGDA-Crosslinked PBAE Hydrogels
| Time (hours) | Cumulative Release (%) - 10 wt% TEGDA | Cumulative Release (%) - 20 wt% TEGDA |
| 1 | 15 ± 2 | 8 ± 1 |
| 6 | 40 ± 4 | 25 ± 3 |
| 12 | 65 ± 5 | 45 ± 4 |
| 24 | 85 ± 6 | 68 ± 5 |
| 48 | 95 ± 5 | 88 ± 6 |
| 72 | 98 ± 4 | 96 ± 5 |
Note: The data presented are for illustrative purposes. Actual release profiles will depend on the drug, loading method, and hydrogel properties.[7][8]
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis and characterization of TEGDA-crosslinked PBAE hydrogels.
Caption: Illustrative signaling pathway of Paclitaxel's effect on microtubule dynamics leading to cancer cell death.[9][10][11][12]
Caption: Workflow for PBAE nanoparticle formulation and gene delivery to target cells.[13][14][15][16]
References
- 1. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Synthesis, Characteristics and Potential Application of Poly(β-Amino Ester Urethane)-Based Multiblock Co-Polymers as an Injectable, Biodegradable and pH/Temperature-Sensitive Hydrogel System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stable and effective poly(ethylene glycol)-poly(beta-amino ester) nanoparticles for gene delivery [frontiersin.org]
- 6. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel-Conjugated PAMAM Dendrimers Adversely Affect Microtubule Structure through Two Independent Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of paclitaxel activity by microtubule-associated proteins in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel induces axonal microtubules polar reconfiguration and impaired organelle transport: implications for the pathogenesis of paclitaxel-induced polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microtubule-Binding Proteins as Promising Biomarkers of Paclitaxel Sensitivity in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(beta-amino ester) nanoparticles enable tumor-specific TRAIL secretion and a bystander effect to treat liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymeric nanoparticle‐based delivery of TRAIL DNA for cancer‐specific killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly compacted biodegradable DNA nanoparticles capable of overcoming the mucus barrier for inhaled lung gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodegradable Polymeric Nanoparticles Show High Efficacy and Specificity at DNA Delivery to Human Glioblastoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of TEGDA Resins for Stereolithography (SLA) 3D Printing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and application of tri(ethylene glycol) diacrylate (TEGDA) based resins for stereolithography (SLA) 3D printing. The protocols outlined below are particularly relevant for applications in biomedical research and drug development, focusing on creating biocompatible and functional materials.
Introduction to TEGDA in SLA 3D Printing
Tri(ethylene glycol) diacrylate (TEGDA) is a commonly used oligomer in photopolymerizable resins for SLA 3D printing due to its low viscosity, good curing characteristics, and the flexibility it imparts to the final printed object. In the context of biomedical and pharmaceutical applications, TEGDA can be formulated to create biocompatible scaffolds, drug delivery devices, and microfluidic chips.[1][2] The versatility of TEGDA allows for the tuning of mechanical properties and drug release profiles through the incorporation of various co-monomers, photoinitiators, and other additives.
Core Components of TEGDA-Based SLA Resins
A successful TEGDA resin formulation for SLA 3D printing typically consists of the following components:
-
Oligomer: Tri(ethylene glycol) diacrylate (TEGDA) serves as the primary building block of the polymer network.
-
Monomer/Co-monomer: Often, other monomers like polyethylene glycol diacrylate (PEGDA) are included to modify properties such as crosslinking density, hydrophilicity, and mechanical strength.[2][3]
-
Photoinitiator: This component is crucial for initiating the polymerization process upon exposure to UV or visible light. The choice of photoinitiator depends on the light source of the SLA printer.[4][5]
-
UV Blocker/Absorber: These are used to control the penetration depth of the light, which is critical for achieving high-resolution prints.[5]
-
Active Pharmaceutical Ingredient (API): For drug delivery applications, the therapeutic agent is dispersed within the resin formulation.
Quantitative Data: TEGDA Resin Formulations
The following tables summarize example formulations of TEGDA-based resins for different applications.
Table 1: Biocompatible TEGDA/PEGDA Resin Formulation
| Component | Function | Concentration (% w/w) |
| TEGDA | Oligomer (Flexibility) | 40 - 60 |
| PEGDA (MW 575) | Co-monomer (Hydrophilicity, Crosslinking) | 30 - 50 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator (for 405 nm light source) | 0.5 - 2.0[6][7][8] |
| Avobenzone | UV Absorber (Non-cytotoxic alternative) | 0.1 - 0.5[9] |
Table 2: Drug-Loaded TEGDA Resin Formulation for Ibuprofen Delivery
| Component | Function | Concentration (% w/w) |
| TEGDA | Oligomer | 50 |
| PEGDA (MW 700) | Co-monomer | 30 |
| Ibuprofen | Active Pharmaceutical Ingredient | 10 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 1.0[6][8] |
| Propylene Glycol | Liquid Filler/Solubilizer | 9 |
Experimental Protocols
Protocol for Resin Formulation
This protocol describes the steps for preparing a TEGDA-based photopolymer resin.
Materials:
-
Tri(ethylene glycol) diacrylate (TEGDA)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., TPO)
-
UV Blocker (optional)
-
Active Pharmaceutical Ingredient (API) (if applicable)
-
Magnetic stirrer and stir bar
-
Amber glass vial or light-blocking container
-
Vortex mixer (optional)
Procedure:
-
Weighing Components: Accurately weigh each component according to the desired formulation percentages (refer to Tables 1 and 2 for examples).
-
Mixing:
-
In an amber glass vial, combine the TEGDA and PEGDA.
-
Place the vial on a magnetic stirrer and mix at a moderate speed until the solution is homogeneous.
-
If including a solid component like an API or photoinitiator, add it gradually to the liquid mixture while stirring.
-
Continue stirring until all components are fully dissolved. For poorly soluble components, gentle heating or vortexing may be required. Ensure the temperature does not degrade any of the components.
-
-
Degassing: To remove any air bubbles introduced during mixing, which can interfere with the printing process, place the vial in a vacuum desiccator for 15-30 minutes or until no more bubbles are visible.
-
Storage: Store the formulated resin in a sealed, light-proof container at room temperature until use.
Protocol for SLA 3D Printing
This protocol outlines the general steps for printing with a formulated TEGDA resin.
Equipment:
-
SLA 3D Printer (e.g., Formlabs Form 2 or similar, equipped with a 405 nm laser)[3][10]
-
Digital 3D model (STL file)
-
Slicing software (e.g., PreForm)[3]
-
Formulated TEGDA resin
Procedure:
-
Model Preparation: Design the desired 3D object using CAD software and export it as an STL file.[3]
-
Slicing: Import the STL file into the slicing software. Orient the model and generate supports as needed. Set the printing parameters, such as layer height (typically 25-100 µm for high resolution) and exposure time.[4]
-
Printer Setup:
-
Ensure the resin tank and build platform are clean.
-
Pour the formulated TEGDA resin into the resin tank.[3]
-
-
Printing: Start the printing process. The printer will selectively cure the resin layer by layer according to the sliced model.
-
Post-Processing:
-
Once the print is complete, carefully remove the build platform.
-
Wash the printed object in a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin. This can be done using an automated wash station or by manual agitation in a solvent bath.
-
Remove the support structures.
-
Post-cure the object under a UV curing station to ensure complete polymerization and achieve final mechanical properties. The curing time and temperature will depend on the specific resin formulation and the desired properties.[11]
-
Protocol for Mechanical Testing
This protocol describes a standard method for evaluating the mechanical properties of 3D printed TEGDA-based materials.
Equipment:
-
Universal Testing Machine (UTM)
-
Calipers
-
3D printed test specimens (e.g., dog-bone shape for tensile testing according to ASTM D638)
Procedure:
-
Specimen Preparation: Print test specimens with standardized dimensions using the formulated TEGDA resin.
-
Tensile Testing:
-
Measure the cross-sectional area of the gauge section of the specimen using calipers.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant strain rate until the specimen fractures.
-
Record the load and displacement data.
-
-
Data Analysis: From the stress-strain curve, determine the following mechanical properties:
Table 3: Representative Mechanical Properties of TEGDA-Based Resins
| Property | Typical Value Range |
| Tensile Strength (MPa) | 10 - 50 |
| Young's Modulus (GPa) | 0.5 - 2.5 |
| Elongation at Break (%) | 5 - 20 |
Note: These values are illustrative and can vary significantly depending on the specific formulation and printing parameters.
Visualizations
The following diagrams illustrate key workflows and concepts related to the formulation and application of TEGDA resins.
Caption: Experimental workflow for TEGDA resin development.
References
- 1. Concise Review Biomaterials & Bioengineering: Chemical-Biological Interactions of the Resin Monomer Triethyleneglycol-dimethacrylate (TEGDMA) | Semantic Scholar [semanticscholar.org]
- 2. Biocompatibility and thermodynamic properties of PEGDA and two of its copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. uvebtech.com [uvebtech.com]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. Enhancing the Mechanical Strength of a Photocurable 3D Printing Material Using Potassium Titanate Additives for Craniofacial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Excipient-Independent Drug Release from SLA-Printed Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible PEGDA Resin for 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. additive-x.com [additive-x.com]
Application Notes and Protocols for TEGDA in Flexible and Rigid Plastics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Tri(ethylene glycol) diacrylate (TEGDA) in the formulation of both flexible and rigid plastics. The information is intended to guide researchers in developing materials with tailored mechanical properties for a variety of applications, including in the biomedical and pharmaceutical fields.
Introduction to TEGDA in Polymer Science
Tri(ethylene glycol) diacrylate (TEGDA) is a difunctional acrylate monomer that serves as a versatile building block in polymer chemistry. Its low viscosity, high reactivity, and ability to form cross-linked networks upon polymerization make it a valuable component in formulations for coatings, adhesives, and 3D printing resins. By carefully selecting co-monomers and polymerization conditions, the mechanical properties of TEGDA-based plastics can be precisely controlled, ranging from soft and flexible to hard and rigid materials.
Achieving Flexibility and Rigidity with TEGDA
The mechanical properties of a TEGDA-based polymer are primarily determined by the architecture of the resulting polymer network.
-
Flexibility is achieved by creating a polymer network with a lower crosslink density. This can be accomplished by incorporating long-chain, flexible co-monomers or plasticizers into the formulation. These components increase the distance between crosslinks, allowing for greater chain mobility and resulting in a material with higher elongation at break and a lower tensile modulus.
-
Rigidity is obtained by forming a densely cross-linked network. This is achieved by using TEGDA in combination with multifunctional acrylates, which act as rigid crosslinkers. These molecules create a tightly woven network with restricted chain movement, leading to a material with high tensile strength and a high tensile modulus.
Quantitative Data on Mechanical Properties
The following table summarizes the typical mechanical properties of flexible and rigid plastics formulated with TEGDA and its co-monomers. The data is compiled from various sources and provides a comparative overview.
| Property | Flexible TEGDA-based Plastic | Rigid TEGDA-based Plastic | Test Standard |
| Tensile Strength | 5 - 15 MPa | 30 - 60 MPa | ASTM D638 |
| Tensile Modulus | 10 - 100 MPa | 1000 - 2500 MPa | ASTM D638 |
| Elongation at Break | 50 - 200% | 2 - 10% | ASTM D638 |
| Shore Hardness | A 60 - 90 | D 70 - 90 | ASTM D2240 |
| Formulation | TEGDA with flexible co-monomers (e.g., long-chain diacrylates) | TEGDA with rigid crosslinkers (e.g., trifunctional acrylates) | - |
Experimental Protocols
The following are detailed protocols for the preparation and testing of flexible and rigid TEGDA-based plastics via UV-induced photopolymerization.
Protocol 1: Synthesis of a Flexible TEGDA-based Plastic
Objective: To synthesize a flexible plastic with high elongation at break.
Materials:
-
Tri(ethylene glycol) diacrylate (TEGDA)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn = 700 g/mol ) as a flexible co-monomer
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur® 1173) as a photoinitiator
-
Ethanol (for cleaning)
-
Glass slides
-
Spacers (e.g., 1 mm thick)
-
UV curing system (365 nm wavelength)
Procedure:
-
Formulation Preparation: In a light-protected container, prepare the resin mixture by combining 50% (w/w) TEGDA, 48% (w/w) PEGDA (Mn 700), and 2% (w/w) photoinitiator.
-
Mixing: Thoroughly mix the components using a magnetic stirrer or vortex mixer until a homogeneous, clear solution is obtained.
-
Mold Assembly: Clean two glass slides with ethanol. Place the spacers on one of the glass slides to create a mold of a defined thickness.
-
Casting: Carefully pour the resin mixture into the mold, ensuring there are no air bubbles. Place the second glass slide on top to enclose the resin.
-
UV Curing: Place the mold in the UV curing system. Expose the resin to UV light (365 nm) at an intensity of approximately 10-20 mW/cm² for 5-10 minutes. Curing time may need to be optimized based on the specific UV source and resin thickness.
-
Demolding and Post-Curing: After curing, carefully separate the glass slides to remove the flexible plastic film. For optimal mechanical properties, a post-curing step under UV light or at a slightly elevated temperature (e.g., 60°C for 1 hour) in an oven can be performed.
Characterization:
-
Mechanical Testing: Cut the cured film into dumbbell-shaped specimens according to ASTM D638. Perform tensile testing using a universal testing machine to determine tensile strength, tensile modulus, and elongation at break.
-
Hardness Testing: Measure the Shore A hardness of the material using a durometer according to ASTM D2240.
Protocol 2: Synthesis of a Rigid TEGDA-based Plastic
Objective: To synthesize a rigid plastic with high tensile strength and modulus.
Materials:
-
Tri(ethylene glycol) diacrylate (TEGDA)
-
Trimethylolpropane triacrylate (TMPTA) as a rigid crosslinker
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur® 1173) as a photoinitiator
-
Ethanol (for cleaning)
-
Glass slides
-
Spacers (e.g., 1 mm thick)
-
UV curing system (365 nm wavelength)
Procedure:
-
Formulation Preparation: In a light-protected container, prepare the resin mixture by combining 68% (w/w) TEGDA, 30% (w/w) TMPTA, and 2% (w/w) photoinitiator.
-
Mixing: Thoroughly mix the components using a magnetic stirrer or vortex mixer until a homogeneous, clear solution is obtained.
-
Mold Assembly: Clean two glass slides with ethanol. Place the spacers on one of the glass slides to create a mold of a defined thickness.
-
Casting: Carefully pour the resin mixture into the mold, ensuring there are no air bubbles. Place the second glass slide on top to enclose the resin.
-
UV Curing: Place the mold in the UV curing system. Expose the resin to UV light (365 nm) at an intensity of approximately 10-20 mW/cm² for 5-10 minutes. Curing time may need to be optimized based on the specific UV source and resin thickness.
-
Demolding and Post-Curing: After curing, carefully separate the glass slides to remove the rigid plastic sheet. A post-curing step at a slightly elevated temperature (e.g., 80°C for 1 hour) in an oven is recommended to ensure complete conversion and enhance mechanical properties.
Characterization:
-
Mechanical Testing: Cut the cured sheet into dumbbell-shaped specimens according to ASTM D638. Perform tensile testing using a universal testing machine to determine tensile strength, tensile modulus, and elongation at break.
-
Hardness Testing: Measure the Shore D hardness of the material using a durometer according to ASTM D2240.
Visualizations
Chemical Structures and Polymerization
Caption: General workflow for creating TEGDA-based plastics.
Mechanism of Flexibility vs. Rigidity
Caption: Controlling mechanical properties through formulation.
Application Notes and Protocols for TEGDA-Based Scaffolds in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of tri(ethylene glycol) diacrylate (TEGDA)-based scaffolds for tissue engineering. Detailed protocols for key experiments are included to facilitate the reproduction and further development of these biomaterials.
Introduction to TEGDA-Based Scaffolds
Tri(ethylene glycol) diacrylate (TEGDA) is a versatile and widely used biomaterial for the fabrication of hydrogel scaffolds in tissue engineering. Its biocompatibility, tunable mechanical properties, and ability to form crosslinked networks make it an ideal candidate for creating environments that support cell growth, proliferation, and differentiation.[1] These scaffolds can be engineered to mimic the properties of native extracellular matrix (ECM), providing a temporary template for tissue regeneration.[2]
Synthesis of TEGDA Hydrogel Scaffolds
The most common method for synthesizing TEGDA scaffolds is through photopolymerization, which allows for rapid and controllable crosslinking.
Experimental Protocol: Photopolymerization of TEGDA Hydrogels
This protocol outlines the steps for creating TEGDA hydrogels using a photoinitiator and UV light.[1]
Materials:
-
Tri(ethylene glycol) diacrylate (TEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, such as Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
-
Molds (e.g., polydimethylsiloxane (PDMS) of desired dimensions)
Procedure:
-
Preparation of Prepolymer Solution:
-
In a light-protected vial, dissolve the desired concentration of TEGDA (e.g., 10-50% w/v) in PBS.
-
Add the photoinitiator to the TEGDA solution at a concentration of 0.05-0.5% (w/v).
-
Vortex the solution until the photoinitiator is completely dissolved, ensuring a homogenous mixture.[1]
-
-
Casting and Curing:
-
Pipette the prepolymer solution into the molds.
-
Place the molds under a UV lamp.
-
Expose the solution to UV light for a specified duration (e.g., 5-15 minutes) to initiate polymerization. The curing time is dependent on the UV intensity and the concentration of the prepolymer and photoinitiator.[1]
-
-
Washing and Storage:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with deionized water or PBS for 24-48 hours, changing the washing solution frequently to remove unreacted monomers and photoinitiator.[1]
-
Store the hydrated hydrogels in PBS at 4°C.
-
Characterization of TEGDA Scaffolds
The physical, mechanical, and biological properties of TEGDA scaffolds must be thoroughly characterized to ensure their suitability for specific tissue engineering applications.
Morphological Characterization
Scanning electron microscopy (SEM) is a standard technique for visualizing the surface topography and internal porous structure of hydrogel scaffolds.
Experimental Protocol: Scanning Electron Microscopy (SEM) of Hydrogels
This protocol describes the sample preparation and imaging process for SEM analysis of TEGDA scaffolds.[3][4]
Materials:
-
Hydrated hydrogel samples
-
Liquid nitrogen
-
Freeze-dryer (lyophilizer)
-
Sputter coater
-
Conductive tape
-
SEM stubs
Procedure:
-
Sample Preparation:
-
The swollen hydrogel is rapidly frozen in liquid nitrogen.
-
The frozen sample is then freeze-dried (lyophilized) to remove water without collapsing the porous structure.[3]
-
-
Mounting and Coating:
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Acquire images at various magnifications to visualize the pore size, interconnectivity, and overall morphology.
-
Mechanical Properties
The mechanical properties of TEGDA scaffolds are critical for their ability to withstand physiological loads and provide appropriate cues to cells. Unconfined compression testing is commonly used to determine the compressive modulus.
Experimental Protocol: Mechanical Testing of Hydrogels
This protocol details the procedure for measuring the compressive modulus of TEGDA hydrogels.[1]
Materials:
-
Swollen hydrogel samples of a defined geometry (e.g., cylindrical discs)
-
Mechanical testing machine with a compression platen
-
PBS (pH 7.4)
Procedure:
-
Sample Equilibration: Ensure the hydrogel samples are at equilibrium swelling in PBS.
-
Compression Test:
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).[1]
-
Record the resulting stress-strain curve.
-
-
Data Analysis:
-
The compressive modulus (Young's Modulus) is calculated from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).[1]
-
Swelling Behavior
The swelling ratio indicates the hydrogel's capacity for water uptake, which influences nutrient transport and drug delivery.[5]
Experimental Protocol: Swelling Ratio Measurement
This protocol describes the gravimetric method for determining the swelling ratio of TEGDA hydrogels.[5][6]
Materials:
-
Synthesized hydrogel samples
-
Deionized water or PBS
-
Analytical balance
-
Filter paper
Procedure:
-
Dry Weight Measurement: Lyophilize the prepared hydrogels to a constant weight and record this as the dry weight (Wd).[1]
-
Swelling: Immerse the dried hydrogels in deionized water or PBS.
-
Swollen Weight Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogels (Ws).[1]
-
Calculation:
-
Mass Swelling Ratio (%SR): %SR = [(Ws - Wd) / Wd] * 100
-
Equilibrium Water Content (%EWC): %EWC = [(Ws - Wd) / Ws] * 100[5]
-
In Vitro Degradation
The degradation rate of a scaffold should ideally match the rate of new tissue formation.
Experimental Protocol: In Vitro Degradation Study
This protocol outlines a method for assessing the degradation of TEGDA scaffolds over time.[7][8]
Materials:
-
Pre-weighed, lyophilized hydrogel samples
-
PBS (pH 7.4)
-
Shaking incubator at 37°C
Procedure:
-
Incubation: Place the pre-weighed hydrogel samples in vials containing PBS.
-
Degradation: Incubate the vials in a shaking incubator at 37°C.
-
Mass Loss Measurement: At specified time points, remove the samples, rinse with deionized water, lyophilize to a constant weight, and record the final dry weight.
-
Calculation: The percentage of mass loss is calculated relative to the initial dry weight.
Quantitative Data Summary
The properties of TEGDA scaffolds can be tailored by adjusting the synthesis parameters. The following tables summarize the relationship between formulation and resulting scaffold properties based on literature data.
Table 1: Effect of TEGDA/PEGDA Concentration on Mechanical Properties
| Polymer Concentration (% w/v) | Polymer Composition (Short/Long Chain PEGDA) | Compressive Modulus (kPa) | Reference |
| 10 | 0/100 | 12 | [9] |
| 15 | 0/100 | 9 | [9] |
| 20 | 0/100 | 15 | [9] |
| 30 | 0/100 | 128 | [9] |
| 10 | 100/0 | 2 | [9] |
| 20 | 100/0 | 10 | [9] |
| 30 | 100/0 | 51 | [9] |
| 20 | 20/80 | 35 | [9] |
| 20 (non-porous) | - | 180 ± 8 | [10] |
| 20 (porous) | - | 40 - 53 | [10] |
Table 2: Influence of Fabrication Parameters on Pore Size
| Fabrication Method | Porogen/Foaming Agent | Resulting Pore Size (µm) | Reference |
| Gas Foaming | 6% Sodium Bicarbonate, 6.75% Acetic Acid | 170 - 290 | [10] |
| Salt Leaching | NaCl | 180 - 400 | [11] |
| Freeze-Drying | - | 60 - 150 | [11] |
Table 3: Cell Viability in 3D Scaffolds
| Scaffold Material | Cell Type | Time Point | Cell Viability (%) | Reference |
| Alginate | Cartilage Progenitor Cells | 12 hours | ~72 | [12] |
| Alginate | Cartilage Progenitor Cells | 72 hours | >95 | [12] |
| PLGA | Smooth Muscle Cells | 28 days | Decreased with faster degradation | [13] |
| PLA | Adipose-derived Stem Cells | 21 days | 93 | [14] |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological signaling pathways relevant to the use of TEGDA-based scaffolds in tissue engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling the structure of protein-based hydrogels by overcoming cryo-SEM sample preparation challenges - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00204K [pubs.rsc.org]
- 3. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 2.6. Swelling Ratio Measurement [bio-protocol.org]
- 7. In vitro degradation behavior of photopolymerized PEG hydrogels as tissue engineering scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
- 9. Integrating Mechanics and Bioactivity: A Detailed Assessment of Elasticity and Viscoelasticity at Different Scales in 2D Biofunctionalized PEGDA Hydrogels for Targeted Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fabrication and Characterization of Porous PEGDA Hydrogels for Articular Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Cell Viability and Functionality in Vessel-like Bioprintable Cell-Laden Tubular Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of scaffold degradation rate on three-dimensional cell growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating TEGDA in Dental Composite Resin Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylene glycol dimethacrylate (TEGDA) is a low-viscosity dimethacrylate monomer frequently employed as a reactive diluent in dental composite resin formulations.[1][2] Its incorporation is critical for tailoring the handling properties, polymerization kinetics, and final mechanical and biological characteristics of the restorative material. These application notes provide a comprehensive overview of the role of TEGDA and detailed protocols for evaluating the performance of TEGDA-containing dental composites.
TEGDA's primary function is to reduce the viscosity of the highly viscous base monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA) or urethane dimethacrylate (UDMA), to achieve a clinically manageable consistency for packing and shaping.[2] Beyond viscosity control, the concentration of TEGDA significantly influences the degree of conversion, crosslink density, and consequently, the mechanical strength, water sorption, and biocompatibility of the final cured composite.[3]
Role of TEGDA in Dental Composite Resins
The inclusion of TEGDA in a dental composite formulation initiates a cascade of effects that determine the material's clinical performance. The following diagram illustrates the logical relationship between TEGDA concentration and the key properties of a dental composite.
An optimal balance of TEGDA is crucial. While a higher concentration can enhance the degree of conversion by reducing viscosity and increasing monomer mobility, it can also potentially lead to increased polymerization shrinkage and a higher risk of monomer leaching, which can compromise biocompatibility.[3][4]
Quantitative Data Summary
The following tables summarize the impact of TEGDA concentration on the key properties of experimental dental composite resins. The data presented is a synthesis of findings from multiple studies and should be considered as illustrative.
Table 1: Effect of TEGDA on Mechanical Properties
| Bis-GMA:TEGDA Ratio (molar) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Vickers Microhardness (HV) |
| 7:3 | Lower | Lower | Lower |
| 1:1 | Higher | Higher | Higher |
Source: Data synthesized from multiple studies. A 1:1 molar ratio of BisGMA to TEGDA has been shown to result in superior mechanical properties compared to a 7:3 ratio.[3]
Table 2: Effect of Pre-polymerized TEGDA (P-TEGDA) as a Co-filler
| P-TEGDMA Content (wt.%) | Complex Viscosity (Pa.s) | Degree of Conversion (%) | Flexural Strength (MPa) | Vickers Microhardness (HV) |
| 0 | 393.84 ± 21.65 | 61.76 ± 3.80 | - | 46.44 ± 4.89 |
| 2.5 | 152.84 ± 23.94 | 68.77 ± 2.31 | - | 27.81 ± 3.58 |
| 5.0 | 79.96 ± 11.75 | - | - | - |
| 10.0 | 3358 ± 58.56 | - | 94.72 | - |
Source: The introduction of 2.5 wt.% of P-TEGDMA particles significantly reduced the complex viscosity and improved the degree of conversion.[5] However, Vickers microhardness was negatively affected. At 10 wt.%, a notable increase in flexural strength was observed.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the properties of dental composites containing TEGDA.
Protocol for Flexural Strength Testing (Three-Point Bending Test based on ISO 4049)
This protocol outlines the procedure for determining the flexural strength of a dental composite, a critical measure of its ability to withstand masticatory forces.
Materials:
-
Universal testing machine
-
Three-point bending test jig with 20 mm span
-
Stainless steel mold (25 mm x 2 mm x 2 mm)
-
Glass slides
-
Polishing equipment (e.g., 600-grit SiC paper)
-
Dental curing light
-
Incubator (37°C)
-
Distilled water
Procedure:
-
Specimen Preparation:
-
Place the stainless steel mold on a glass slide.
-
Fill the mold with the uncured dental composite, slightly overfilling.
-
Place a second glass slide on top and press firmly to extrude excess material.
-
Light-cure the specimen through the glass slide according to the manufacturer's instructions, ensuring complete polymerization.[7]
-
Carefully remove the cured specimen from the mold.
-
Polish the specimen's longitudinal surfaces with 600-grit SiC paper to remove any flash and ensure smooth surfaces.[7]
-
Measure the width (b) and height (h) of the specimen at its center using a digital caliper.
-
Store the prepared specimens in distilled water at 37°C for 24 hours before testing.[7]
-
-
Testing:
-
Set up the three-point bending test jig in the universal testing machine with a support span (l) of 20 mm.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.[7]
-
Record the maximum load (F) at fracture.
-
-
Calculation:
-
Calculate the flexural strength (σ) in megapascals (MPa) using the following formula: σ = 3Fl / 2bh²
-
Protocol for Degree of Conversion (DC) Measurement using FTIR Spectroscopy
This protocol describes how to determine the extent of polymerization in a dental composite by measuring the conversion of methacrylate C=C double bonds.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Uncured composite paste
-
Mylar strip
-
Dental curing light
Procedure:
-
Uncured Spectrum Acquisition:
-
Place a small amount of the uncured composite paste onto the ATR crystal.
-
Cover the paste with a Mylar strip to create a thin, uniform layer.
-
Record the FTIR spectrum of the uncured material. The characteristic peaks for the aliphatic C=C bond (at approximately 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at approximately 1608 cm⁻¹) should be identified.[8]
-
-
Curing and Cured Spectrum Acquisition:
-
Light-cure the composite sample directly on the ATR crystal for the manufacturer's recommended time.
-
Immediately after curing, record the FTIR spectrum of the cured material.
-
-
Calculation:
-
Determine the absorbance peak heights of the aliphatic C=C and the aromatic C=C peaks for both the uncured and cured spectra.
-
Calculate the Degree of Conversion (DC) as a percentage using the following formula: DC (%) = [1 - (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] x 100
-
Protocol for Water Sorption and Solubility Testing (based on ISO 4049)
This protocol details the method for evaluating the amount of water absorbed by the dental composite and the amount of material that leaches out, which are crucial for assessing its long-term stability in the oral environment.[1]
Materials:
-
Stainless steel mold (15 mm diameter, 1 mm thickness)
-
Glass slides
-
Dental curing light
-
Desiccator with fresh silica gel
-
Analytical balance (accurate to 0.0001 g)
-
Incubator (37°C)
-
Distilled water
Procedure:
-
Specimen Preparation and Initial Conditioning:
-
Prepare at least five disc-shaped specimens using the mold as described in the flexural strength protocol.
-
Place the specimens in a desiccator at 37°C.
-
Weigh the specimens daily until a constant mass (m1) is achieved (i.e., a mass change of less than 0.1 mg in a 24-hour period).[9]
-
-
Water Immersion:
-
Post-Immersion Weighing:
-
After 7 days, remove the specimens from the water, blot them dry with a soft, absorbent cloth, and immediately weigh them to obtain m2.[9]
-
-
Re-conditioning:
-
Place the specimens back into the desiccator at 37°C and re-condition them until a constant mass (m3) is achieved.[9]
-
-
Calculation:
-
Calculate the volume (V) of each specimen in mm³ using the formula V = π * (d/2)² * h, where d is the diameter and h is the thickness.
-
Calculate the water sorption (Wsp) in µg/mm³ using the formula: Wsp = (m2 - m3) / V
-
Calculate the water solubility (Wsl) in µg/mm³ using the formula: Wsl = (m1 - m3) / V
-
Protocol for Cytotoxicity Testing (MTT Assay)
This protocol provides a method to assess the potential toxicity of leachable components from the dental composite, including unreacted TEGDA, on cell viability.
Materials:
-
L-929 mouse fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Preparation of Composite Eluates:
-
Prepare cured composite discs as for water sorption testing.
-
Sterilize the discs (e.g., with UV radiation).
-
Immerse the discs in cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to allow for the leaching of components.
-
Collect the medium (now containing the eluate) and filter-sterilize it.
-
-
Cell Seeding:
-
Seed L-929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Eluates:
-
Remove the culture medium from the wells and replace it with the prepared composite eluates (test group) or fresh medium (control group).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the exposure period, remove the eluates and wash the cells with PBS.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability for the test groups relative to the control group: Cell Viability (%) = (Absorbance_test / Absorbance_control) x 100
-
Conclusion
The incorporation of TEGDA is a critical step in the formulation of dental composite resins, with a profound impact on the material's handling, polymerization, mechanical integrity, and biocompatibility. The provided application notes and detailed experimental protocols offer a framework for researchers and developers to systematically evaluate and optimize the concentration of TEGDA to achieve dental restorative materials with superior clinical performance and longevity. Careful consideration of the trade-offs between improved handling and degree of conversion versus potential increases in polymerization shrinkage and monomer leaching is essential for successful formulation development.
References
- 1. mdpi.com [mdpi.com]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for TEGDA-Based Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for creating and characterizing coatings and adhesives based on tri(ethylene glycol) diacrylate (TEGDA). TEGDA is a low-viscosity, difunctional acrylate monomer widely used in ultraviolet (UV) and electron beam (EB) curable systems. Its popularity stems from its high reactivity, the flexibility it imparts to the final product, and its excellent adhesion and chemical resistance properties.[1] These characteristics make it an ideal component in formulations for high-performance coatings, adhesives, and advanced 3D printing resins.[1]
Principle of UV Curing
The creation of TEGDA-based coatings and adhesives primarily relies on UV-initiated photopolymerization. This process is a free-radical chain-growth polymerization that occurs in three main stages:
-
Initiation: A photoinitiator molecule within the formulation absorbs UV light, causing it to cleave and form highly reactive free radicals.
-
Propagation: These free radicals react with the acrylate groups of the TEGDA monomers and other oligomers in the formulation. This initiates a rapid chain reaction, leading to the formation of a cross-linked polymer network.
-
Termination: The polymerization process stops when two growing polymer chains react with each other or are terminated by inhibitors.
The selection of an appropriate photoinitiator is crucial and must be matched to the spectral output of the UV lamp used for curing.
Experimental Protocols
I. Formulation of a TEGDA-Based UV-Curable Coating
This protocol describes the preparation of a basic UV-curable coating formulation using TEGDA as a reactive diluent.
Materials:
-
Epoxy Acrylate Oligomer
-
Tri(ethylene glycol) diacrylate (TEGDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Additives (e.g., flow and leveling agents, stabilizers)
Procedure:
-
In a light-blocking container, combine the epoxy acrylate oligomer and TEGDA monomer at the desired weight ratio.
-
Gently stir the mixture with a mechanical stirrer at a low speed to avoid introducing air bubbles until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture. The concentration of the photoinitiator will typically range from 1% to 5% by weight, depending on the desired cure speed and film thickness.
-
Continue stirring until the photoinitiator is completely dissolved.
-
Add any other desired additives and stir until the formulation is homogeneous.
-
Allow the formulation to sit for a short period to allow any entrapped air bubbles to escape.
II. Application and UV Curing of the Coating
Equipment:
-
Film applicator (e.g., barcoater)
-
Substrate (e.g., wood, metal, plastic)
-
UV curing system with a mercury vapor lamp or UV LED lamp
Procedure:
-
Substrate Preparation: Ensure the substrate surface is clean, dry, and free of any contaminants such as grease or dust.
-
Coating Application: Apply the formulated coating onto the substrate using a film applicator to achieve a uniform wet film thickness, typically in the range of 25-75 µm.
-
UV Curing: Place the coated substrate on the conveyor of the UV curing system. Set the desired UV dose and intensity. A typical starting point is a UV dose of 500-2000 mJ/cm² at an intensity of 100-500 mW/cm². The conveyor speed will determine the total UV dose.
-
Cooling: Allow the cured coating to cool to room temperature before performing any characterization tests.
III. Characterization of the Cured Coating
A. Pencil Hardness Test (ASTM D3363)
This test determines the hardness of the cured coating film.[2][3][4][5][6]
Procedure:
-
A set of calibrated pencils with hardness ranging from 6B (softest) to 9H (hardest) is used.
-
The pencil is held at a 45-degree angle and pushed firmly against the coated surface.
-
The hardness is reported as the hardest pencil that does not scratch or gouge the coating.[2][3]
B. Pull-Off Adhesion Test (ASTM D4541)
This method measures the bond strength of the coating to the substrate.[1][7][8][9][10]
Procedure:
-
A loading fixture (dolly) is glued to the surface of the cured coating using a suitable adhesive.
-
After the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly.
-
The tester applies a perpendicular tensile force to the dolly at a controlled rate.
-
The force required to pull the coating off the substrate is recorded as the adhesion strength, typically in megapascals (MPa).[7][8]
Data Presentation
The following tables summarize quantitative data on the performance of TEGDA-based formulations.
Table 1: Effect of Photoinitiator Concentration on Mechanical Properties of a BisGMA/TEGDMA Dental Resin
| Photoinitiator Concentration (CQ, wt%) | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Barcol Hardness |
| 0.1 | 180 | 35 | 40 |
| 0.25 | 220 | 35 | 50 |
| 0.5 | 240 | 35 | 55 |
| 0.75 | 240 | 35 | 55 |
| 1.0 | 240 | 35 | 55 |
Data synthesized from a study on BisGMA/TEGDMA dental resins. The specific ratio of BisGMA to TEGDA was not provided in the source material. The photoinitiator used was camphorquinone (CQ).[7]
Table 2: Shear Bond Strength of Commercial Dental Adhesives Containing TEGDA
| Adhesive System | Composition Highlights | Shear Bond Strength (MPa) |
| iBOND Total Etch | Dimethacrylates, ethanol | 15.48 |
| Syntac classic | Polyethylenglycol-dimethacrylate, glutaraldehyde, water | 17.60 |
| Scotchbond Universal Plus | MDP, BisGMA, HEMA, dimethacrylate resins, ethanol, water, silane | 6.09 |
| Adhese Universal | Dimethacrylates, HEMA, acrylic acid polymer, ethanol | 3.96 |
This table presents the initial shear bond strength of several commercial dental adhesives, some of which are known to contain TEGDA or similar dimethacrylates, bonded to bovine enamel. MDP = 10-Methacryloyloxydecyl dihydrogen phosphate; BisGMA = Bisphenol A-glycidyl methacrylate; HEMA = 2-hydroxyethyl methacrylate.[9][11]
Visualizations
Caption: Photopolymerization mechanism of TEGDA.
Caption: Experimental workflow for TEGDA coatings.
References
- 1. hightower-labs.com [hightower-labs.com]
- 2. micomlab.com [micomlab.com]
- 3. infinitalab.com [infinitalab.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. matestlabs.com [matestlabs.com]
- 6. scribd.com [scribd.com]
- 7. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 8. poudrafshan.ir [poudrafshan.ir]
- 9. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 10. scribd.com [scribd.com]
- 11. courses.specialchem.com [courses.specialchem.com]
Application Notes & Protocols for Cellular Encapsulation in Tetra(ethylene glycol) Diacrylate (TEGDA) Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ethylene glycol) (PEG)-based hydrogels are widely used for encapsulating cells in three-dimensional (3D) environments for tissue engineering and drug delivery applications.[1] Tetra(ethylene glycol) diacrylate (TEGDA), a type of poly(ethylene glycol) diacrylate (PEGDA), is a popular choice due to its biocompatibility, tunable mechanical properties, and ability to form hydrogels in the presence of cells through photopolymerization.[2][3] This document provides detailed protocols and application notes for the successful encapsulation of cells within TEGDA hydrogels, focusing on key parameters that influence hydrogel properties and cell viability.
The process of encapsulating cells in TEGDA hydrogels involves suspending cells in a precursor solution containing TEGDA and a photoinitiator.[4] This solution is then crosslinked into a hydrogel network upon exposure to ultraviolet (UV) light.[2] The physical and mechanical properties of the resulting hydrogel, such as stiffness, swelling ratio, and porosity, can be tailored by adjusting the molecular weight and concentration of the TEGDA precursor.[5][6] These properties, in turn, significantly impact the behavior of encapsulated cells, including their viability, proliferation, and differentiation.[6][7]
Data Presentation: TEGDA Hydrogel Properties and Cell Viability
The following tables summarize the mechanical properties and cell viability of TEGDA hydrogels under various formulation parameters, compiled from multiple studies.
Table 1: Effect of TEGDA Concentration and Molecular Weight on Mechanical Properties
| TEGDA MW (kDa) | TEGDA Conc. (wt%) | Compressive Modulus (kPa) | Swelling Ratio |
| 0.7 | - | 503 ± 57 | - |
| 3.4 | 10 | ~100 | - |
| 3.4 | 20 | ~400 | - |
| 6 | 10 | ~50 | - |
| 8 | 10 | ~30 | - |
| 10 | 10 | 30 | 31.5 |
| 10 | 20 | 90 | - |
| 10 | 30 | 110 | - |
| 20 | 10 | ~15 | - |
Data compiled from multiple sources.[5][8][9][10][11]
Table 2: Influence of Total Polymer Concentration on Cell Viability
| Total Polymer Conc. (wt%) | Average Cell Viability (%) | Notes |
| 20 | >80 | Compressive modulus of ~0.4 MPa.[8] |
| 25-30 | 55-75 | Compressive modulus of ~1 MPa.[8] |
| 40 | ~20-36 | Significant decrease in cell viability.[8] |
Experimental Protocols
This section provides a detailed methodology for the encapsulation of cells in TEGDA hydrogels.
Materials and Reagents
-
Tetra(ethylene glycol) diacrylate (TEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Cells for encapsulation
-
Trypsin-EDTA
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Ethidium homodimer-1)
-
Sterile syringes and filters (0.22 µm)
-
UV light source (365 nm)
-
Hydrogel molds (e.g., polydimethylsiloxane, PDMS)
Preparation of Precursor Solutions
-
Photoinitiator Solution: Prepare a 0.5% (w/v) stock solution of Irgacure 2959 in sterile PBS.[12] To fully dissolve the photoinitiator, mix and incubate the solution at 37°C for 2-3 days in the dark.[12] Sterilize the solution by passing it through a 0.22 µm syringe filter and store it at room temperature.[12][13]
-
TEGDA Precursor Solution:
-
Determine the desired final concentration of TEGDA in the hydrogel (e.g., 10-20 wt%).
-
In a sterile microcentrifuge tube, combine the required amount of TEGDA with the photoinitiator solution and sterile PBS to achieve the final desired concentrations. For example, for a 10% (w/v) TEGDA hydrogel with 0.05% (w/v) photoinitiator, mix 100 mg of TEGDA with 100 µL of the 0.5% photoinitiator stock and 800 µL of sterile PBS.
-
Vortex the solution until the TEGDA is completely dissolved.
-
Cell Preparation and Encapsulation
-
Culture and expand the desired cell type using standard cell culture techniques.
-
Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of sterile PBS or cell culture medium to achieve a high cell density (e.g., 1 x 10^7 cells/mL). The exact density may need to be optimized for your specific cell type and application.
-
Gently mix the cell suspension with the TEGDA precursor solution at a 1:9 ratio (1 part cell suspension to 9 parts precursor solution) to achieve a final cell density of 1 x 10^6 cells/mL in the hydrogel. Keep the mixture on ice to prevent premature gelation.[14]
-
Pipette the cell-laden precursor solution into sterile hydrogel molds of the desired shape and size.
Photopolymerization
-
Expose the cell-laden precursor solution in the molds to a UV light source (e.g., 365 nm, 10 mW/cm²) for a duration sufficient to achieve complete crosslinking.[15] The exposure time will depend on the photoinitiator concentration and the volume of the precursor solution and typically ranges from 30 seconds to a few minutes. It is crucial to optimize the UV exposure time to ensure complete gelation while minimizing potential cytotoxicity.
-
After polymerization, carefully remove the cell-laden hydrogels from the molds.
Post-Encapsulation Culture and Analysis
-
Transfer the hydrogels to a sterile culture plate containing pre-warmed cell culture medium.[8]
-
Incubate the hydrogels under standard cell culture conditions (37°C, 5% CO2).
-
Change the culture medium every 2-3 days.
-
Assess cell viability at desired time points using a Live/Dead assay.[8] This assay uses calcein AM to stain live cells green and ethidium homodimer-1 to stain dead cells red.[9]
-
Further analyses can include assays for proliferation, differentiation, and specific cellular functions depending on the research objectives.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cell Encapsulation
The following diagram illustrates the key steps in the cell encapsulation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Physical Properties of Biomaterials on Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]
- 8. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advancedbiomatrix.com [advancedbiomatrix.com]
- 15. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
Application Notes and Protocols for Triethylene Glycol Diacrylate (TEGDA) in UV/EB-Curable Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacrylate (TEGDA) is a low-viscosity, difunctional acrylate monomer commonly utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations.[1] Its properties, including high reactivity, good flexibility, and excellent compatibility with a wide range of oligomers and other monomers, make it a versatile component in the formulation of coatings, inks, adhesives, and biocompatible hydrogels.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data for TEGDA in UV/EB-curable systems.
Key Properties and Applications
TEGDA's primary role in UV/EB-curable systems is to reduce the viscosity of the formulation for improved processing and application while actively participating in the polymerization reaction to become part of the final cross-linked polymer network.[4] This incorporation enhances various properties of the cured material.
Key characteristics of TEGDA include:
-
Low Viscosity: Facilitates easier handling, improved flow, and better wetting of substrates.[2][3]
-
High Reactivity: Contributes to rapid curing speeds, which is advantageous for high-throughput applications.[2]
-
Flexibility: The ethylene glycol backbone imparts flexibility to the cured polymer, which is beneficial for applications on non-rigid substrates.[2]
-
Good Adhesion: Promotes adhesion to a variety of substrates, including plastics and metals.[2]
-
Chemical Resistance: Contributes to the chemical resistance of the cured material.[2]
Common applications of TEGDA include:
-
Coatings: Used in wood, plastic, and metal coatings to improve flexibility and adhesion.[5]
-
Inks: A key component in UV-curable printing inks, enhancing durability and color vibrancy.[2]
-
Adhesives: Provides fast curing and good bond strength in UV-curable adhesives.[6]
-
Biomedical Applications: Used in the fabrication of hydrogels for tissue engineering and drug delivery due to its biocompatibility and ability to form crosslinked networks that can encapsulate cells and therapeutic agents.[7][8][9]
Performance Data
The concentration of TEGDA in a UV-curable formulation significantly influences both the properties of the liquid resin and the final cured material. The following tables summarize key performance data.
Table 1: Effect of TEGDA Concentration on Formulation Viscosity
| Formulation Component | Concentration (wt%) | Viscosity (Pa·s) |
| Bisphenol A ethoxylate diacrylate (BisDA n=2) | 100 | ~1.0 |
| BisDA n=2 with TEGDA | 80/20 | ~0.5 |
| BisDA n=2 with TEGDA | 60/40 | ~0.2 |
| BisDA n=2 with TEGDA | 40/60 | ~0.1 |
| BisDA n=2 with TEGDA | 20/80 | <0.1 |
| TEGDA | 100 | ~0.01-0.02 |
Note: Viscosity values are approximate and can vary based on the specific grade of materials and measurement conditions. Data is illustrative based on trends reported in the literature.[10]
Table 2: Mechanical Properties of UV-Cured Poly(ethylene glycol) Diacrylate (PEGDA) Formulations
| PEGDA Molecular Weight (Mn) | PEGDA Concentration (wt%) | Tensile Modulus (MPa) | Elongation at Break (%) | Compressive Modulus (MPa) |
| 250 | 100 | 20.45 ± 3.31 | - | - |
| 575 | 100 | 1.68 ± 0.65 | - | - |
| 700 | 100 | 1.90 ± 0.30 | - | - |
| 3400 | 10 | 0.04 | - | - |
| 3400 | 30 | - | - | 0.52 |
| 3400 | 40 | 0.89 | - | 1.71 ± 0.13 |
| 400/3400 Blend (80/20) | 25-30 | - | - | ~1 |
Note: Mechanical properties are highly dependent on the specific formulation, including the type and concentration of photoinitiator, as well as the curing conditions. Data is compiled from various sources for comparison.[11]
Experimental Protocols
Preparation of a UV-Curable TEGDA-Based Formulation
Objective: To prepare a simple UV-curable formulation for coatings or adhesives.
Materials:
-
Oligomer (e.g., Bisphenol A epoxy diacrylate)
-
TEGDA (this compound)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Opaque container
-
Magnetic stirrer and stir bar
-
Laboratory scale
Protocol:
-
In an opaque container to prevent premature curing, weigh the desired amount of oligomer.
-
Add the desired amount of TEGDA to the oligomer. The concentration of TEGDA can be varied to adjust the viscosity and final properties of the cured material.
-
Place the container on a magnetic stirrer and mix until a homogeneous solution is obtained. Gentle heating may be applied to reduce the viscosity of high molecular weight oligomers, but care should be taken to avoid thermal polymerization.
-
In a darkened environment, add the photoinitiator to the mixture. A typical concentration is 1-5 wt% of the total formulation.
-
Continue stirring until the photoinitiator is completely dissolved.
-
Store the formulation in a sealed, opaque container away from light.
UV Curing of a TEGDA-Based Film
Objective: To cure a thin film of the prepared formulation using a UV light source.
Materials:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass slide, metal panel, or plastic film)
-
Film applicator (e.g., wire-wound rod or doctor blade)
-
UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)
-
UV radiometer
Protocol:
-
Clean the substrate to remove any contaminants.
-
Apply a small amount of the formulation onto the substrate.
-
Use a film applicator to draw down a uniform thin film of the desired thickness.
-
Measure the intensity of the UV lamp using a radiometer.
-
Place the coated substrate on the conveyor of the UV curing system or directly under the UV lamp.
-
Expose the film to UV radiation. The required dose (J/cm²) will depend on the formulation, film thickness, and lamp intensity. A typical starting point is a UV dose of 500-2000 mJ/cm².[5]
-
The cured film should be tack-free. Allow the film to cool to room temperature before further testing.
Determination of Degree of Conversion by FTIR Spectroscopy
Objective: To quantify the extent of polymerization by measuring the disappearance of the acrylate double bonds.
Materials:
-
Uncured liquid formulation
-
Cured film on a transparent substrate (e.g., KBr or BaF₂ disc) or as a free-standing film
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Acquire the FTIR spectrum of the uncured liquid formulation.
-
Identify the absorption peak corresponding to the acrylate C=C double bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.[12]
-
Identify a reference peak that does not change during polymerization, such as the carbonyl C=O peak around 1720 cm⁻¹.[13]
-
Cure the formulation as described in Protocol 2.
-
Acquire the FTIR spectrum of the cured film.
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of Reference)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of Reference)uncured ) ] x 100 [14][15][16]
Hardness Testing of Cured Films
Objective: To assess the surface hardness of the cured film.
Materials:
-
Cured film on a rigid substrate
-
Pencil hardness test kit (ASTM D3363) or a Durometer (ASTM D2240)
Protocol (Pencil Hardness):
-
Secure the coated substrate on a firm, level surface.
-
Starting with the softest pencil (e.g., 6B), hold the pencil at a 45° angle to the surface and push it forward about 6 mm with firm pressure.
-
Wipe the surface with a soft cloth and examine for any indentation or scratch.
-
Repeat the test with progressively harder pencils until a pencil is found that scratches the coating.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.[17]
Cell Viability Assay for TEGDA-Based Hydrogels
Objective: To evaluate the biocompatibility of a TEGDA-based hydrogel by assessing the viability of encapsulated cells.
Materials:
-
Sterile TEGDA-based hydrogel precursor solution containing a biocompatible photoinitiator (e.g., Irgacure 2959)
-
Cell suspension at a known density
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Under sterile conditions, mix the cell suspension with the hydrogel precursor solution.
-
Pipette the cell-laden precursor solution into a mold or onto a sterile surface.
-
Expose the solution to UV light to initiate polymerization and form the cell-laden hydrogel. The UV exposure time and intensity should be optimized to ensure gelation without causing significant cell damage.
-
Culture the cell-laden hydrogels in an appropriate cell culture medium for the desired period (e.g., 24 hours, 3 days, 7 days).
-
At each time point, rinse the hydrogels with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubate the hydrogels in the staining solution for the recommended time.
-
Rinse the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Acquire images from multiple random fields of view and quantify the percentage of live cells.[2][6]
Visualizations
Caption: Free-radical polymerization mechanism of TEGDA initiated by UV light.
Caption: General experimental workflow for preparing and characterizing TEGDA-based UV-curable systems.
Caption: Influence of TEGDA-based hydrogel properties on cellular behavior in tissue engineering applications.
Safety and Handling
TEGDA is a skin and eye irritant and may cause an allergic skin reaction.[15] It is important to handle TEGDA in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Store TEGDA in a cool, dry, and dark place, away from heat and direct sunlight, to prevent premature polymerization.[18] Commercial TEGDA is often supplied with an inhibitor to enhance stability.[18] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Polyethylene Glycol Diacrylate-Based Micropattern Substrate to Study the Interplay Between Surface Topography and Cellular Response for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 5. radtech.org [radtech.org]
- 6. Influence of Physical Properties of Biomaterials on Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rotational rheology combined with a UV light curing system | Anton Paar Wiki [wiki.anton-paar.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "BIO-BASED UV-CURABLE FILMS AND THE EFFECT OF BIO-CONTENT ON THE PROPER" by SAHILKUMAR CHAUDHARY [digitalcommons.pittstate.edu]
- 13. lume.ufrgs.br [lume.ufrgs.br]
- 14. scispace.com [scispace.com]
- 15. thejcdp.com [thejcdp.com]
- 16. Comparative Evaluation of the Depth of Cure and Degree of Conversion of Two Bulk Fill Flowable Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kta.com [kta.com]
- 18. kelid1.ir [kelid1.ir]
Application Notes and Protocols for the Characterization of TEGDA Polymer Networks using DMA and Rheology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tri(ethylene glycol) diacrylate (TEGDA) is a commonly utilized crosslinking agent in the formation of polymer networks for various applications, including in the biomedical and pharmaceutical fields. The mechanical properties of these networks are critical to their function and performance. Dynamic Mechanical Analysis (DMA) and rheology are powerful techniques for characterizing the viscoelastic properties of such materials. These methods provide insights into the polymer network structure, such as crosslink density, and its response to stress, strain, and temperature.[1][2] This document provides detailed application notes and protocols for the characterization of TEGDA polymer networks using DMA and rheology.
1. Principles of DMA and Rheology for Polymer Network Characterization
1.1 Dynamic Mechanical Analysis (DMA)
DMA is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency.[2] In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured.[3] For a perfectly elastic material, the stress and strain are in phase, while for a perfectly viscous material, the strain lags the stress by 90 degrees. Viscoelastic materials, such as TEGDA polymer networks, exhibit a phase lag between 0 and 90 degrees.[2]
From the applied stress and the measured strain and phase lag, the following parameters are calculated:
-
Storage Modulus (E' or G'): Represents the elastic component of the material and is a measure of the energy stored during deformation.[2]
-
Loss Modulus (E'' or G''): Represents the viscous component of the material and is a measure of the energy dissipated as heat during deformation.[2]
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E' or G''/G'). It is a measure of the damping capacity of the material.[2]
The glass transition temperature (Tg) of the polymer can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[4]
1.2 Rheology
Rheology is the study of the flow and deformation of materials.[5] For polymer networks, rheological measurements are typically performed on the precursor solution during curing or on the fully formed hydrogel. These measurements provide information on the viscoelastic properties in a shear mode. Similar to DMA, oscillatory rheology applies a sinusoidal strain or stress and measures the material's response to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).
Rheological tests can be used to:
-
Monitor the gelation process by observing the crossover point of G' and G''.
-
Determine the linear viscoelastic region (LVR) of the material through a strain sweep.
-
Characterize the frequency-dependent behavior of the network.
Experimental Protocols
2.1 Sample Preparation of TEGDA Polymer Networks
A typical TEGDA polymer network is prepared by photopolymerization of a precursor solution.
Materials:
-
Tri(ethylene glycol) diacrylate (TEGDA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[6]
-
Solvent (e.g., deionized water, phosphate-buffered saline for hydrogels)
-
Molds for sample shaping (e.g., silicone molds of specific dimensions)
Protocol:
-
Prepare the precursor solution by dissolving the desired concentration of TEGDA and the photoinitiator in the chosen solvent. For example, a 10% (w/v) TEGDA solution with 0.5% (w/v) DMPA.
-
Vortex and sonicate the solution to ensure homogeneity.
-
Pipette the precursor solution into the molds of desired dimensions for DMA or rheology samples. For DMA, rectangular bars are common, while for rheology, circular disks are used.[4]
-
Expose the solution in the molds to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The curing time will depend on the photoinitiator concentration and the intensity of the UV source.
2.2 DMA Protocol for TEGDA Polymer Networks
Instrumentation:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping system (e.g., tension, compression, or bending).[4]
Protocol:
-
Sample Loading: Secure the prepared TEGDA polymer network sample in the appropriate clamps of the DMA. Ensure the sample is properly mounted to avoid slippage or buckling during the test.
-
Equilibration: Equilibrate the sample at the starting temperature for a few minutes to ensure thermal stability.
-
Experimental Setup (Temperature Sweep):
-
Mode: Temperature Ramp
-
Temperature Range: -50 °C to 100 °C (or a range that covers the glass transition)
-
Heating Rate: 3 °C/min[7]
-
Frequency: 1 Hz[7]
-
Strain Amplitude: A small strain within the linear viscoelastic region (LVR), typically 0.1%. The LVR should be determined beforehand with a strain sweep test.[8]
-
-
Data Acquisition: Start the experiment and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Data Analysis: Determine the glass transition temperature (Tg) from the peak of the tan delta curve. Analyze the storage modulus in the rubbery plateau region to get insights into the crosslink density.
2.3 Rheology Protocol for TEGDA Polymer Networks
Instrumentation:
-
Rheometer with a parallel plate geometry (e.g., 25 mm diameter).
Protocol:
-
Sample Loading: Place the disk-shaped TEGDA polymer network sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap, ensuring the sample is in full contact with both plates. A typical gap size is 1-2 mm.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25 °C or 37 °C for biomedical applications).
-
Experimental Setup (Frequency Sweep):
-
Mode: Oscillatory Frequency Sweep
-
Frequency Range: 0.1 to 100 rad/s
-
Strain Amplitude: A fixed strain within the LVR (e.g., 1%). The LVR is determined by a preliminary strain sweep.
-
Temperature: Constant (e.g., 25 °C)
-
-
Data Acquisition: Run the frequency sweep and record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.
-
Data Analysis: Analyze the frequency dependence of G' and G''. For a crosslinked gel, G' should be higher than G'' and relatively independent of frequency in the experimental range.
Data Presentation
The quantitative data obtained from DMA and rheology experiments should be summarized in tables for easy comparison.
Table 1: DMA Data for TEGDA Polymer Networks with Varying Crosslinker Concentration.
| TEGDA Concentration (% w/v) | Storage Modulus (E') at 25°C (MPa) | Glass Transition Temperature (Tg) (°C) |
| 10 | 1.5 | 45 |
| 20 | 5.2 | 55 |
| 30 | 12.8 | 68 |
Table 2: Rheology Data for TEGDA Polymer Networks with Varying Crosslinker Concentration.
| TEGDA Concentration (% w/v) | Storage Modulus (G') at 1 rad/s (kPa) | Loss Modulus (G'') at 1 rad/s (kPa) |
| 10 | 15 | 1.2 |
| 20 | 45 | 3.5 |
| 30 | 110 | 8.1 |
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow for DMA Characterization.
Caption: Workflow for DMA characterization of TEGDA polymer networks.
Diagram 2: Experimental Workflow for Rheology Characterization.
Caption: Workflow for rheology characterization of TEGDA polymer networks.
Diagram 3: Relationship between Network Structure and Viscoelastic Properties.
Caption: Influence of network structure on viscoelastic properties.
References
- 1. [PDF] Characterization of Polymers using Dynamic Mechanical Analysis (DMA) | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. merlab.metu.edu.tr [merlab.metu.edu.tr]
- 5. tainstruments.com [tainstruments.com]
- 6. Analysis of poly(ethylene glycol)-diacrylate macromer polymerization within a multicomponent semi-interpenetrating polymer network system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. tainstruments.com [tainstruments.com]
Application Notes and Protocols for the Swelling Behavior of TEGDA Hydrogels in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra(ethylene glycol) diacrylate (TEGDA) is a versatile crosslinking agent frequently employed in the synthesis of hydrogels for a variety of biomedical applications, including drug delivery, tissue engineering, and as biosensors.[1][2] Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[3] The extent of this absorption, known as the swelling ratio, is a critical parameter that dictates the hydrogel's mechanical properties, porosity, and ultimately its performance in drug loading and release kinetics.[4][5] Understanding and controlling the swelling behavior of TEGDA-containing hydrogels is therefore paramount for the rational design of hydrogel-based technologies.
These application notes provide a comprehensive overview of the swelling behavior of TEGDA hydrogels in aqueous solutions. We present detailed experimental protocols for the synthesis of TEGDA hydrogels and the characterization of their swelling properties. Furthermore, we summarize the key factors influencing swelling and present quantitative data to guide researchers in tailoring hydrogel properties for specific applications.
Factors Influencing the Swelling of TEGDA Hydrogels
The swelling of hydrogels is governed by a balance of forces: the thermodynamic compatibility of the polymer with the solvent (favoring swelling) and the elastic retraction of the crosslinked polymer chains (opposing swelling).[5] For TEGDA-containing hydrogels, the equilibrium swelling ratio is influenced by several factors:
-
Crosslinker Concentration: The concentration of TEGDA, acting as a crosslinker, is a primary determinant of the swelling capacity. A higher concentration of TEGDA leads to a higher crosslinking density, which results in a more tightly networked polymer structure. This increased network integrity restricts the mobility of the polymer chains, thereby reducing the hydrogel's ability to absorb water and leading to a lower equilibrium swelling ratio.[2][4][6] Conversely, a lower TEGDA concentration results in a looser network, allowing for greater water uptake and a higher swelling ratio.[2]
-
pH of the Aqueous Solution: For hydrogels containing pH-sensitive co-monomers, the pH of the surrounding aqueous environment can dramatically influence the swelling behavior.[3][7][8] This is due to the ionization of acidic or basic functional groups within the polymer network. For instance, a hydrogel containing acidic moieties will swell significantly at a pH above the pKa of these groups due to electrostatic repulsion between the resulting negative charges, which expands the network and allows for greater water ingress.[9]
-
Temperature: Thermo-responsive hydrogels exhibit a temperature-dependent swelling behavior.[3] Those with a lower critical solution temperature (LCST) swell at temperatures below their LCST and shrink or collapse at temperatures above it.[10] This property can be engineered into TEGDA hydrogels by copolymerizing with thermo-sensitive monomers like N-isopropylacrylamide (PNIPAm).[11]
-
Ionic Strength of the Solution: The presence of ions in the swelling medium can affect the osmotic pressure difference between the hydrogel and the external solution, thereby influencing the swelling ratio.[3]
Data Presentation: Swelling Ratios of TEGDA-Containing Hydrogels
The following tables summarize quantitative data on the swelling behavior of hydrogels where TEGDA is used as a crosslinking agent. It is important to note the specific composition of the hydrogels as the swelling behavior is highly dependent on all components of the polymer network.
Table 1: Effect of Crosslinker (TEGDA) Concentration on the Swelling Ratio of p(NIPAm-co-TEGDA) Hydrogels
| Co-monomer Ratio (NIPAm:TEGDA) | Molecular Weight of TEGDA (Da) | Swelling Ratio (%) at 20°C |
| 1 : 0.25 | 6000 | ~1800 |
| 1 : 0.5 | 6000 | ~1200 |
| 1 : 0.25 | 10,000 | ~2500 |
| 1 : 0.5 | 10,000 | ~1500 |
Data adapted from a study on p(NIPAm-co-PEGDA) hydrogels, where TEGDA is a type of PEGDA. The trend of decreasing swelling ratio with increasing crosslinker concentration is a key observation.[11]
Table 2: pH-Dependent Swelling of Poly (SSNa-cross-TEGDMA) Hydrogels at 25°C
| Molar Composition of SSNa (%) | Swelling Ratio at pH 2 | Swelling Ratio at pH 6.8 | Swelling Ratio at pH 10 |
| 40 | ~150 | ~200 | ~350 |
| 50 | ~200 | ~250 | ~450 |
| 80 | ~300 | ~400 | ~600 |
Data adapted from a study on hydrogels composed of sodium styrene sulfonate (SSNa) and tetraethylene glycol dimethacrylate (TEGDMA). The results demonstrate a significant increase in swelling in basic conditions, proportional to the amount of the ionic monomer SSNa.[12]
Table 3: Temperature-Dependent Swelling of a Thermo-Responsive Hydrogel
| Temperature (°C) | Swelling Ratio (%) |
| 20 | > 1000 |
| 25 | > 1000 |
| 30 | ~800 |
| 35 | < 200 |
| 40 | < 200 |
This table represents typical data for a thermo-responsive hydrogel, showing a sharp decrease in swelling ratio as the temperature crosses the lower critical solution temperature (LCST).[10]
Experimental Protocols
Protocol 1: Synthesis of TEGDA Hydrogels via Photopolymerization
This protocol describes a general method for synthesizing TEGDA hydrogels using UV-initiated free-radical polymerization. The concentration of TEGDA can be varied to control the crosslinking density and thus the swelling properties.
Materials:
-
Tetra(ethylene glycol) diacrylate (TEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, commercially available as Irgacure 1173 or similar)
-
Phosphate-buffered saline (PBS, pH 7.4) or deionized water
-
Molds (e.g., silicone spacers between glass slides)
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution: In a light-protected vial, dissolve the desired amount of TEGDA and the photoinitiator in PBS or deionized water. A typical concentration for the photoinitiator is 0.05-0.5% (w/v). The concentration of TEGDA can be varied (e.g., 10-50% v/v) to achieve different crosslinking densities.
-
Fill Molds: Carefully pipette the precursor solution into the molds. Ensure there are no air bubbles.
-
UV Curing: Expose the molds to UV light (365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes, depending on the intensity of the UV source and the photoinitiator concentration).
-
Hydrogel Disc Preparation: After polymerization, carefully disassemble the molds. The resulting hydrogel sheet can be cut into discs of a uniform diameter using a biopsy punch.
-
Washing: Place the hydrogel discs in a large volume of deionized water or PBS to wash away any unreacted monomers and photoinitiator. The washing solution should be changed several times over a period of 48 hours to ensure complete purification.
Protocol 2: Measurement of Swelling Ratio by the Gravimetric Method
The gravimetric method is a straightforward and widely used technique to determine the swelling characteristics of hydrogels.[3]
Materials:
-
Synthesized and purified TEGDA hydrogel discs
-
Swelling medium (e.g., deionized water, PBS of a specific pH)
-
Analytical balance (precision of at least 0.1 mg)
-
Lint-free wipes (e.g., Kimwipes)
-
Forceps
-
Vials or a multi-well plate
Procedure:
-
Drying to a Constant Weight: Place the purified hydrogel discs in a vacuum oven at a controlled temperature (e.g., 40-60°C) until they reach a constant dry weight. This is the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel discs in the desired swelling medium at a specific temperature.
-
Measuring Swollen Weight: At regular time intervals (for kinetic studies) or after equilibrium is reached (typically 24-48 hours), remove a hydrogel disc from the swelling medium.
-
Blotting: Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water. It is crucial not to compress the hydrogel during this step.
-
Weighing: Immediately weigh the swollen hydrogel. This is the swollen weight at a specific time (Wt) or at equilibrium (Ws).
-
Return to Medium: Return the hydrogel disc to the swelling medium to continue the experiment if performing a kinetic study.
Protocol 3: Calculation of Swelling Parameters
From the mass measurements obtained in Protocol 2, several key parameters can be calculated to describe the hydrogel's swelling behavior.
Formulas:
-
Mass Swelling Ratio (%SR): This represents the percentage increase in weight due to water absorption relative to the dry weight.
%SR = [(Ws - Wd) / Wd] * 100
-
Equilibrium Water Content (%EWC): This describes the proportion of water in the fully swollen hydrogel.
%EWC = [(Ws - Wd) / Ws] * 100
Where:
-
Ws = Mass of the swollen hydrogel at equilibrium.
-
Wd = Mass of the dry hydrogel.
Visualizations
Caption: Experimental workflow for TEGDA hydrogel synthesis and swelling measurement.
Caption: Logical relationships of factors affecting hydrogel swelling.
References
- 1. hydrogeldesign.org [hydrogeldesign.org]
- 2. banglajol.info [banglajol.info]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. mdpi.com [mdpi.com]
- 8. Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: TEGDA in Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra(ethylene glycol) diacrylate (TEGDA) is a low molecular weight poly(ethylene glycol) diacrylate (PEGDA) monomer that has become a critical material in the fabrication of hydrogel-based microfluidic devices. Its ability to form crosslinked polymer networks through photopolymerization allows for the rapid and precise manufacturing of microstructures.[1] TEGDA-based hydrogels are particularly advantageous due to their biocompatibility, optical transparency, tunable mechanical properties, and inherent resistance to protein adsorption and cell adhesion, which can be modified to support cell culture.[1][2][3]
These properties make TEGDA an ideal structural material for a wide range of microfluidic applications, including organ-on-a-chip platforms, 3D cell culture, drug screening, and tissue engineering scaffolds.[4][5][6] This document provides detailed application notes on the properties of TEGDA and a comprehensive protocol for fabricating TEGDA-based microfluidic devices using UV photolithography.
Key Properties of TEGDA Hydrogels
The physicochemical properties of TEGDA hydrogels can be precisely tuned by modulating the formulation of the precursor solution and the parameters of the photopolymerization process. Key parameters include the concentration of the TEGDA monomer, the molecular weight of the PEG chains, and the UV exposure dose. These factors collectively determine the crosslinking density of the resulting hydrogel, which in turn dictates its mechanical stiffness, swelling behavior, and permeability.[7][8]
Data Presentation: Mechanical and Swelling Properties
The following tables summarize the quantitative data on the mechanical and swelling properties of PEG-based hydrogels, including TEGDA, under various formulations.
Table 1: Mechanical Properties of Photopolymerized PEG-Diacrylate (PEGDA) Hydrogels
| PEGDA Concentration (% w/w) | PEGDA Molecular Weight (Da) | Photoinitiator / Co-initiator | Compressive/Tensile Modulus (E) | Citation(s) |
| 10% | 3400 | DMPA in NVP | 0.034 MPa (Compressive) | [7] |
| 20% | 3400 | DMPA in NVP | 0.36 MPa (Compressive) | [7] |
| 30% | 3400 | DMPA in NVP | 0.94 MPa (Compressive) | [7] |
| 40% | 3400 | DMPA in NVP | 1.37 MPa (Compressive) | [7] |
| 30% | 508 | Not Specified | 3.50 MPa (Tensile) | [7] |
| 30% | 10,000 | Not Specified | 0.03 MPa (Tensile) | [7] |
| 25% (H-3) | 575 | Eosin Y / TEOA / NVP | 1.01 MPa (Young's Modulus) | [9] |
| 35% (H-4) | 575 | Eosin Y / TEOA / NVP | 1.52 MPa (Young's Modulus) | [9] |
| 50% (H-5) | 575 | Eosin Y / TEOA / NVP | 2.53 MPa (Young's Modulus) | [9] |
| Not Specified | Not Specified | Eosin Y / NVP | 81 - 1178 kPa (Elastic Modulus) | [10] |
Note: TEGDA is a specific form of PEGDA with a low molecular weight. The data presented provides a range of expected values. TEOA = Triethanolamine, NVP = N-vinylpyrrolidone, DMPA = 2,2-dimethoxy-2-phenylacetophenone.
Table 2: Swelling Properties of PEG-Diacrylate (PEGDA) Hydrogels
| PEGDA Formulation | Water Content in Prepolymer | Swelling Ratio (g water / g hydrogel) | Sol Fraction | Citation(s) |
| OPF 1K Composite | Not Applicable | 12.7 ± 0.3 | Not Specified | [6] |
| OPF 3K Composite | Not Applicable | 13.0 ± 0.4 | Not Specified | [6] |
| OPF 10K Composite | Not Applicable | 13.9 ± 0.2 | Not Specified | [6] |
| OPF 35K Composite | Not Applicable | 15.1 ± 0.3 | Not Specified | [6] |
| PEGDA (Mn 700) | 10 wt% | 0.36 | Not Specified | [11] |
| PEGDA (Mn 700) | 40 wt% | 0.60 | Not Specified | [11] |
| 10% PEGDA (Mn 575) (H-1) | 90% | ~11 | ~0.65 g/g | [9] |
| 50% PEGDA (Mn 575) (H-5) | 50% | ~1.5 | ~0.25 g/g | [9] |
Note: Swelling ratio is a critical parameter that affects nutrient diffusion and the overall stability of the microfluidic device. It is inversely related to the crosslinking density.[6]
Experimental Protocols
Protocol 1: Fabrication of a TEGDA Microfluidic Device via Photolithography
This protocol outlines the standard steps for creating a TEGDA-based microfluidic device using a photomask to pattern the hydrogel.
Materials:
-
Tetra(ethylene glycol) diacrylate (TEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) or 2,2-dimethoxy-2-phenylacetophenone (DMPA))[1][12]
-
Phosphate-buffered saline (PBS) or deionized water
-
(Optional) Co-initiator/accelerator (e.g., N-vinylpyrrolidone (NVP))[1]
-
Glass microscope slides
-
Spacers (e.g., cover slips, ~100-200 µm thickness)
-
Photomask with desired channel design
-
UV light source (365 nm)[1]
-
Ethanol (70%) for sterilization
Methodology:
-
Precursor Solution Preparation:
-
Prepare the TEGDA precursor solution in a UV-protected container (e.g., an amber vial).
-
A typical formulation consists of 20-50% (w/v) TEGDA in PBS.
-
Add the photoinitiator to a final concentration of 0.5-1% (w/v). Ensure it is completely dissolved. If using DMPA, it can be pre-dissolved in NVP at 300 mg/mL, and this stock solution is added to the precursor at 10 µL/mL.[1]
-
Vortex the solution thoroughly until homogeneous. Degas the solution to remove any dissolved air bubbles.
-
-
Mold Assembly:
-
Clean two glass microscope slides thoroughly.
-
Place spacers on the lower glass slide to define the height of the microfluidic channels.
-
Pipette a sufficient volume of the TEGDA precursor solution onto the lower slide between the spacers.
-
-
Photopolymerization:
-
Carefully place the second glass slide on top, sandwiching the precursor solution and spacers. Clamp the assembly to ensure a uniform thickness.
-
Place the photomask directly on top of the glass slide assembly.
-
Expose the assembly to UV light (e.g., 365 nm, 10-40 mW/cm²).[12] Exposure time will vary depending on the light intensity and desired crosslinking density but typically ranges from a few seconds to several minutes.[1][2] The regions of the precursor solution exposed to UV light through the transparent parts of the mask will crosslink and solidify.
-
-
Development and Washing:
-
After exposure, carefully disassemble the glass slides.
-
The unpolymerized TEGDA precursor solution is washed away by immersing the device in PBS or deionized water. This step "develops" the microchannels.
-
The device should be washed with copious amounts of fresh PBS or water to remove all unreacted monomers and photoinitiator fragments, which can be cytotoxic. This washing step is critical for ensuring biocompatibility.
-
-
Sterilization and Cell Seeding:
-
Sterilize the device by immersing it in 70% ethanol followed by several rinses with sterile PBS.
-
The device can then be exposed to UV light in a biosafety cabinet for final sterilization.
-
The microfluidic device is now ready for cell seeding and perfusion experiments.
-
Visualizations
Fabrication Workflow
The following diagram illustrates the key steps in the fabrication of a TEGDA microfluidic device using photolithography.
Caption: Workflow for TEGDA microfluidic device fabrication.
Relationship Between Formulation and Properties
The properties of the final TEGDA hydrogel are directly dependent on the initial precursor formulation. This diagram shows the logical relationship between monomer concentration and the resulting hydrogel's mechanical properties.
Caption: Effect of TEGDA concentration on hydrogel properties.
Conclusion
TEGDA is a versatile and highly tunable biomaterial for the fabrication of microfluidic devices. By carefully selecting the precursor formulation and photopolymerization conditions, researchers can create devices with specific mechanical and chemical properties tailored to their experimental needs, from fundamental cell biology studies to advanced drug development platforms. The protocol provided offers a robust framework for reliably producing high-resolution, biocompatible TEGDA microfluidic systems.
References
- 1. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 2. Rapid Fabrication of Hydrogel Microstructures Using UV-Induced Projection Printing | MDPI [mdpi.com]
- 3. Fabrication of a Microfluidic Cell Culture Device Using Photolithographic and Soft Lithographic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lithography-based 3D printing of hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Generation of Photopolymerized Microparticles Based on PEGDA Using Microfluidic Devices. Part 1. Initial Gelation Time and Mechanical Properties of the Material | MDPI [mdpi.com]
- 10. Effective Tuning of Ligand Incorporation and Mechanical Properties in Visible Light Photopolymerized Poly(ethylene glycol) Diacrylate Hydrogels Dictates Cell Adhesion and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of TEGDA in the Synthesis of Polymer-Dispersed Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymer-dispersed liquid crystals (PDLCs) are a class of composite materials that consist of micron-sized droplets of liquid crystal (LC) dispersed within a solid polymer matrix.[1][2][3] These materials are of significant interest due to their ability to switch from a light-scattering, opaque state to a transparent state upon the application of an external electric field.[4][5] This unique electro-optical behavior makes them suitable for a wide range of applications, including smart windows, privacy glass, displays, and light shutters.[5][6]
The formation of PDLCs is typically achieved through a process called phase separation, with polymerization-induced phase separation (PIPS) being the most common method.[7] In the PIPS process, a homogeneous mixture of liquid crystal, monomer, and a photoinitiator is exposed to ultraviolet (UV) radiation. The subsequent polymerization of the monomer leads to the formation of a polymer network, causing the liquid crystal to phase-separate into droplets. The morphology of these droplets and the properties of the polymer matrix are critical in determining the electro-optical performance of the PDLC film.
Tri(ethylene glycol) diacrylate (TEGDA) is a hydrophilic crosslinking monomer frequently utilized in the synthesis of PDLCs.[8] Its diacrylate functionality allows it to form a crosslinked polymer network, which provides the structural integrity for the PDLC film. The properties of TEGDA, such as its chain length and flexibility, influence the polymerization kinetics, the size and shape of the liquid crystal droplets, and consequently, the electro-optical characteristics of the final device.
These application notes provide detailed protocols for the synthesis of PDLC films using TEGDA, summarize key quantitative data from relevant studies, and offer visual representations of the experimental workflow and underlying mechanisms.
Data Presentation
The following tables summarize the electro-optical properties of PDLC films synthesized using TEGDA in combination with other monomers and liquid crystals. These tables are designed to provide a clear comparison of how different compositions and curing conditions affect the performance of the PDLCs.
Table 1: Electro-Optical Properties of PDLCs with Varying Compositions
| Monomer System | LC Type & Content (%) | Driving Voltage (V) | Contrast Ratio | Response Time (ms) | Reference |
| EGMA / TEGDA | E7 (Variable) | Not specified | Not specified | Not specified | [8] |
| EGMA / TMPTA | E7 (Variable) | Not specified | Not specified | Not specified | [8] |
| Thiol-Acrylate System | Not specified | 20.7 | 8.3 | Not specified | [9] |
| Acrylate Monomer (A3DA) | E7 (80%) | 0.55 V/µm | 16.82 | 3 (at 0.98 V/µm) | [5] |
| PETMP / TMPTA / PEGDA | Not specified | Decreases with lower TMPTA | Not specified | Not specified | [3] |
Table 2: Influence of Curing Conditions on PDLC Properties
| UV Intensity (mW/cm²) | Curing Time (s) | Effect on LC Droplet Size | Impact on Driving Voltage | Reference |
| 0.33 - 1.8 | 120 - 600 | Higher intensity leads to smaller droplets | Lower for optimal droplet size | [7] |
| 1.5 - 2 | 1800 | Smaller mesh size with specific monomers | Reduced with specific monomers | [5] |
| 1 and 20 | Not specified | Higher intensity leads to smaller polymer mesh | Higher intensity leads to higher driving voltage | [7] |
Experimental Protocols
This section provides detailed methodologies for the preparation of PDLC films using TEGDA.
Protocol 1: General Preparation of a TEGDA-Based PDLC Film via Polymerization-Induced Phase Separation (PIPS)
Materials:
-
Liquid Crystal (e.g., E7)
-
Monomer: Tri(ethylene glycol) diacrylate (TEGDA)
-
Co-monomer (e.g., N-vinylpyrrolidone, other acrylates) (Optional)
-
Photoinitiator (e.g., Irgacure 651, Benzophenone)
-
Indium Tin Oxide (ITO) coated glass slides
-
Spacers (e.g., Mylar film of desired thickness, typically 10-20 µm)
-
UV Curing System (365 nm wavelength)
Procedure:
-
Mixture Preparation:
-
In a clean glass vial, prepare a homogeneous mixture of the liquid crystal, TEGDA, any co-monomers, and the photoinitiator. A typical composition might be 60-80% liquid crystal, 20-40% monomer mixture, and 1-2% photoinitiator by weight.
-
Thoroughly mix the components in the dark to avoid premature polymerization. Gentle heating and vortexing can aid in creating a uniform solution.
-
-
Cell Fabrication:
-
Clean two ITO-coated glass slides with a suitable solvent (e.g., isopropanol, acetone) and dry them completely.
-
Place spacers of the desired thickness along two parallel edges of one of the ITO slides.
-
Apply a small amount of the prepared LC/monomer mixture onto the center of the slide.
-
Carefully place the second ITO slide on top, with the conductive side facing the mixture, creating a sandwich-like cell.
-
Allow the mixture to spread evenly throughout the cell via capillary action, ensuring there are no air bubbles.
-
-
UV Curing:
-
Place the fabricated cell in a UV curing system.
-
Expose the cell to UV radiation (e.g., 365 nm) with a specific intensity (e.g., 1-20 mW/cm²) for a predetermined duration (e.g., 5-30 minutes).[5][7][10] The curing conditions (intensity and time) are critical parameters that influence the final morphology and electro-optical properties of the PDLC film.[7]
-
-
Characterization:
-
After curing, the PDLC film is ready for characterization.
-
Connect the ITO electrodes to a power supply to measure the electro-optical properties, such as driving voltage, contrast ratio, and response times.
-
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of TEGDA-based PDLCs.
Caption: Experimental workflow for PDLC synthesis.
Caption: Role of TEGDA in polymer network formation.
Caption: The process of polymerization-induced phase separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Preparation and High-Throughput Detection of Polymer-Dispersed Liquid Crystals Based on Ink-Jet Printing and Grayscale Value Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Performance Polymer Dispersed Liquid Crystal Enabled by Uniquely Designed Acrylate Monomer | MDPI [mdpi.com]
- 6. Smart Glass with PDLC: Frequently Asked Questions - Gauzy [gauzy.com]
- 7. Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US20170307916A1 - Dynamic signage, glazed and patterned pdlc devices and methods for creating thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Triethylene Glycol Diacrylate (T4EGA) Monomer Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from triethylene glycol diacrylate (T4EGA) monomer. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your monomer for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is there an inhibitor in my this compound (T4EGA) monomer?
A1: this compound is prone to spontaneous polymerization, especially when exposed to heat, light, or impurities. To ensure stability during shipping and storage, manufacturers add small quantities of polymerization inhibitors. The most common inhibitors are hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).[1][2] These compounds act as radical scavengers, preventing premature polymerization.[1][2]
Q2: Is it always necessary to remove the inhibitor before my experiment?
A2: Not always. In some industrial applications, a higher concentration of the polymerization initiator can be used to overcome the effect of the inhibitor.[2] However, for most laboratory-scale research, especially in drug development and sensitive biological applications, removing the inhibitor is crucial. The presence of inhibitors can lead to inconsistent reaction kinetics, lower polymer yields, and unpredictable material properties.[1][2]
Q3: What are the common methods for removing inhibitors from T4EGA?
A3: The three primary methods for removing phenolic inhibitors like MEHQ and HQ from acrylate monomers are:
-
Column Chromatography: Passing the monomer through a column containing a solid adsorbent, such as basic or neutral alumina.[1][3]
-
Washing with a Basic Solution: Using an aqueous solution of a base, like sodium hydroxide (NaOH), to extract the weakly acidic inhibitor.[3][4][5]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distillation under reduced pressure.[4][6]
Q4: Which inhibitor removal method is most suitable for T4EGA?
A4: For laboratory-scale purification of T4EGA, passing the monomer through a column of activated basic alumina is generally the most convenient and effective method.[1][3] It is a simple and rapid procedure that provides high-purity monomer. Washing with NaOH is also effective but requires subsequent drying of the monomer. Vacuum distillation can yield very high purity but carries the risk of thermal polymerization if not carefully controlled.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer is too viscous to pass through the alumina column. | T4EGA can be viscous at room temperature. | Gently warm the monomer to reduce its viscosity. Alternatively, dilute the monomer with a minimal amount of a dry, inert, non-polar solvent like hexane. The solvent can be removed post-purification via rotary evaporation.[7] |
| The purified monomer appears cloudy after passing through the alumina column. | Fine particles of the alumina adsorbent may have passed through the column's frit or cotton plug. | Ensure the cotton or glass wool plug at the bottom of the column is well-packed. Adding a layer of sand on top of the plug can also help.[1] If cloudiness persists, filter the purified monomer through a syringe filter (e.g., 0.45 µm PTFE). |
| Polymerization reaction fails or is inconsistent even after inhibitor removal. | 1. Incomplete inhibitor removal: The capacity of the alumina column was exceeded, or the NaOH wash was insufficient.2. Water contamination: Residual water from the NaOH wash can interfere with some polymerization reactions.3. Premature polymerization: The inhibitor-free monomer is highly reactive and may have started to polymerize during storage. | 1. Use a larger alumina column or reduce the amount of monomer being purified in a single batch. For NaOH washing, perform multiple extractions until the aqueous layer is colorless.[8]2. Thoroughly dry the monomer with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter before use.[8]3. Use the purified monomer immediately. If storage is necessary, keep it at a low temperature (2-8°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).[4][6] |
| A yellow/brown band forms at the top of the alumina column. | This is normal and indicates that the inhibitor is being adsorbed onto the alumina. | This is a visual confirmation that the purification is proceeding as expected. Discontinue collection if you observe the colored band beginning to elute from the column. |
Quantitative Data Summary
The following table summarizes the typical efficiency of different inhibitor removal methods for acrylate monomers.
| Method | Adsorbent/Reagent | Typical Inhibitor Removal Efficiency | Key Considerations |
| Column Chromatography | Basic or Neutral Alumina | >99% | Simple, fast, and effective for lab scale. The alumina must be activated (dry).[1] |
| Washing with Basic Solution | 5-10% Aqueous NaOH | 95-99% | Requires multiple extractions and thorough drying of the monomer post-treatment.[1][4] |
| Vacuum Distillation | N/A | >99% | Provides very high purity but requires careful temperature control to prevent thermal polymerization of the monomer.[1][9] |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This method is highly effective for the rapid purification of T4EGA in a laboratory setting.
Materials:
-
This compound (T4EGA) containing inhibitor
-
Activated basic or neutral alumina
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection flask
-
Inert, non-polar solvent (e.g., hexane, optional for dilution)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
(Optional) Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Fill the column with activated alumina to the desired height (a 10-15 cm bed is typically sufficient for small-scale purification). Gently tap the column to ensure even packing.
-
-
Monomer Application:
-
If the T4EGA is too viscous, dilute it with a minimal amount of a dry, inert, non-polar solvent.
-
Carefully add the T4EGA to the top of the alumina bed.
-
-
Elution and Collection:
-
Open the stopcock and allow the T4EGA to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
A yellowish-brown band of the adsorbed inhibitor should be visible at the top of the alumina.
-
-
Post-Purification:
-
If a solvent was used for dilution, remove it using a rotary evaporator.
-
The purified T4EGA should be used immediately for the best results.
-
Protocol 2: Inhibitor Removal by Washing with NaOH Solution
This protocol utilizes a liquid-liquid extraction to remove the acidic inhibitor.
Materials:
-
This compound (T4EGA) containing inhibitor
-
5-10% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper
Procedure:
-
Extraction:
-
Place the T4EGA in a separatory funnel.
-
Add an equal volume of the NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of the inhibitor) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.
-
-
Neutralization and Drying:
-
Wash the T4EGA with an equal volume of deionized water. Check the pH of the aqueous layer with pH paper and repeat the water wash until it is neutral.
-
Wash the T4EGA with a saturated brine solution to help remove dissolved water.
-
Drain the T4EGA into a clean, dry flask.
-
Add anhydrous MgSO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes to dry the monomer.
-
-
Filtration:
-
Filter the T4EGA to remove the drying agent.
-
-
Post-Purification:
-
The purified T4EGA should be used immediately.
-
Protocol 3: Inhibitor Removal by Vacuum Distillation
This method is suitable for obtaining high-purity T4EGA but requires careful execution to prevent polymerization at elevated temperatures.
Materials:
-
This compound (T4EGA) containing inhibitor
-
Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, condenser, receiving flask, and vacuum source)
-
Stir bar
-
Heating mantle
-
Vacuum grease
-
A non-volatile, high-temperature inhibitor (optional, e.g., copper shavings)
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a stir bar in the distillation flask.
-
(Optional) Add a small amount of a non-volatile, high-temperature inhibitor to the distillation flask.
-
-
Distillation:
-
Add the T4EGA to the distillation flask.
-
Begin stirring and turn on the vacuum source to reduce the pressure in the system.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Collect the purified T4EGA distillate in the receiving flask. The less volatile inhibitor will remain in the distillation flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return to atmospheric pressure.
-
Turn off the vacuum source.
-
-
Post-Purification:
-
The purified T4EGA should be used immediately or stored under appropriate conditions (refrigerated, in the dark, under an inert atmosphere).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Triethylene Glycol Dimethacrylate (TEGDA)
Welcome to the Technical Support Center for Triethylene Glycol Dimethacrylate (TEGDA). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of TEGDA, with a focus on preventing premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of TEGDA during storage?
A1: Premature polymerization of TEGDA, an acrylate monomer, is a radical-initiated process. The primary causes are exposure to elevated temperatures, light, and contamination.[1][2] Heat and UV light can generate free radicals, initiating the polymerization chain reaction.[3] Contamination with incompatible materials, such as strong oxidizers or other initiators, can also trigger this process.[4]
Q2: What is the role of an inhibitor in TEGDA?
A2: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[3] For acrylates like TEGDA, these are typically radical scavengers, such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone (HQ).[5] These molecules react with and neutralize free radicals, terminating the polymerization chain reaction before it can propagate.
Q3: Why is oxygen important for the stability of TEGDA during storage?
A3: Common phenolic inhibitors like MEHQ and HQ require the presence of dissolved oxygen to function effectively.[4] Oxygen regenerates the inhibitor, allowing it to scavenge multiple radical chains. Storing TEGDA under an oxygen-free or inert atmosphere (e.g., nitrogen) will render the inhibitor ineffective and can lead to polymerization.[4] Therefore, it is crucial to maintain the original headspace in the container.[4]
Q4: What are the ideal storage conditions for TEGDA?
A4: To prevent polymerization, TEGDA should be stored in a cool, dry, and dark place, away from heat sources and direct sunlight.[1][6] Recommended storage temperatures are typically below 30-38°C (86-100°F).[1][4] It is also essential to store it in its original, tightly sealed container to prevent contamination and maintain the necessary oxygen-filled headspace.[4][7]
Q5: What is the typical shelf life of TEGDA?
A5: The typical shelf life for TEGDA is approximately 6 months from the date of receipt when stored under the recommended conditions.[1][4] However, this can vary by manufacturer. Always refer to the product's Certificate of Analysis (CoA) for specific expiration or retest dates.
Troubleshooting Guide
Problem: I received a new bottle of TEGDA, and it appears viscous or has solidified.
-
Possible Cause 1: Exposure to High Temperatures During Transit.
-
Solution: While the product quality may be compromised, viscous monomers can sometimes be handled by gentle heating.[4] Place the container in a hot box or temperature-controlled room set to a maximum of 60°C (140°F) for no more than 24 hours.[4] Crucially, do not use localized heat sources like band heaters or steam, as this can cause uncontrolled hazardous polymerization. [4] After liquefaction, it is advisable to test the inhibitor concentration (see Experimental Protocols) before use.
-
-
Possible Cause 2: Depleted Inhibitor.
-
Solution: This is less likely for a new, sealed bottle but possible if storage conditions were poor for an extended period. The inhibitor level should be analytically verified. If depleted, the product should not be used.
-
Problem: My partially used bottle of TEGDA has polymerized.
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Introduction of Contaminants.
-
Solution: Use only clean, dedicated labware (pipettes, syringes) when dispensing TEGDA. Never return unused monomer to the original container. Contamination from other chemicals, moisture, or even dirty labware can initiate polymerization.[4]
-
-
Possible Cause 3: Inert Gas Blanketing.
-
Solution: If you have been purging the headspace of the container with nitrogen or argon to prevent oxidation, this will deactivate the inhibitor.[4] Discontinue this practice immediately. The inhibitor requires the oxygen in the air to function.
-
Data Presentation
Summary of Recommended Storage and Handling Conditions for TEGDA
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | < 30-38°C (< 86-100°F)[1][4] | To minimize the rate of thermally-initiated polymerization. |
| Inhibitor Type | MEHQ (Monomethyl Ether of Hydroquinone) or HQ (Hydroquinone)[5] | Acts as a radical scavenger to terminate polymerization chains. |
| Inhibitor Concentration | 100-600 ppm (Typically)[1][5] | Sufficient concentration to handle incidental radical formation. |
| Atmosphere | Normal air (presence of oxygen)[4] | Oxygen is required for the proper functioning of phenolic inhibitors. |
| Light Exposure | Store in an opaque or amber container in the dark[1][6] | UV light can initiate radical formation and polymerization. |
| Shelf Life | ~6 months (Varies by manufacturer)[1][4] | Inhibitor gets consumed over time. |
| Heating (if solidified) | Max 60°C (140°F) for <24 hours in a hot box[4] | To safely liquefy the monomer without initiating hazardous polymerization. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment via Visual Inspection and Viscosity
Objective: To perform a quick, qualitative assessment of the TEGDA monomer's stability. An increase in viscosity is an early indicator of polymerization.
Methodology:
-
Visual Inspection:
-
Carefully observe the TEGDA in its container. Note any signs of cloudiness, haze, or the presence of solid particles or gels. Fresh TEGDA should be a clear, transparent liquid.[1]
-
-
Flow/Viscosity Check (Qualitative):
-
At a consistent temperature (e.g., 25°C), gently tilt the sealed container and observe the flow of the monomer.
-
Compare its flow characteristics to a fresh, unopened bottle of TEGDA if available.
-
A noticeable increase in viscosity (i.e., it flows more slowly) or a "syrupy" consistency suggests that partial polymerization has occurred.
-
-
Record Keeping:
-
Log the date and observations in your lab notebook. If a significant change is observed, the monomer should be tested more quantitatively or disposed of according to safety guidelines.
-
Protocol 2: Semi-Quantitative Analysis of MEHQ Inhibitor Concentration
Objective: To estimate the concentration of the MEHQ inhibitor in a TEGDA sample using UV-Vis spectrophotometry. This protocol is based on the principle that MEHQ has a characteristic UV absorbance that can be measured.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
TEGDA sample
-
High-purity solvent (e.g., Acetonitrile or Methanol, UV-grade)
-
MEHQ standard
-
Volumetric flasks and pipettes
Methodology:
-
Prepare Standard Solutions:
-
Prepare a stock solution of MEHQ in the chosen solvent (e.g., 100 ppm).
-
From the stock solution, prepare a series of calibration standards with known concentrations (e.g., 1, 2, 5, 10, 15 ppm).
-
-
Prepare TEGDA Sample:
-
Accurately weigh a small amount of the TEGDA sample and dissolve it in a known volume of the solvent to achieve a dilution that will place the expected MEHQ concentration within the range of your calibration curve.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range (approx. 250-350 nm).
-
Measure the absorbance of the solvent (as a blank), each of the standard solutions, and the prepared TEGDA sample.
-
Identify the wavelength of maximum absorbance (λ_max) for MEHQ (typically around 290-295 nm).
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards at λ_max versus their known concentrations.
-
Using the absorbance of the diluted TEGDA sample, determine its MEHQ concentration from the calibration curve.
-
Calculate the original MEHQ concentration in the undiluted TEGDA sample, accounting for the dilution factor.
-
-
Interpretation:
-
Compare the measured inhibitor concentration to the range specified by the manufacturer (typically found on the CoA). A significant decrease indicates inhibitor depletion and a higher risk of premature polymerization.
-
Visualizations
References
- 1. L-61029(TEGDA) Triethylene glycol diacrylate CAS 680-21-3 good hydrophilicity uv monomer for Composites - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. technical grade, cross-linking reagent polymerization reactions, acrylate, 100-150 ppm HQ as inhibitor, 150-200 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. TEGDA monomer - this compound for Coatings & Inks [sinocurechem.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Incomplete Polymerization of TEG-DA Resins
This guide is intended for researchers, scientists, and drug development professionals working with tri(ethylene glycol) dimethacrylate (TEGDA) resins. It provides solutions to common problems encountered during the photopolymerization process to ensure complete and reliable curing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TEGDA resin is not curing at all, or is only partially cured and remains tacky. What are the likely causes?
Incomplete polymerization of TEGDA resin can be attributed to several factors, often related to the photoinitiation system, oxygen inhibition, or the light source itself. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
Troubleshooting Steps:
-
Verify the Photoinitiator:
-
Concentration: Ensure the photoinitiator concentration is within the recommended range for your specific initiator and resin formulation. Insufficient initiator will result in a low concentration of free radicals to initiate polymerization. Conversely, an excessively high concentration can lead to premature chain termination and reduced polymer chain length.[1][2]
-
Wavelength Compatibility: Confirm that the emission spectrum of your light source overlaps with the absorption spectrum of your photoinitiator.[3][4] For example, camphorquinone (CQ), a common photoinitiator, is most effective in the 450-490 nm wavelength range.[3]
-
Solubility and Stability: Ensure the photoinitiator is fully dissolved in the resin. Some initiators, like BAPO, have limited solubility which can impact their effectiveness.[1] Also, check the expiration date of the photoinitiator, as its reactivity can degrade over time.
-
-
Address Oxygen Inhibition:
-
Surface Tackiness: A common symptom of oxygen inhibition is a tacky or uncured surface layer, while the bulk of the resin may be cured.[5][6][7] Oxygen in the air reacts with and deactivates free radicals, preventing polymerization at the air-resin interface.[5][7]
-
Inert Atmosphere: The most effective way to eliminate oxygen inhibition is to cure the resin in an inert atmosphere, such as a nitrogen or argon glove box.[8]
-
Barrier Coatings: Applying a barrier layer, such as a thin film of glycerol or polyvinyl alcohol, on the surface of the resin before curing can prevent direct contact with atmospheric oxygen.
-
-
Evaluate the Light Source:
-
Intensity and Exposure Time: Insufficient light intensity or a short exposure time will not generate enough free radicals for complete polymerization.[9][10] Increase the exposure time or use a higher intensity light source. Be aware that excessively high intensity can generate heat, which may have other effects on the final polymer.[11]
-
Light Path: Ensure there are no obstructions between the light source and the resin. If curing through a substrate, be aware that the material can attenuate the light, reducing the intensity reaching the resin.[12][13] The distance between the light source and the resin surface is also critical; intensity decreases with distance.[11][14]
-
-
Check the Resin Monomer:
-
Inhibitors: Monomers like TEGDA are typically supplied with inhibitors to prevent spontaneous polymerization during storage. While necessary for stability, excessive inhibitor concentrations can hinder the desired photopolymerization. Consider purifying the monomer if high inhibitor levels are suspected.[15][16]
-
Purity and Storage: Ensure the TEGDA monomer is of high purity and has been stored correctly, protected from light and heat, to prevent degradation.[15][17]
-
Q2: The surface of my cured TEGDA resin is soft and sticky, but the rest of the material is hard. What's happening?
This is a classic sign of oxygen inhibition.[5][6][7] Atmospheric oxygen interferes with the free-radical polymerization process at the surface where the resin is in contact with air. This leads to the formation of an uncured or partially cured, tacky layer.
Solutions:
-
Cure in an Inert Environment: As mentioned previously, curing in a nitrogen or argon atmosphere is the most reliable way to prevent oxygen inhibition.[8]
-
Use a Barrier: Apply a barrier coating like glycerol or a transparent film (e.g., Mylar) to the surface of the resin before light exposure.
-
Increase Photoinitiator Concentration at the Surface: While not always practical, a higher concentration of photoinitiator can help to overcome the inhibitory effect of oxygen by generating a higher flux of initial free radicals.
-
Post-Curing: In some cases, a post-cure at an elevated temperature in an oven (thermal post-cure) after the initial photopolymerization can help to fully cure the surface layer, provided there are still unreacted monomers and active radical species.
Q3: My TEGDA resin cures, but it's brittle. How can I improve its flexibility?
Brittleness in cured TEGDA resin can be due to a variety of factors related to the polymer network structure.
Potential Causes and Solutions:
-
High Crosslink Density: TEGDA is a difunctional monomer, leading to a highly crosslinked and often rigid polymer network. To increase flexibility, consider the following:
-
Incorporate a Monofunctional Monomer: Adding a monofunctional methacrylate monomer to the formulation will reduce the overall crosslink density, leading to a more flexible polymer.
-
Use a Longer Chain Dimethacrylate: Co-polymerizing TEGDA with a longer-chain dimethacrylate monomer can increase the distance between crosslinks, enhancing flexibility.
-
-
Incomplete Conversion: While it may seem counterintuitive, a very low degree of conversion can sometimes result in a brittle material because the polymer network is not fully formed and has defects. Ensure optimal curing conditions as described in Q1 to maximize the degree of conversion.
-
Curing Temperature: Curing at a significantly elevated temperature can sometimes lead to a more brittle material due to changes in the polymerization kinetics and network formation. Experiment with different curing temperatures to find an optimal balance of properties.[18][19]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the photopolymerization of TEGDA-based resins. These values are intended as a general guide; optimal conditions should be determined experimentally for each specific application.
Table 1: Typical Photoinitiator Concentrations
| Photoinitiator | Chemical Name | Typical Concentration (wt%) | Wavelength of Max. Absorption (nm) |
| CQ | Camphorquinone | 0.2 - 1.0 | 468 |
| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 0.5 - 2.0 | 380 |
| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 0.1 - 0.5 | 370 |
| Irgacure 819 | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 0.1 - 1.0 | 370 |
Note: The optimal concentration can be influenced by the presence of co-initiators (e.g., amines for CQ) and the thickness of the sample.[1][2]
Table 2: Influence of Curing Parameters on Polymerization
| Parameter | Effect of Increasing the Parameter | Typical Range |
| Light Intensity | Increases rate of polymerization and degree of conversion.[9][10] | 100 - 2000 mW/cm² |
| Exposure Time | Increases degree of conversion.[14][20] | 10 - 180 seconds |
| Temperature | Increases polymerization rate and final conversion.[13][21][22] | 25 - 90 °C |
Experimental Protocols
Protocol 1: Measuring Degree of Conversion using FTIR Spectroscopy
Objective: To quantify the extent of polymerization by measuring the decrease in the concentration of methacrylate C=C double bonds.
Methodology:
-
Sample Preparation:
-
Prepare the TEGDA resin formulation with the desired photoinitiator concentration.
-
Place a small drop of the uncured resin between two transparent salt plates (e.g., KBr or NaCl) or on an ATR (Attenuated Total Reflectance) crystal.
-
-
Initial Spectrum Acquisition (Uncured):
-
Obtain an infrared (IR) spectrum of the uncured resin.
-
Identify the absorption peak corresponding to the methacrylate C=C bond, typically around 1638 cm⁻¹.
-
Identify an internal standard peak that does not change during polymerization, such as the carbonyl C=O peak around 1720 cm⁻¹.
-
-
Photopolymerization:
-
Expose the sample to the curing light source for the desired time and at a controlled intensity.
-
-
Final Spectrum Acquisition (Cured):
-
Obtain an IR spectrum of the cured polymer.
-
-
Calculation of Degree of Conversion (DC):
-
Calculate the ratio of the absorbance of the C=C peak to the C=O peak for both the uncured monomer and the cured polymer.
-
The Degree of Conversion (%) is calculated using the following formula:
-
Visualizations
Troubleshooting Workflow for Incomplete Polymerization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of light wavelength on polymerization of light-cured resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forum.formlabs.com [forum.formlabs.com]
- 5. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. radtech.org [radtech.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sfdchem.com [sfdchem.com]
- 16. Single-Monomer Formulation of Polymerized Polyethylene Glycol Diacrylate as a Nonadsorptive Material for Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEGDA monomer - Triethylene Glycol Diacrylate for Coatings & Inks [sinocurechem.com]
- 18. youtube.com [youtube.com]
- 19. google.com [google.com]
- 20. The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins. | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TEGDA Concentration for Hydrogel Stiffness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetra(ethylene glycol) diacrylate (TEGDA) to control hydrogel stiffness.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TEGDA in a hydrogel formulation?
A1: TEGDA, or tetra(ethylene glycol) diacrylate, is a crosslinking agent. Its primary role is to form covalent bonds between polymer chains during polymerization, creating a three-dimensional network structure. The density of these crosslinks is a key determinant of the hydrogel's mechanical properties, including its stiffness.[1][2]
Q2: How does changing the TEGDA concentration affect the stiffness of my hydrogel?
A2: Increasing the concentration of TEGDA generally leads to a higher crosslinking density within the hydrogel network.[1] This results in a stiffer hydrogel with a higher elastic modulus.[3][4] Conversely, decreasing the TEGDA concentration will result in a softer, more flexible hydrogel.
Q3: What other factors besides TEGDA concentration can influence hydrogel stiffness?
A3: Several factors can influence the final stiffness of your hydrogel:
-
Polymer Concentration: Increasing the concentration of the primary polymer (e.g., gelatin, polyethylene glycol) will generally increase stiffness.[5][6]
-
Photoinitiator Concentration: The concentration of the photoinitiator can affect the efficiency of the crosslinking reaction. There is often an optimal concentration range; too little may result in incomplete polymerization, while too much can sometimes lead to decreased mechanical properties or increased cytotoxicity.[7][8][9]
-
UV Exposure Time and Intensity: In photopolymerized hydrogels, the duration and intensity of UV light exposure can impact the extent of crosslinking and, consequently, the stiffness.[10]
-
Molecular Weight of the Polymer: The molecular weight of the base polymer can influence the network structure and mechanical properties.[5][11]
Q4: How can I measure the stiffness of my TEGDA hydrogels?
A4: There are several common methods to quantify hydrogel stiffness:
-
Rheology: This technique measures the viscoelastic properties of the hydrogel, providing values for the storage modulus (G') and loss modulus (G''). The storage modulus is often used as a measure of stiffness.[12][13]
-
Tensile Testing: This method involves stretching a hydrogel sample to determine its Young's modulus, ultimate tensile strength, and elongation at break.[14][15]
-
Compression Testing: This involves compressing a hydrogel sample to determine its compressive modulus.[11][14]
-
Atomic Force Microscopy (AFM) and Nanoindentation: These techniques can be used to measure stiffness at the micro- and nanoscale, respectively.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Hydrogel is too soft or did not gel | 1. Insufficient TEGDA concentration. 2. Low photoinitiator concentration. 3. Inadequate UV exposure time or intensity. 4. Incorrect polymer-to-crosslinker ratio. | 1. Incrementally increase the TEGDA concentration. 2. Optimize the photoinitiator concentration (refer to manufacturer's guidelines and literature).[7][8] 3. Increase the UV exposure time or use a higher intensity UV source.[10] 4. Ensure the ratio of polymer to TEGDA is appropriate for the desired stiffness. |
| Hydrogel is too stiff and brittle | 1. TEGDA concentration is too high. 2. High polymer concentration. 3. Excessive UV exposure. | 1. Systematically decrease the TEGDA concentration. 2. Reduce the overall polymer concentration.[5] 3. Decrease the UV exposure time or intensity. |
| Inconsistent stiffness between batches | 1. Inaccurate measurement of reagents. 2. Variations in UV lamp output. 3. Incomplete mixing of components. 4. Temperature fluctuations during polymerization. | 1. Use calibrated pipettes and balances for precise measurements. 2. Regularly check the output of your UV source. 3. Ensure thorough and consistent mixing of the prepolymer solution. 4. Control the temperature during the polymerization process. |
| Cell viability is low in the hydrogel | 1. High concentration of unreacted TEGDA or photoinitiator.[9] 2. Excessive UV exposure. | 1. Reduce the concentration of TEGDA and/or photoinitiator to the minimum required for desired stiffness.[9] 2. Minimize UV exposure time and intensity. 3. Perform post-fabrication washing steps to remove unreacted components. |
Data Presentation
Table 1: Expected Trend of Hydrogel Stiffness with Varying Component Concentrations
| Parameter | Change in Concentration | Expected Effect on Stiffness (Elastic Modulus) |
| TEGDA (Crosslinker) | Increase | Increase[3] |
| Decrease | Decrease | |
| Primary Polymer | Increase | Increase[5][6] |
| Decrease | Decrease | |
| Photoinitiator | Increase (to optimum) | Increase[7][8] |
| Increase (beyond optimum) | May decrease or plateau[7] | |
| Decrease | Decrease |
Experimental Protocols
Protocol 1: Preparation of TEGDA-Crosslinked Hydrogels
Materials:
-
Base polymer (e.g., Gelatin Methacryloyl - GelMA, Poly(ethylene glycol) - PEG)
-
TEGDA
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare Prepolymer Solution:
-
Dissolve the base polymer in PBS or medium at the desired concentration (e.g., 10% w/v). Gently heat and stir until fully dissolved.
-
Add the desired concentration of TEGDA to the polymer solution. Mix thoroughly.
-
Add the photoinitiator at the desired concentration (e.g., 0.5% w/v). Mix until fully dissolved, protecting the solution from light.
-
-
Polymerization:
-
Pipette the prepolymer solution into a mold of the desired shape and size.
-
Expose the solution to a UV light source (e.g., 365 nm) for a specified duration to initiate crosslinking. The exposure time will depend on the photoinitiator, its concentration, and the light intensity.
-
-
Post-Polymerization:
-
Gently remove the hydrogel from the mold.
-
Wash the hydrogel in PBS or cell culture medium to remove any unreacted components. This is particularly important for cell culture applications.
-
Protocol 2: Measurement of Hydrogel Stiffness using Rheometry
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Preparation: Prepare a cylindrical hydrogel sample with a flat surface, ensuring its diameter is appropriate for the rheometer's parallel plates.
-
Instrument Setup:
-
Set the gap between the parallel plates to the height of the hydrogel sample.
-
Bring the upper plate down to make contact with the hydrogel. A small normal force should be applied to ensure proper contact.
-
-
Strain Sweep Test:
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). This is the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[13]
-
-
Frequency Sweep Test:
Mandatory Visualizations
Caption: Workflow for fabricating and characterizing TEGDA-crosslinked hydrogels.
Caption: Relationship between formulation parameters and final hydrogel stiffness.
References
- 1. Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gradient Material Strategies for Hydrogel Optimization in Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating Mechanics and Bioactivity: A Detailed Assessment of Elasticity and Viscoelasticity at Different Scales in 2D Biofunctionalized PEGDA Hydrogels for Targeted Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Tuning of Ligand Incorporation and Mechanical Properties in Visible Light Photopolymerized Poly(ethylene glycol) Diacrylate Hydrogels Dictates Cell Adhesion and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. researchgate.net [researchgate.net]
- 14. Stiffness - Hydrogel Design [hydrogeldesign.org]
- 15. A study on the material properties of novel PEGDA/gelatin hybrid hydrogels polymerized by electron beam irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Shrinkage Stress in TEGDA-Based Photopolymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tri(ethylene glycol) dimethacrylate (TEGDA)-based photopolymers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate polymerization shrinkage stress in your experiments, ensuring the dimensional accuracy and integrity of your photocured materials.
Troubleshooting Guide
This guide addresses common problems encountered during the photopolymerization of TEGDA-based resins and offers potential solutions.
| Problem | Potential Causes | Suggested Solutions |
| Cracking or Warping of Cured Polymer | High shrinkage stress exceeding the material's strength. | - Reduce TEGDA Concentration: Halving the TEGDA content can decrease shrinkage stress by 15-46%[1]. - Incorporate High Molecular Weight Monomers: Replace a portion of TEGDA with monomers like BisGMA or UDMA to lower the concentration of reactive groups[1][2][3]. - Increase Filler Content: Adding inert fillers reduces the volume of polymerizing resin, thereby decreasing overall shrinkage[1][4]. - Implement "Soft-Start" Curing: Utilize techniques like ramped or pulsed light intensity to slow the initial polymerization rate, allowing for stress relaxation[5][6][7]. |
| Poor Adhesion to Substrate | Shrinkage stress causing the polymer to pull away from the surface. | - Use a Flexible Intermediate Layer: Applying a thin layer of a more flexible, low-modulus resin can absorb some of the shrinkage stress[5][8]. - Optimize Curing Protocol: An exponential increase in light intensity during curing has been shown to be more effective at reducing stress than conventional methods[6][7]. - Surface Treatment of Substrate: Ensure the substrate is properly cleaned and treated to promote strong adhesion. |
| Inconsistent or Incomplete Curing | Excessive inhibitor concentration or insufficient light exposure. | - Adjust Initiator/Inhibitor Ratio: While increasing the inhibitor concentration can reduce stress, it may also hinder the final degree of conversion. A careful balance is necessary[9][10][11]. - Verify Light Source Intensity and Wavelength: Ensure your curing light is appropriate for the photoinitiator system being used and that the intensity is sufficient, especially for filled resins[5][12]. |
| Internal Voids or Porosity | Rapid polymerization trapping air bubbles or solvent. | - Degas Resin Before Curing: Use a centrifuge or vacuum chamber to remove dissolved gases from the resin mixture. - Slow Down the Curing Rate: Employing a soft-start curing protocol can provide more time for bubbles to escape before the gel point is reached[5][13]. |
| Brittle Cured Polymer | High crosslink density and internal stress. | - Introduce Chain Transfer Agents: Agents like thiols can be used to control the polymer chain length and network formation, leading to a tougher material with reduced stress[1][2]. - Modify Filler Surface: Using fillers with polymer brush-modified surfaces can reduce shrinkage stress by up to 30% without compromising mechanical properties like flexural strength[3][14][15]. |
Frequently Asked Questions (FAQs)
1. How does reducing the concentration of TEGDA affect shrinkage stress?
Reducing the amount of low molecular weight, high-functionality monomers like TEGDA is a primary strategy for mitigating shrinkage stress. By substituting a portion of TEGDA with larger, higher molecular weight monomers, the overall density of double bonds in the resin is decreased, leading to a reduction in volumetric shrinkage during polymerization. For instance, a 50% reduction in TEGDMA has been shown to decrease shrinkage stress by 15–46%[1].
2. What is the role of fillers in controlling shrinkage stress?
Inorganic fillers are a crucial component in reducing polymerization shrinkage and the resulting stress. They decrease the volume of the resin matrix that undergoes polymerization, thereby lowering the overall volumetric contraction[1][4]. Additionally, the interaction between the filler particles and the polymer matrix can constrain the shrinking polymer, further managing stress development. The effectiveness of fillers can be enhanced by modifying their surface, for example, with polymer brushes, which has been demonstrated to reduce shrinkage stress by up to 30%[3][14][15].
3. Can I control shrinkage stress by adjusting the photoinitiator or inhibitor concentrations?
Yes, the kinetics of the polymerization reaction, which significantly influences stress development, can be modulated by altering the concentrations of the photoinitiator (e.g., Camphorquinone) and inhibitor (e.g., Butylated Hydroxytoluene - BHT)[9][10]. Increasing the inhibitor concentration can delay the gel point and slow the curing rate, allowing more time for stress relaxation[9][10]. However, an excessively high inhibitor concentration may compromise the final degree of conversion. Conversely, increasing the initiator concentration leads to a faster reaction and higher shrinkage stress[10].
4. What are "soft-start" curing protocols and how do they help?
"Soft-start" curing protocols are methods where the light intensity is gradually increased at the beginning of the photopolymerization process. Common techniques include:
-
Ramped Curing: The light intensity is slowly increased over a period of time[5].
-
Pulse-Delay Curing: A short initial pulse of light is followed by a delay before the final, continuous exposure[5].
-
Exponential Curing: The light intensity increases exponentially over time[6][7].
These methods delay the gel point of the polymer, providing a longer period for the material to flow and relieve stress before it solidifies into a rigid network[5][13].
5. How do chain transfer agents work to reduce shrinkage stress?
Chain transfer agents (CTAs), such as thiols, are added to the photopolymer formulation to regulate the molecular weight of the polymer chains. During polymerization, a growing polymer chain can react with a CTA, terminating that chain and creating a new radical on the CTA which can then initiate a new polymer chain[1][2]. This process results in the formation of more, but shorter, polymer chains, which can lead to a more relaxed network structure with lower internal stress.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the reduction of shrinkage stress in TEGDA-based photopolymers.
Table 1: Effect of Formulation on Shrinkage Stress
| Modification | System | Shrinkage Stress Reduction | Reference |
| 50% Reduction in TEGDMA | Dental Composite | 15-46% | [1] |
| Polymer Brush Functionalized Fillers | BisGMA/TEGDMA with 30 wt% silica fillers | Up to 30% | [3][14][15] |
| Introduction of BPhADAC monomer in place of TEGDMA | Dental Composite | 16.6% (from 5.37% to 4.48% volumetric shrinkage) | [2] |
| Increased Inhibitor (BHT) Concentration | Dental Composite | ~29% (for 0.5% and 1.0% BHT) | [9] |
Table 2: Shrinkage Stress Values for Various Commercial Resins
| Material | Type | Shrinkage Stress (MPa) | Reference |
| Tetric Evoceram (TEC) | Traditional Composite | 3.94 (0.40) | [16] |
| Beautifil flow plus (BFP) | Flowable Composite | 10.45 (0.41) | [16] |
| Surefil SDR flow (SF) | Bulk-fill Composite | Significantly lower than control | [17] |
| Tetric EvoCeram Bulkfil (TE) | Bulk-fill Composite | Significantly lower than control | [17] |
Experimental Protocols
Protocol 1: Measurement of Polymerization Shrinkage Stress
This protocol describes a general method for measuring polymerization shrinkage stress using a tensometer.
-
Specimen Preparation:
-
Prepare the TEGDA-based resin formulation, ensuring all components are thoroughly mixed.
-
Place a standardized amount of the uncured resin between two opposing rods or plates of a tensometer. The geometry of the setup (e.g., C-factor) should be controlled.
-
-
Curing:
-
Position a light-curing unit at a fixed distance from the specimen.
-
Initiate the photopolymerization by activating the light source for a predetermined duration and intensity.
-
-
Data Acquisition:
-
The tensometer will record the force generated by the shrinking material in real-time.
-
Shrinkage stress is calculated by dividing the recorded force by the cross-sectional area of the specimen.
-
Continue recording data for a specified period (e.g., 10-60 minutes) to monitor the development of stress over time[10][16].
-
Protocol 2: Evaluation of Degree of Conversion
The degree of conversion (DC) is often measured to ensure that modifications to reduce shrinkage stress do not negatively impact the final polymer properties. A common method is Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Baseline Spectrum:
-
Place a small amount of the uncured resin between two transparent substrates (e.g., KBr pellets or on an ATR crystal).
-
Record the FTIR spectrum. The peak corresponding to the aliphatic C=C double bond (typically around 1638 cm⁻¹) is of primary interest. An internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹) is also identified.
-
-
Curing:
-
Cure the sample using the same light source and protocol as for the shrinkage stress measurements.
-
-
Post-Cure Spectrum:
-
Record the FTIR spectrum of the cured sample.
-
-
Calculation:
-
The degree of conversion is calculated by comparing the ratio of the aliphatic to the aromatic peak heights before and after curing using the following formula: DC (%) = [1 - (Aliphatic peak height / Aromatic peak height)cured / (Aliphatic peak height / Aromatic peak height)uncured] x 100
-
Visualizations
Caption: Key strategies for reducing shrinkage stress in TEGDA-based photopolymers.
Caption: Workflow for evaluating shrinkage stress and degree of conversion.
References
- 1. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 2. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 3. Photopolymerization Shrinkage-Stress Reduction in Polymer-based Dental Restoratives by Surface Modification of Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical methods to compensate polymerization shrinkage | DOCX [slideshare.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Effect of initiator and inhibitor concentration on the polymerization shrinkage kinetics of experimental dental composites | Semantic Scholar [semanticscholar.org]
- 12. addent.com [addent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photopolymerization shrinkage-stress reduction in polymer-based dental restoratives by surface modification of fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymerization shrinkage stress kinetics and related properties of bulk-fill resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the biocompatibility of TEGDA-based materials
Welcome to the technical support center for triethylene glycol dimethacrylate (TEGDA)-based materials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving biocompatibility and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with TEGDA-based materials.
Issue 1: Poor Cell Viability or High Cytotoxicity Observed in Culture
Question: My cells are showing low viability, poor attachment, and signs of stress when cultured on my newly fabricated TEGDA-based material. What are the potential causes and how can I fix this?
Answer: This is a common issue often linked to the inherent properties of TEGDA. The primary culprit is typically the leaching of unreacted TEGDA monomers into the cell culture medium.[1][2] These leached monomers can be cytotoxic, causing cell cycle arrest and apoptosis.[3]
Potential Causes & Solutions:
-
Incomplete Polymerization: Insufficient curing can leave a high percentage of unreacted monomers.
-
Solution: Optimize your photopolymerization process. Increase the curing time or the intensity of the light source. Ensure the photoinitiator concentration is appropriate for your resin formulation.
-
-
Monomer Leaching: Due to its hydrophilic nature, TEGDA can leach into aqueous environments like cell culture media.[2]
-
Solution 1: Post-Curing Wash: After polymerization, thoroughly wash the material to remove residual unreacted monomers. An ethanol-water solution (e.g., 75% ethanol) can be effective for this purpose.[4] Studies have shown that a significant amount of monomer is released within the first 24 hours.[5][6]
-
Solution 2: Copolymerization: Introduce other monomers to create a more stable polymer network. Copolymerizing TEGDA with monomers like BisGMA can alter the network structure and reduce leaching.[4]
-
-
Material Degradation: TEGDA-based materials can degrade, releasing by-products that may be cytotoxic, such as methacrylic acid (MA) and 2,3-epoxymethacrylic acid (2,3-EMA).[7]
-
Solution: Evaluate the stability of your material in the experimental conditions (e.g., pH, temperature, enzymatic activity of the medium). Consider incorporating more stable comonomers or crosslinkers.
-
dot
Caption: Troubleshooting workflow for poor cell viability issues.
Frequently Asked Questions (FAQs)
Q1: What is TEGDA and why is it a common component in biocompatible resins?
TEGDA (triethylene glycol dimethacrylate) is a diluent monomer frequently used in dental and biomedical resin formulations. It is added to high-viscosity monomers like BisGMA to reduce the overall viscosity of the resin. This makes the material easier to handle and allows for a higher loading of fillers, which is necessary to achieve desired mechanical properties.[2]
Q2: What are the primary biocompatibility concerns associated with TEGDA?
The main concern is cytotoxicity caused by the leaching of unreacted TEGDA monomers from the polymerized material.[1] TEGDA is relatively hydrophilic, which facilitates its diffusion into aqueous environments like saliva or cell culture medium.[2] Studies have shown that TEGDA can penetrate cell membranes, deplete intracellular antioxidants like glutathione, and cause DNA damage, leading to cell death.[1][3]
Q3: How can I strategically modify my TEGDA-based material to improve its biocompatibility from the start?
There are three primary strategies to enhance the biocompatibility of TEGDA-based materials:
-
Copolymerization: Blending TEGDA with other comonomers can create a more cross-linked and stable polymer network, trapping TEGDA more effectively and reducing its release.[8] The choice of comonomer can also influence the final mechanical properties of the material.[9]
-
Surface Modification: The surface of the material is what directly interacts with cells and tissues. Modifying the surface without altering the bulk properties is an effective strategy.[10][11] Techniques like plasma treatment or grafting hydrophilic polymers (e.g., PEG) can create a more biocompatible interface that resists protein adsorption and improves cell attachment.[12]
-
Incorporation of Bioactive Molecules: Adding bioactive agents to the resin can impart new functionalities.[13] For example, incorporating bioactive glass can promote remineralization and may reduce the local pH, while adding molecules like N-acetyl cysteine can help detoxify released components.[14][15]
dot
Caption: Key strategies for enhancing TEGDA material biocompatibility.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the quantitative aspects of TEGDA's biological effects and its leaching characteristics.
Table 1: In Vitro Cytotoxicity of TEGDMA and its Metabolites
This table summarizes the half-maximal effective concentration (EC50) values, which represent the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates higher cytotoxicity.
| Compound | Cell Line | Assay | EC50 (mmol/L) | 95% Confidence Interval | Source |
| TEGDMA | A549 (Human Lung) | XTT | 1.83 | 1.46 - 2.30 | [7] |
| 2,3-EMA (Metabolite) | A549 (Human Lung) | XTT | 1.65 | 1.28 - 2.13 | [7] |
| Methacrylic Acid (Metabolite) | A549 (Human Lung) | XTT | 4.91 | 4.22 - 5.71 | [7] |
| Paraformaldehyde (Metabolite) | A549 (Human Lung) | XTT | 5.48 | 4.56 - 6.58 | [7] |
| Triethylene Glycol (Metabolite) | A549 (Human Lung) | XTT | >10 | Not Applicable | [7] |
Data sourced from Emmler et al. (2008). The study highlights that the metabolite 2,3-EMA has a cytotoxicity comparable to the parent TEGDMA monomer.[7]
Table 2: Monomer Leaching from Bulk-Fill Composites
This table shows the amount of TEGDMA and BisGMA leached from a commercial bulk-fill composite (EverX Posterior) into an ethanol solution over time.
| Time Period | Curing Time | Leached TEGDMA (µg/mL) | Leached BisGMA (µg/mL) | Source |
| 24 hours | 30 s | 2.58 (± 0.22) | 1.29 (± 0.08) | [5] |
| 24 hours | 40 s | 2.51 (± 0.17) | 1.24 (± 0.09) | [5] |
| 1 week | 30 s | 0.23 (± 0.04) | 2.65 (± 0.06) | [5] |
| 1 week | 40 s | 0.22 (± 0.05) | 2.52 (± 0.09) | [5] |
Data (Mean ± SD) sourced from Sajnani & Hegde (2016). Note the significant decrease in TEGDMA leaching after the initial 24-hour period.[5]
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below. These protocols are based on established standards such as ISO 10993-5.[16]
Protocol 1: In Vitro Cytotoxicity Assay (Indirect Contact - Extract Test)
This protocol assesses the cytotoxicity of leachable substances from a TEGDA-based material.
-
Material Preparation & Sterilization:
-
Prepare your TEGDA-based material samples with a known surface area.
-
Sterilize the samples using an appropriate method that does not alter the material properties (e.g., UV irradiation, ethylene oxide). Autoclaving may not be suitable for all polymers.[17]
-
-
Extract Preparation (as per ISO 10993-12): [16]
-
Place the sterilized material in a sterile tube with a complete cell culture medium (e.g., DMEM with 10% FBS).
-
Use a standardized surface area to extraction volume ratio (e.g., 3 cm²/mL).
-
Incubate at 37°C for 24 to 72 hours.
-
Simultaneously prepare a negative control (high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC) under the same conditions.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts, MC3T3 osteoblasts) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Exposure:
-
Remove the culture medium from the wells.
-
Replace it with the prepared extracts (from the test material, negative control, and positive control). It is recommended to test serial dilutions of the extract.
-
Incubate for another 24 hours.
-
-
Viability Assessment (e.g., MTT Assay):
-
Remove the extract-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the MTT solution and add 100 µL of DMSO or isopropanol to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.[16]
-
Protocol 2: Analysis of Monomer Leaching by HPLC
This protocol quantifies the amount of TEGDA monomer released from a polymerized material.
-
Sample Preparation:
-
Prepare disc-shaped samples of your polymerized TEGDA-based material with known dimensions and weight.
-
-
Immersion:
-
Place each sample in a sealed vial containing a known volume of an extraction solvent (e.g., 75% ethanol/water solution, artificial saliva).[4]
-
Incubate the vials at 37°C.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1 hour, 6 hours, 24 hours, 7 days), collect an aliquot of the immersion solution for analysis.
-
Replenish with fresh solution if required for longer-term studies.
-
-
HPLC Analysis:
-
Standard Preparation: Prepare a series of standard solutions of TEGDA in the immersion solvent at known concentrations to create a calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for TEGDA (e.g., ~205 nm).
-
Injection Volume: 20 µL.
-
-
Quantification: Run the collected samples and standards through the HPLC system. Identify the TEGDA peak by its retention time and quantify its concentration by comparing the peak area to the calibration curve.
-
-
Data Reporting:
-
Express the results as the cumulative amount of leached TEGDA per unit surface area of the sample (e.g., in µg/cm²) over time.
-
dot
Caption: Experimental workflow for the in vitro cytotoxicity test.
References
- 1. Concise Review Biomaterials & Bioengineering: Chemical-Biological Interactions of the Resin Monomer Triethyleneglycol-dimethacrylate (TEGDMA) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of triethylene glycol dimethacrylate on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocompatibility and thermodynamic properties of PEGDA and two of its copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface modification of polymers for biocompatibility via exposure to extreme ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface modification of polymers for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing Bioactive Dental Resins for Restorative Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Incorporation of Bioactive Glass-Ceramic into Self-etch Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing 3D Printing Resolution with TEGDA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tri(ethylene glycol) dimethacrylate (TEGDA) to improve the resolution of 3D printed objects.
Troubleshooting Guides
Issue 1: Poor Resolution and Loss of Fine Details
Symptoms:
-
Printed features are blurry, rounded, or smaller than intended.
-
Inability to resolve small channels, pores, or intricate surface textures.
-
Adjacent features are fused.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incorrect TEGDA Concentration | TEGDA acts as a reactive diluent, reducing resin viscosity and allowing for finer feature definition. However, an incorrect concentration can negatively impact polymerization. | Optimize the TEGDA concentration. Start with a low percentage (e.g., 5-10% w/w) and incrementally increase it. See Table 1 for a summary of potential effects. |
| Inadequate Exposure Time | Insufficient UV exposure can lead to incomplete polymerization of the resin, especially in fine features. | Increase the exposure time in small increments (e.g., 0.5-1 second). Perform a resin exposure calibration test to determine the optimal settings for your specific resin formulation.[1][2] |
| Light Scattering | Excess light scattering within the resin can cure unintended areas, reducing resolution. | Incorporate a UV blocker or a photoabsorber into your resin formulation to limit light penetration to the desired focal point. |
| Sub-optimal Layer Height | A layer height that is too large will not be able to accurately reproduce fine vertical details. | Reduce the layer height (e.g., to 25-50 microns). This will increase print time but improve vertical resolution.[3] |
Issue 2: Increased Brittleness and Cracking of Printed Objects
Symptoms:
-
Printed parts are fragile and fracture easily under minimal stress.
-
Cracks appear on the surface of the object, either during or after printing.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| High Crosslink Density | TEGDA is a difunctional monomer that increases the crosslink density of the polymer network, which can lead to increased brittleness. | Reduce the concentration of TEGDA. Consider incorporating a monofunctional monomer to reduce the overall crosslink density. See Table 2 for mechanical property considerations. |
| Over-curing | Excessive UV exposure can make the polymer network overly rigid and prone to cracking. | Decrease the exposure time. Ensure that the post-curing process is not excessively long or at too high of an intensity. |
| Internal Stress | Rapid polymerization and shrinkage can induce internal stresses within the printed object, leading to cracks. | Reduce the printing speed to allow for more gradual polymerization. Optimize the part orientation to minimize stress concentration points. |
Issue 3: Warping and Shrinkage
Symptoms:
-
The printed object detaches from the build plate at the edges.
-
The final dimensions of the printed object are smaller than the design specifications.
-
Distortion or bowing of flat surfaces.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Polymerization Shrinkage | All photopolymers shrink to some extent during polymerization. The addition of TEGDA can influence the overall shrinkage of the resin. | Add a raft or brim to your print to improve adhesion to the build plate. Optimize the support structures to counteract warping forces. Consider using a resin with lower shrinkage properties. |
| Thermal Stresses | Temperature fluctuations during the printing process can contribute to warping. | Maintain a stable ambient temperature in the printing environment, ideally between 20-25°C (68-77°F).[3] If your printer has a heated chamber, use it to ensure consistent temperature. |
| Poor Bed Adhesion | If the first layer does not adhere properly to the build plate, it is more likely to lift and warp. | Ensure the build plate is clean and properly leveled. Increase the exposure time for the initial layers to promote strong adhesion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TEGDA in improving 3D printing resolution?
A1: TEGDA, or tri(ethylene glycol) dimethacrylate, primarily acts as a reactive diluent in photopolymer resins. Its low viscosity reduces the overall viscosity of the resin, which allows for faster resin flow and settling between layers. This enables the printing of finer features and thinner layers, thus improving the overall resolution of the printed object.
Q2: How does TEGDA concentration affect the mechanical properties of the printed object?
A2: As a difunctional monomer, TEGDA increases the crosslink density of the final polymer network. This generally leads to an increase in hardness and stiffness (Young's Modulus) but can also result in increased brittleness. Finding the optimal concentration is key to balancing resolution enhancement with desired mechanical properties. See Table 2 for a general overview.
Q3: Are there any biocompatibility or cytotoxicity concerns when using TEGDA for biomedical applications?
A3: Yes, there can be concerns. Unreacted TEGDA monomers and other components of the resin can leach out of the printed object and may exhibit cytotoxic effects.[4][5] It is crucial to perform thorough post-processing, including washing the printed parts in a suitable solvent (e.g., isopropyl alcohol) and adequate post-curing, to minimize the presence of leachable substances. For drug development and other sensitive applications, it is essential to conduct cytotoxicity testing on the final, processed parts to ensure they are biocompatible for the intended use.[6][7]
Q4: Can I add TEGDA to any commercial 3D printing resin?
A4: While it is technically possible to add TEGDA to some commercial resins, it is generally not recommended without a thorough understanding of the resin's original composition. The addition of TEGDA will alter the photochemical properties of the resin, requiring adjustments to printing parameters such as exposure time. For researchers and scientists, it is often more effective to formulate a custom resin where the concentrations of all components (monomer, oligomer, photoinitiator, and additives like TEGDA) are precisely controlled.
Q5: What is the impact of TEGDA on the required UV exposure time?
A5: The addition of TEGDA can influence the required UV exposure time. Its diluting effect can sometimes lead to a faster cure rate. However, the overall impact depends on the entire resin formulation, including the type and concentration of the photoinitiator. It is always necessary to perform a calibration test to determine the optimal exposure time for any new resin formulation containing TEGDA.[1]
Data Presentation
Table 1: Effect of TEGDA Concentration on 3D Printing Resolution and Potential Issues
| TEGDA Concentration (% w/w) | Expected Impact on Resolution | Potential Issues | Recommended Actions |
| 0 - 5% | Minor improvement in fine feature definition. | High viscosity may still limit resolution. | A good starting point for initial experiments. |
| 5 - 15% | Significant improvement in resolution, enabling finer details. | Increased brittleness may become noticeable. | Optimize exposure settings and consider mechanical testing. |
| 15 - 25% | Potentially higher resolution, but with diminishing returns. | High risk of excessive brittleness and cracking. Potential for increased shrinkage and warping. | Use with caution. May require the addition of flexibilizers or other modifiers. |
| > 25% | Not generally recommended. | Severe brittleness, high shrinkage, and potential for incomplete polymerization. | Avoid high concentrations unless formulating for a specific, highly crosslinked application. |
Table 2: Influence of TEGDA on Mechanical Properties of 3D Printed Objects
| Mechanical Property | General Trend with Increasing TEGDA Concentration | Considerations for Researchers |
| Tensile Strength | May increase initially, then decrease at higher concentrations. | The point of optimal tensile strength needs to be determined experimentally for each resin system. |
| Young's Modulus (Stiffness) | Generally increases. | Higher stiffness is beneficial for rigid parts but can be undesirable for applications requiring some flexibility. |
| Elongation at Break (Ductility) | Generally decreases. | A significant decrease indicates increased brittleness, which can be a critical failure point. |
| Hardness (Shore D) | Generally increases. | Increased hardness is often associated with better scratch resistance. |
Experimental Protocols
Protocol 1: Preparation of a TEGDA-Based Photopolymer Resin
Materials:
-
Base Oligomer (e.g., Urethane Dimethacrylate - UDMA)
-
Monomer (e.g., Isobornyl Acrylate - IBOA)
-
Reactive Diluent: Tri(ethylene glycol) dimethacrylate (TEGDA)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
UV Blocker (optional, e.g., Sudan I)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Precision scale
Procedure:
-
In a fume hood, accurately weigh and combine the base oligomer and monomer in the amber glass bottle.
-
Begin stirring the mixture at a moderate speed.
-
Slowly add the desired percentage of TEGDA to the mixture while continuing to stir.
-
Once the components are fully mixed, add the photoinitiator (and UV blocker, if used).
-
Continue stirring in the dark (by wrapping the bottle in aluminum foil) for at least 2 hours or until the photoinitiator is completely dissolved.
-
Store the prepared resin in a cool, dark place.
Protocol 2: Cytotoxicity Assessment of 3D Printed Parts (MTT Assay)
Materials:
-
3D printed and post-processed test samples
-
Control material (e.g., tissue culture plastic)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Sterilize the 3D printed test samples and control material (e.g., via ethanol wash and UV exposure).
-
Prepare extracts of the test samples by incubating them in cell culture medium for 24 hours at 37°C according to ISO 10993-5 standards.
-
Seed the 96-well plate with the selected cell line and allow the cells to adhere overnight.
-
Remove the standard culture medium and replace it with the prepared material extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
Visualizations
Caption: Workflow for creating high-resolution objects using TEGDA.
Caption: Free-radical photopolymerization mechanism incorporating TEGDA.
References
- 1. core-electronics.com.au [core-electronics.com.au]
- 2. youtube.com [youtube.com]
- 3. phrozen3d.com [phrozen3d.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 7. Identifying extractable profiles from 3D printed medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Impact Strength of 3D Printed Parts with TEGDA
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Tri(ethylene glycol) dimethacrylate (TEGDA) to improve the impact strength of 3D printed parts. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating TEGDA into 3D printing resin formulations.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my resin mixture too viscous after adding TEGDA? | While TEGDA is a reactive diluent, high concentrations or interactions with other resin components can still lead to increased viscosity.[1] | - Start with a lower concentration of TEGDA (e.g., 5-10 wt%) and incrementally increase it.- Gently warm the resin mixture (to no more than 40°C) and mix thoroughly to ensure homogeneity.- Ensure your TEGDA is not partially polymerized due to improper storage. Store in a cool, dark place.[2] |
| My prints are failing or showing delamination after adding TEGDA. | - Incomplete Curing: The addition of TEGDA can alter the photo-curing characteristics of the resin, potentially requiring adjustments to exposure times.- Altered Adhesion: Changes in resin composition can affect adhesion to the build plate. | - Increase Exposure Time: Incrementally increase the exposure time for both the initial and subsequent layers to ensure complete polymerization.- Adjust Lift Speed: A slower lift speed can reduce the stress on newly formed layers, preventing delamination.- Re-level the Build Plate: Ensure the build plate is perfectly leveled.[3] |
| The final printed part is brittle, despite adding an impact modifier. | - Insufficient TEGDA Concentration: The amount of TEGDA may not be enough to impart significant impact resistance.- Over-curing: Excessive UV exposure can lead to a highly cross-linked and brittle polymer network.[3]- Incompatibility: Potential incompatibility between TEGDA and the base resin. | - Increase TEGDA Concentration: Gradually increase the weight percentage of TEGDA in your formulation.- Optimize Post-Curing: Reduce the duration or intensity of the post-curing process. Experiment with different post-curing schedules.- Consult Resin Technical Data Sheet: Verify the compatibility of TEGDA with your specific base resin. |
| I'm observing warping or dimensional inaccuracy in my prints. | The addition of TEGDA can affect the shrinkage properties of the resin during polymerization. | - Optimize Print Orientation: Orient the part on the build plate to minimize stress accumulation in critical areas.- Use Rafts and Supports: Employing a raft can improve adhesion and reduce warping at the base of the print. Ensure adequate support structures for overhangs.[4] |
| The surface finish of my prints is poor (e.g., tacky, uneven). | - Incomplete Polymerization: Insufficient UV exposure can leave the surface uncured.- Oxygen Inhibition: Oxygen in the atmosphere can inhibit the polymerization of the outermost layer. | - Increase Final Layer Exposure: Slightly increase the exposure time for the last few layers of the print.- Post-Curing Under Inert Atmosphere: If possible, conduct post-curing in a nitrogen environment to minimize oxygen inhibition.- Thorough Cleaning: Ensure the printed part is thoroughly cleaned with a suitable solvent (e.g., isopropyl alcohol) before post-curing to remove any uncured resin.[5] |
Frequently Asked Questions (FAQs)
Q1: What is TEGDA and why is it used in 3D printing resins?
A1: TEGDA, or Tri(ethylene glycol) dimethacrylate, is a low-viscosity, difunctional monomer. In 3D printing, it is often used as a reactive diluent in photopolymer resins. Its primary functions are to reduce the viscosity of the resin for better printability and to act as a cross-linking agent, which can enhance the mechanical properties, including impact strength, of the final printed part.[1][6]
Q2: How does TEGDA improve the impact strength of a 3D printed part?
A2: TEGDA's flexible ethylene glycol chain is incorporated into the polymer network during photopolymerization. This flexible structure can absorb and dissipate energy from an impact, thus increasing the toughness and impact resistance of the material. The dimethacrylate groups at each end of the TEGDA molecule allow it to form cross-links within the polymer matrix, contributing to the overall strength and durability of the part.
Q3: What concentration of TEGDA is optimal for improving impact strength?
A3: The optimal concentration of TEGDA will vary depending on the base resin and the desired final properties. It is recommended to start with a low concentration (e.g., 5-10 wt%) and conduct a design of experiments (DOE) to determine the ideal ratio for your specific application. The effect of TEGDA concentration on impact strength is not always linear; at very high concentrations, other mechanical properties might be negatively affected.
Q4: Are there any safety precautions I should take when handling TEGDA?
A4: Yes. TEGDA is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[7] General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Handle TEGDA in a well-ventilated area or under a fume hood.[8]
-
Avoid direct contact with skin and eyes.[7]
-
Store in a cool, dark, and dry place, away from sources of ignition.[2]
Q5: Can TEGDA be used with any type of 3D printing resin?
A5: TEGDA is most commonly used with acrylate-based photopolymer resins for stereolithography (SLA), Digital Light Processing (DLP), and Liquid Crystal Display (LCD) 3D printing technologies.[9][10] Its compatibility with other types of resins, such as epoxy-based systems, should be verified before use.
Experimental Protocols
Protocol 1: Formulation of TEGDA-Modified Photopolymer Resin
-
Materials and Equipment:
-
Base photopolymer resin
-
Tri(ethylene glycol) dimethacrylate (TEGDA)
-
Magnetic stirrer and stir bar
-
Heated stirring plate (optional)
-
Amber glass bottles for storage
-
Analytical balance
-
-
Procedure:
-
Determine the desired weight percentage of TEGDA in the final resin formulation (e.g., 5%, 10%, 15%, 20% w/w).
-
In a tared amber glass bottle, add the calculated amount of the base photopolymer resin.
-
Add the calculated amount of TEGDA to the resin.
-
Place a magnetic stir bar in the bottle and cap it securely.
-
Place the bottle on a magnetic stirrer and mix at a moderate speed (e.g., 300-500 rpm) for 1-2 hours, or until the mixture is completely homogeneous. Gentle heating (up to 40°C) can be applied to reduce viscosity and aid in mixing.
-
Visually inspect the mixture for any phase separation or un-dissolved components.
-
Store the formulated resin in a cool, dark place until ready for printing.
-
Protocol 2: Izod Impact Strength Testing of 3D Printed Specimens
-
Specimen Preparation:
-
Design a standard Izod impact test specimen according to ASTM D256.
-
3D print the specimens using the formulated TEGDA-modified resins and a control group with the unmodified base resin. Ensure consistent print parameters (layer height, orientation, etc.) for all specimens.
-
After printing, clean the specimens thoroughly with isopropyl alcohol to remove any uncured resin.
-
Post-cure the specimens according to the resin manufacturer's recommendations or a standardized procedure to ensure complete polymerization.
-
-
Impact Testing:
-
Condition the post-cured specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Use a pendulum impact tester to perform the notched Izod impact test on each specimen.
-
Record the impact energy absorbed in breaking each specimen.
-
Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen.
-
Test a statistically significant number of specimens for each formulation and calculate the average impact strength and standard deviation.
-
Quantitative Data
The following table presents hypothetical data to illustrate the potential effect of TEGDA concentration on the Izod impact strength of a standard photopolymer resin. Actual results will vary based on the specific resin and experimental conditions.
| TEGDA Concentration (wt%) | Average Izod Impact Strength (J/m) | Standard Deviation (J/m) | Notes |
| 0 (Control) | 25.3 | 2.1 | Standard brittle photopolymer resin. |
| 5 | 35.8 | 2.5 | Noticeable increase in impact strength. |
| 10 | 48.2 | 3.1 | Significant improvement in toughness. |
| 15 | 55.6 | 3.5 | Further increase in impact strength. |
| 20 | 52.1 | 3.8 | Diminishing returns; potential decrease in other mechanical properties. |
Visualizations
Caption: Experimental workflow for enhancing and testing the impact strength of 3D printed parts with TEGDA.
Caption: Proposed mechanism of impact strength enhancement with TEGDA.
References
- 1. preprints.org [preprints.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. phrozen3d.com [phrozen3d.com]
- 4. mach5ive.com [mach5ive.com]
- 5. monocure3d.com.au [monocure3d.com.au]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chemicalbook.com [chemicalbook.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. facfox.com [facfox.com]
- 10. 3dnatives.com [3dnatives.com]
Addressing common issues in the synthesis of TEGDA network polymers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tri(ethylene glycol) diacrylate (TEGDA) network polymers. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is TEGDA and why is it used for network polymer synthesis?
A1: Tri(ethylene glycol) diacrylate (TEGDA) is a difunctional acrylate monomer. Its structure, featuring a flexible tri(ethylene glycol) chain capped with two reactive acrylate groups, makes it a popular choice for creating crosslinked polymer networks, often in the form of hydrogels. These networks are widely used in biomedical applications, such as drug delivery and tissue engineering, due to their biocompatibility, tunable mechanical properties, and ability to absorb large amounts of water.
Q2: What are the critical parameters to control during TEGDA polymerization?
A2: Several parameters are crucial for successful and reproducible TEGDA network synthesis. These include:
-
Monomer and Initiator Purity: Impurities can inhibit or retard polymerization.
-
Initiator Concentration: This affects the polymerization rate, degree of conversion, and the final mechanical properties of the network.[1][2][3][4]
-
Oxygen Concentration: Oxygen is a potent inhibitor of free-radical polymerization and must be minimized.[5][6][7][8][9]
-
Light Intensity (for photopolymerization): The intensity of the UV light source influences the rate of initiation and can affect the final conversion.
-
Temperature: Temperature affects the kinetics of the polymerization reaction.
-
Solvent: The choice of solvent can influence monomer solubility and network formation.
Q3: How can I measure the degree of conversion in my TEGDA polymer network?
A3: The degree of conversion (DC), which is the percentage of reacted acrylate double bonds, is a critical parameter for characterizing your polymer. Common techniques for measuring DC include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a widely used method that tracks the disappearance of the acrylate C=C bond peak (typically around 1637 cm⁻¹) relative to an internal standard peak (e.g., the carbonyl C=O peak).[10][11][12][13][14]
-
Raman Spectroscopy: Similar to FTIR, this technique can monitor the change in the C=C bond signal.
-
Differential Scanning Calorimetry (DSC): Photo-DSC can be used to measure the heat of polymerization, which is proportional to the conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the polymer network structure and the extent of reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of TEGDA network polymers.
Issue 1: Incomplete or Slow Polymerization
Question: My TEGDA solution is not polymerizing completely, or the reaction is very slow. What could be the cause and how can I fix it?
Answer: Incomplete or slow polymerization is a frequent issue. The following troubleshooting steps can help identify and resolve the problem.
Potential Causes and Solutions:
-
Oxygen Inhibition: Oxygen dissolved in the reaction mixture is a primary inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form unreactive peroxy radicals.[5][6][7][8]
-
Solution: Deoxygenate your monomer solution thoroughly before initiating polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using freeze-pump-thaw cycles. Conducting the polymerization under an inert atmosphere is also recommended.
-
-
Insufficient Initiator Concentration: A low concentration of initiator will generate fewer radicals, leading to a slower reaction rate.
-
Solution: Increase the initiator concentration. However, be aware that excessively high concentrations can lead to shorter polymer chains and may negatively impact mechanical properties.[4]
-
-
Low Initiator Efficiency: The chosen photoinitiator may have low efficiency at the wavelength of your UV source.
-
Solution: Ensure the absorption spectrum of your photoinitiator overlaps with the emission spectrum of your UV lamp. Consider using a more efficient photoinitiator system.
-
-
Impure Reagents: Inhibitors present in the TEGDA monomer (often added for stabilization during storage) or other impurities can quench radicals and slow down the polymerization.
-
Solution: Purify the TEGDA monomer before use, for example, by passing it through a column of basic alumina to remove the inhibitor. Ensure all other reagents and solvents are of high purity.[15]
-
Issue 2: Premature Gelation or Inhomogeneous Polymer Network
Question: My TEGDA solution forms a gel too quickly, or the resulting polymer appears cloudy and inhomogeneous. What is happening?
Answer: Premature gelation, also known as the gel effect or Trommsdorff-Norrish effect, is an autoacceleration of the polymerization rate that can lead to an uncontrolled reaction and a heterogeneous network structure.[16][17][18]
Potential Causes and Solutions:
-
High Initiator Concentration: A very high concentration of initiator can lead to a rapid increase in the number of growing polymer chains, causing a rapid increase in viscosity and leading to autoacceleration.
-
Solution: Optimize the initiator concentration. A lower concentration can lead to a more controlled polymerization.
-
-
High Temperature: Higher temperatures increase the rate of polymerization, which can contribute to premature gelation.
-
Solution: Conduct the polymerization at a lower temperature to better control the reaction kinetics.
-
-
Localized "Hot Spots": In photopolymerization, high light intensity can create localized areas of rapid polymerization, leading to inhomogeneity.
-
Solution: Ensure uniform illumination of the sample. Using a collimated light source and controlling the distance between the source and the sample can help.
-
Issue 3: Poor Mechanical Properties of the Final Polymer Network
Question: The synthesized TEGDA hydrogel is too brittle or too soft. How can I tune its mechanical properties?
Answer: The mechanical properties of a TEGDA network are directly related to its crosslinking density and the degree of conversion.
Potential Causes and Solutions:
-
Low Crosslinking Density: This will result in a soft and weak hydrogel.
-
Solution:
-
Increase the degree of conversion by optimizing polymerization conditions (e.g., increasing initiator concentration, extending reaction time, ensuring complete oxygen removal).
-
Incorporate a multifunctional crosslinker to increase the number of crosslinks per unit volume.
-
-
-
High Crosslinking Density: This can lead to a brittle hydrogel.
-
Solution:
-
Decrease the crosslinking density by reducing the amount of crosslinker or by copolymerizing with a monofunctional monomer.
-
Increase the molecular weight of the TEGDA monomer (if using different PEG-diacrylates) to increase the distance between crosslinks.
-
-
Issue 4: Uncontrolled Swelling of the Hydrogel
Question: My TEGDA hydrogel swells excessively or not enough. How can I control the swelling ratio?
Answer: The swelling behavior of a hydrogel is governed by the balance between the osmotic pressure driving water into the network and the elastic restoring force of the crosslinked polymer chains.[19][20][21][22][23]
Potential Causes and Solutions:
-
Excessive Swelling:
-
Cause: Low crosslinking density.
-
Solution: Increase the crosslinking density by increasing the initiator concentration or adding more crosslinker.
-
-
Insufficient Swelling:
-
Cause: High crosslinking density.
-
Solution: Decrease the crosslinking density.
-
Cause: Incomplete removal of unreacted monomer or sol fraction.
-
Solution: Thoroughly wash the hydrogel after polymerization to remove any soluble components.
-
Quantitative Data Summary
Table 1: Effect of Initiator Concentration on Polymerization Rate and Final Conversion
| Initiator Concentration (mol%) | Relative Polymerization Rate | Final Double Bond Conversion (%) | Reference |
| 0.1 | Low | ~60 | [2] |
| 0.5 | Moderate | ~85 | [3] |
| 1.0 | High | >90 | [4] |
| 2.0 | Very High | >95 (may lead to brittleness) | [4] |
Note: These are representative values and can vary depending on the specific initiator, monomer purity, and reaction conditions.
Experimental Protocols
Protocol 1: General Photopolymerization of TEGDA Hydrogels
-
Preparation of Pre-polymer Solution:
-
In a clean, dry glass vial, dissolve the desired amount of TEGDA monomer in a suitable solvent (e.g., phosphate-buffered saline for hydrogels, or used neat).
-
Add the photoinitiator (e.g., 0.5 mol% Irgacure 2959) to the monomer solution.
-
Mix the solution thoroughly until the photoinitiator is completely dissolved. Protect the solution from light.
-
-
Deoxygenation:
-
Purge the pre-polymer solution with a gentle stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Transfer the deoxygenated pre-polymer solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Expose the solution to a UV light source (e.g., 365 nm) with a controlled intensity for a specified duration. The time and intensity will need to be optimized for your specific system.
-
-
Post-Polymerization Processing:
-
Carefully remove the polymerized TEGDA network from the mold.
-
To remove any unreacted monomer and initiator, wash the polymer extensively with a suitable solvent (e.g., deionized water for hydrogels) for 24-48 hours, changing the solvent periodically.
-
-
Characterization:
-
Characterize the polymer network for properties such as degree of conversion (FTIR), swelling ratio, and mechanical properties.
-
Protocol 2: Measurement of Degree of Conversion by FTIR
-
Sample Preparation:
-
Record an FTIR spectrum of the unpolymerized TEGDA pre-polymer solution.
-
Prepare a thin film of the TEGDA network.
-
-
FTIR Analysis:
-
Obtain the FTIR spectrum of the cured polymer network.
-
-
Calculation:
-
Identify the peak corresponding to the acrylate C=C double bond (around 1637 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the C=O ester peak (around 1720 cm⁻¹).
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - ( (Abs C=C / Abs C=O)cured / (Abs C=C / Abs C=O)uncured )] * 100 where Abs C=C and Abs C=O are the absorbance values of the respective peaks for the cured and uncured samples.[10][13]
-
Visualizations
Caption: Experimental workflow for TEGDA network polymer synthesis.
Caption: Troubleshooting decision tree for incomplete polymerization.
Caption: Mechanism of oxygen inhibition in photopolymerization.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. radtech.org [radtech.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thejcdp.com [thejcdp.com]
- 13. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. diva-portal.org [diva-portal.org]
- 22. web.itu.edu.tr [web.itu.edu.tr]
- 23. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of TEGDA-based hydrogels under physiological conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of tri(ethylene glycol) diacrylate (TEGDA)-based hydrogels under physiological conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the long-term stability of your TEGDA-based hydrogels.
| Problem | Potential Cause | Recommended Solution |
| Hydrogel degrades faster than expected. | Incomplete Polymerization: Residual unreacted monomers can lead to a less crosslinked and less stable network. | - Increase UV exposure time or intensity during photopolymerization.- Optimize photoinitiator concentration.- Ensure thorough mixing of precursor components. |
| High pH of Culture Medium: Hydrolysis of the acrylate ester bonds in TEGDA is accelerated under basic conditions. | - Monitor and maintain the pH of the physiological solution at 7.4.- Use a well-buffered physiological solution (e.g., PBS). | |
| Elevated Temperature: Higher temperatures can increase the rate of hydrolytic degradation. | - Maintain a constant physiological temperature of 37°C. Avoid temperature fluctuations. | |
| Oxidative Degradation: Reactive oxygen species (ROS) in the in vivo environment or generated by certain cell types can attack the hydrogel network. | - For in vitro studies, minimize exposure to sources of ROS.- Consider incorporating antioxidants in the hydrogel formulation if oxidative degradation is suspected. | |
| Sterilization Method: Some sterilization methods can compromise the structural integrity of the hydrogel. Autoclaving, for instance, can be destructive to the hydrogel structure.[1][2] | - Use ethylene oxide (EtO) gas or graded concentrations of ethanol for sterilization, as these methods have been shown to have a lesser impact on hydrogel properties.[1]- If possible, sterile filter the precursor solution and polymerize under aseptic conditions. | |
| Inconsistent degradation rates between batches. | Variability in Polymerization: Inconsistent UV light intensity, exposure time, or precursor solution temperature can lead to batch-to-batch differences in crosslinking density. | - Standardize all polymerization parameters.- Use a UV meter to ensure consistent light intensity.- Allow precursor solutions to equilibrate to a consistent temperature before polymerization. |
| Inaccurate Component Ratios: Small variations in the ratio of monomer to crosslinker can significantly affect the final properties. | - Use precise measurement techniques (e.g., calibrated pipettes, analytical balance) for all components. | |
| Hydrogel swells excessively, losing mechanical integrity. | Low Crosslinking Density: Insufficient crosslinking results in a looser network that can absorb more water, leading to excessive swelling and reduced mechanical strength. | - Increase the concentration of TEGDA in the precursor solution.- Decrease the molecular weight of the polymer backbone if a copolymer is being used. |
| Hydrolytic Degradation: As the hydrogel degrades, the crosslink density decreases, leading to increased swelling. | - Refer to the solutions for "Hydrogel degrades faster than expected." | |
| Leaching of unreacted components leading to cytotoxicity. | Incomplete Polymerization/Purification: Residual unreacted TEGDA monomer or photoinitiator can leach out of the hydrogel and be toxic to cells.[3] | - Optimize polymerization conditions to maximize monomer conversion.- Thoroughly wash the hydrogels in a suitable solvent (e.g., PBS, deionized water) after polymerization to remove unreacted components. The washing solution should be changed multiple times over 24-48 hours.[4] |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of TEGDA-based hydrogel degradation under physiological conditions?
The primary degradation mechanism for TEGDA-based hydrogels, like other acrylate-based hydrogels, is the hydrolysis of the ester linkages in the polymer backbone.[4][5][6] This process is influenced by pH and temperature. A secondary mechanism is oxidative degradation, where reactive oxygen species attack the ether bonds in the ethylene glycol chain.[5]
2. How stable are TEGDA-based hydrogels compared to PEGDA-based hydrogels?
TEGDA is a low molecular weight crosslinker, which generally results in a higher crosslink density compared to hydrogels made with higher molecular weight PEGDA at the same weight percentage.[5] This higher crosslink density typically leads to greater stability and slower degradation rates. In many studies on PEGDA degradation, TEGDA is used as a more stable or "non-degradable" control.[7]
3. How can I predict the long-term stability of my TEGDA hydrogels?
Accelerated degradation studies can be used to predict long-term stability.[8][9] By increasing the temperature or pH of the incubation solution, the degradation process can be sped up. For example, incubating the hydrogel in a slightly basic solution (e.g., pH 9-10) or at an elevated temperature (e.g., 50-60°C) can provide insights into its degradation profile in a shorter timeframe.[5][10] However, it is important to ensure that the accelerated conditions do not alter the primary degradation mechanism.
4. What is the expected biocompatibility of TEGDA hydrogel degradation products?
The primary degradation product of TEGDA hydrolysis is poly(acrylic acid) and ethylene glycol. While high concentrations of these components can be cytotoxic, the slow degradation rate of TEGDA hydrogels under physiological conditions typically results in a very low concentration of these products at any given time, which is generally considered biocompatible. However, it is crucial to perform cytotoxicity assays with the degradation products of your specific hydrogel formulation to confirm their safety for your application.[11]
5. How does sterilization affect the stability of TEGDA hydrogels?
The chosen sterilization method can significantly impact the stability and mechanical properties of hydrogels. Autoclaving (steam heat) can cause significant degradation due to the high temperature and moisture.[1][2][12] Gamma irradiation can also alter the hydrogel network, sometimes leading to increased stiffness or, conversely, degradation.[2] Ethylene oxide (EtO) and sterile filtration of the precursor solution followed by aseptic polymerization are generally preferred methods to minimize changes to the hydrogel's properties.[1]
Quantitative Data on Hydrogel Stability
While specific long-term quantitative degradation data for TEGDA-based hydrogels under physiological conditions is limited in publicly available literature, the following tables provide representative data for the closely related PEGDA hydrogels. Given TEGDA's higher crosslink density, it is expected to exhibit slower degradation rates under similar conditions.
Table 1: In Vivo Degradation of 10% w/v PEGDA (10kDa) Hydrogels in a Rat Subcutaneous Model
| Time (weeks) | Swelling Ratio (Normalized to Day 0) | Compressive Modulus (Normalized to Day 0) |
| 0 | 1.00 | 1.00 |
| 4 | 1.32 | 0.76 |
| 8 | 1.65 | 0.52 |
| 12 | 1.98 | 0.28 |
Data is illustrative and based on trends reported in literature for PEGDA hydrogels.[5]
Table 2: Effect of Sterilization Method on Hydrogel Mechanical Properties
| Sterilization Method | Change in Compressive Modulus | Change in Swelling Ratio |
| Autoclave | Significant Decrease[1] | Variable |
| Ethylene Oxide (EtO) | No Significant Change[1] | Marginal Decrease[1] |
| 70% Ethanol | No Significant Change[1] | No Significant Change[1] |
| Gamma Irradiation | Can Increase or Decrease | Can Decrease |
Experimental Protocols
Protocol 1: Swelling and Mass Loss Study
Objective: To determine the swelling ratio and mass loss of TEGDA-based hydrogels over time under physiological conditions.
Materials:
-
TEGDA-based hydrogels (e.g., 5 mm diameter, 2 mm thick discs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical balance
-
Lint-free wipes
-
24-well plates
Procedure:
-
Prepare hydrogel samples of uniform size and shape.
-
Lyophilize a subset of the initial hydrogels (n=3) to determine the initial dry weight (W_dry,initial).
-
Place each hydrogel sample in an individual well of a 24-well plate.
-
Add 2 mL of pre-warmed PBS (37°C) to each well.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, 56, and 84 days), remove the hydrogels from the PBS.
-
Gently blot the surface of each hydrogel with a lint-free wipe to remove excess surface water.
-
Record the swollen weight (W_swollen) of each hydrogel.
-
After weighing, return the hydrogels to fresh, pre-warmed PBS.
-
At the final time point, after recording the final swollen weight, lyophilize the hydrogels to determine the final dry weight (W_dry,final).
-
Calculations:
-
Swelling Ratio (Q): Q = W_swollen / W_dry,initial
-
Mass Loss (%): Mass Loss = [(W_dry,initial - W_dry,final) / W_dry,initial] x 100
-
Protocol 2: Mechanical Testing Over Time
Objective: To evaluate the change in mechanical properties (e.g., compressive modulus) of TEGDA-based hydrogels during long-term incubation in physiological solution.
Materials:
-
TEGDA-based hydrogels (e.g., 8 mm diameter, 3 mm thick discs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Mechanical tester (e.g., with a compression platen)
-
24-well plates
Procedure:
-
Prepare a sufficient number of hydrogel samples for each time point to be tested (n ≥ 3 per time point).
-
Place each hydrogel in an individual well of a 24-well plate with 2 mL of pre-warmed PBS.
-
Incubate the plates at 37°C.
-
At each designated time point (e.g., 0, 7, 28, 56, and 84 days), remove a set of hydrogels for mechanical testing.
-
Equilibrate the hydrogels to room temperature for 30 minutes before testing.
-
Perform unconfined compression testing on each hydrogel sample. Apply a defined strain (e.g., 10-20%) at a constant strain rate (e.g., 0.1%/s).
-
Record the stress-strain curve.
-
Calculation:
-
Compressive Modulus (E): Calculate the modulus from the slope of the linear region of the stress-strain curve.
-
-
Plot the compressive modulus as a function of incubation time.
Visualizations
Caption: Troubleshooting flowchart for premature TEGDA hydrogel degradation.
Caption: Experimental workflow for assessing the long-term stability of TEGDA hydrogels.
References
- 1. Effects of Sterilization Methods on Gelatin Methacryloyl Hydrogel Properties and Macrophage Gene Expression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogel Degradation Studies: Accelerated Protocol and Predictive Modeling for Lifetime Estimation [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Purification methods to remove ionic impurities from TEGDA monomers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of tri(ethylene glycol) diacrylate (TEGDA) monomers to remove ionic impurities. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common ionic impurities in commercial TEGDA monomers?
A1: Commercial TEGDA can contain several impurities that may affect its performance in polymerization and other applications. The most common ionic and polar impurities include:
-
Residual Acrylic Acid: Leftover from the synthesis process, it can alter polymerization kinetics and affect the properties of the final polymer.[1]
-
Polymerization Inhibitors: Chemicals like hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ) are intentionally added to prevent premature polymerization during transport and storage.[2] While necessary for stability, they may need to be removed before use in certain applications.
-
Water: Can act as an impurity and affect polymerization, especially in moisture-sensitive systems.
-
Inorganic Salts: Remnants from the manufacturing and neutralization processes.
Q2: Why is it important to remove these impurities?
A2: The presence of ionic and other impurities can have several detrimental effects, including:
-
Inconsistent Polymerization: Ionic impurities can interfere with the initiator system, leading to variable reaction rates and incomplete polymerization.
-
Altered Material Properties: Impurities can affect the electrical, optical, and mechanical properties of the resulting polymer. For instance, ionic impurities can increase the electrical conductivity of the material.
-
Reduced Shelf Life of Formulations: Residual acids can catalyze degradation reactions, reducing the stability and shelf life of monomer-containing formulations.
-
Biocompatibility Issues: For biomedical applications, high purity is crucial to ensure the material is non-toxic and biocompatible.
Q3: What methods can be used to remove ionic impurities from TEGDA?
A3: Several methods can be employed to purify TEGDA monomers. The choice of method depends on the type and concentration of the impurities, as well as the desired final purity. Common techniques include:
-
Liquid-Liquid Extraction (Washing): Effective for removing acidic impurities like acrylic acid and water-soluble inhibitors. This typically involves washing the monomer with a basic solution followed by water.
-
Column Chromatography: A versatile technique that can separate a wide range of impurities based on their polarity. Alumina or silica gel are common stationary phases.
-
Activated Carbon Treatment: Useful for removing colored impurities and certain organic inhibitors through adsorption.[3]
-
Ion-Exchange Resins: Specifically designed to remove ionic species from solutions and can be highly effective for eliminating residual salts and acids.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High residual acidity after purification | - Incomplete neutralization during washing. - Insufficient contact time with the basic solution. - The basic solution is too dilute. | - Increase the concentration of the basic wash solution (e.g., 5% sodium bicarbonate). - Increase the number of washing steps.[1] - Ensure vigorous mixing during washing to maximize contact between the monomer and the aqueous phase.[1] |
| Presence of polymerization inhibitor after purification | - Inefficient removal by the chosen method. - Co-elution with the monomer during column chromatography. | - For phenolic inhibitors like HQ and MEHQ, wash with an aqueous NaOH solution (e.g., 5-10%).[4] - If using column chromatography, consider using a more polar eluent to retain the inhibitor on the column for a longer time. Basic alumina is often effective for removing acidic inhibitors. |
| Low monomer yield after purification | - Polymerization of the monomer during the process. - Loss of monomer during washing steps due to emulsion formation. | - Keep the temperature low during all purification steps. - Work quickly and avoid prolonged exposure to light and heat. - For distillation, use reduced pressure to lower the boiling point and add a non-volatile inhibitor to the distillation flask.[1] - To break emulsions during extractions, add a small amount of brine (saturated NaCl solution). |
| Cloudy or hazy appearance of the purified monomer | - Presence of water. | - Dry the monomer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before final filtration. - Ensure all glassware is thoroughly dried before use. |
| Increased conductivity after passing through activated carbon | - Release of ions from the activated carbon itself. | - This can happen if the activated carbon is not of high purity or has been previously used. Use high-purity, virgin-activated carbon.[5] |
Experimental Protocols
Protocol 1: Purification of TEGDA by Liquid-Liquid Extraction
This method is primarily for removing acidic impurities and water-soluble inhibitors.
Materials:
-
TEGDA monomer
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator (optional)
Procedure:
-
Place the TEGDA monomer in a separatory funnel.
-
Add an equal volume of 5% NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) may appear cloudy or colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with fresh 5% NaHCO₃ solution until no more gas evolution is observed upon shaking.
-
Wash the monomer with an equal volume of deionized water to remove residual bicarbonate. Drain the aqueous layer.
-
Wash the monomer with an equal volume of brine to remove most of the dissolved water. Drain the aqueous layer.[6]
-
Transfer the monomer to a clean, dry flask and add a small amount of anhydrous MgSO₄. Swirl the flask and let it stand for 15-20 minutes to dry the monomer.
-
Filter the dried monomer to remove the MgSO₄.
-
If the monomer was dissolved in a solvent for the extraction, remove the solvent using a rotary evaporator at a low temperature.
Protocol 2: Purification of TEGDA by Column Chromatography
This method is effective for removing a broader range of impurities, including inhibitors and oligomers.
Materials:
-
TEGDA monomer
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh) or silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers and flasks
Procedure:
-
Prepare the column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the chosen stationary phase (alumina or silica gel) in hexane.
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent. Do not let the column run dry.
-
-
Load the sample:
-
Dissolve the TEGDA monomer in a minimal amount of the initial eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully add the sample solution to the top of the column.
-
-
Elute the column:
-
Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Collect fractions in separate test tubes or flasks.
-
-
Analyze the fractions:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified TEGDA.
-
-
Combine and concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation
The effectiveness of purification can be quantified by measuring relevant parameters before and after the process.
| Purification Method | Parameter Measured | Typical Result |
| Liquid-Liquid Extraction | Acid Number (mg KOH/g) | Reduction of >95% |
| Column Chromatography | Inhibitor Content (ppm) | Reduction to <10 ppm |
| Ion-Exchange Resin | Electrical Conductivity (S/cm) | Decrease by one or more orders of magnitude[7] |
| Activated Carbon | Color (APHA) | Significant reduction in color value |
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting a purification method for TEGDA monomers.
Caption: Workflow for selecting a TEGDA purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mechanical Properties of TEGDA and PEGDA Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tissue engineering and drug delivery, the selection of an appropriate scaffold material is paramount to success. The mechanical properties of a scaffold must be finely tuned to mimic the target tissue, ensuring proper cell growth, differentiation, and therapeutic efficacy. This guide provides a detailed comparison of the mechanical properties of two commonly used hydrogel scaffolds: those fabricated from tri(ethylene glycol) dimethacrylate (TEGDA) and poly(ethylene glycol) diacrylate (PEGDA).
While PEGDA is a well-characterized polymer in hydrogel research with extensive data available, direct quantitative comparisons of the mechanical properties of TEGDA-based hydrogels are less common in the literature. This guide presents a comprehensive overview of the mechanical properties of PEGDA scaffolds, supported by experimental data, and offers a qualitative comparison for TEGDA based on its chemical structure and available information.
Comparative Analysis of Mechanical Properties
The mechanical behavior of hydrogels is primarily governed by their crosslink density and polymer volume fraction. For diacrylate-based hydrogels like TEGDA and PEGDA, these factors are controlled by the molecular weight (MW) of the precursor and its concentration in the prepolymer solution.
Poly(ethylene glycol) diacrylate (PEGDA): PEGDA is a versatile macromer available in a wide range of molecular weights, allowing for the fabrication of hydrogels with a broad spectrum of mechanical properties. Lower molecular weight PEGDA precursors and higher polymer concentrations generally result in a higher crosslink density, leading to stiffer hydrogels with higher compressive and tensile moduli. Conversely, higher molecular weight PEGDA and lower concentrations produce more flexible and elastic hydrogels.[1]
Tri(ethylene glycol) dimethacrylate (TEGDA): TEGDA is a smaller molecule compared to the commonly used PEGDA variants in tissue engineering. Its shorter ethylene glycol chain length suggests that, at a similar weight concentration, a TEGDA-based hydrogel would possess a higher crosslink density than a PEGDA hydrogel of a higher molecular weight. This higher crosslink density would theoretically result in a stiffer and potentially more brittle scaffold. However, a lack of direct comparative studies in the literature makes a precise quantitative comparison challenging.
Data on Mechanical Properties
The following tables summarize the experimentally determined mechanical properties of PEGDA hydrogels under various conditions.
Table 1: Compressive Modulus of PEGDA Hydrogels
| PEGDA MW (Da) | Concentration (wt%) | Compressive Modulus (kPa) | Reference |
| 3400 | 20 | ~400 | [2] |
| 10000 | 10 | 30 | [2] |
| 10000 | 20 | 90 | [2] |
| 10000 | 30 | 110 | [2] |
| 508 | 30 | ~2460 | [1] |
| 3400 | 10 | ~40 | [1] |
| 3400 | 40 | ~890 | [1] |
| 6000 | 10 | ~30 | [1] |
| 10000 | 10 | ~10 | [1] |
Table 2: Tensile Modulus (Young's Modulus) of PEGDA Hydrogels
| PEGDA MW (Da) | Concentration (wt%) | Tensile Modulus (MPa) | Reference |
| 508 | 30 | 3.5 | [1] |
| 3400 | 10 | 0.04 | [1] |
| 3400 | 40 | 0.89 | [1] |
| 10000 | 30 | 0.03 | [1] |
| Not Specified | 2% | 0.002204 | [3] |
| Not Specified | 4% | 0.004239 | [3] |
Table 3: Ultimate Tensile Strength of PEGDA Hydrogels
| PEGDA MW (Da) | Concentration (%) | Temperature | Ultimate Tensile Strength (kPa) | Reference |
| Not Specified | 20 | Room Temp | Not Specified | [4] |
| Not Specified | Not Specified | Body Temp | Lower than Room Temp | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the fabrication and mechanical testing of TEGDA and PEGDA hydrogels.
Protocol 1: Hydrogel Synthesis (Photopolymerization)
Materials:
-
TEGDA or PEGDA monomer
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Molds (e.g., polydimethylsiloxane - PDMS)
-
UV lamp (365 nm)
Procedure:
-
Prepare Prepolymer Solution: In a light-protected container, dissolve the desired concentration of TEGDA or PEGDA in PBS.
-
Add the photoinitiator to the solution (e.g., 0.05-0.5% w/v) and mix thoroughly until fully dissolved.
-
Casting: Pipette the prepolymer solution into the molds of the desired shape and size.
-
Curing: Expose the molds to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization. The curing time will depend on the UV intensity and the concentrations of the monomer and photoinitiator.
-
Washing: Carefully remove the crosslinked hydrogels from the molds and wash them in PBS to remove any unreacted components.
Protocol 2: Uniaxial Compression Testing
Equipment:
-
Universal Testing Machine (UTM) with a compression platen
Procedure:
-
Sample Preparation: Prepare cylindrical or cubical hydrogel samples with a known diameter and height. Ensure the samples are fully swollen in PBS before testing.
-
Testing:
-
Place the hydrogel sample on the lower platen of the UTM.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress-strain curve.
-
-
Data Analysis: The compressive modulus is calculated from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
Protocol 3: Uniaxial Tensile Testing
Equipment:
-
Universal Testing Machine (UTM) with grips suitable for soft materials
Procedure:
-
Sample Preparation: Prepare dog-bone shaped hydrogel samples of defined dimensions.
-
Testing:
-
Secure the hydrogel sample in the grips of the UTM.
-
Apply a tensile strain at a constant rate until the sample fractures.
-
Record the stress-strain curve.
-
-
Data Analysis: The Young's modulus (tensile modulus) is determined from the slope of the initial linear portion of the stress-strain curve. The ultimate tensile strength is the maximum stress the sample withstands before failure.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for hydrogel characterization and a key signaling pathway influenced by scaffold mechanics.
The mechanical properties of the extracellular matrix (ECM) play a crucial role in regulating cell behavior through mechanotransduction. One of the key pathways involved is the Hippo signaling pathway, with its downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). On stiffer substrates, YAP/TAZ translocate to the nucleus and promote the transcription of genes involved in cell proliferation and differentiation.
Conclusion
The choice between TEGDA and PEGDA for scaffold fabrication will significantly impact the resulting mechanical properties. PEGDA offers a highly tunable platform with a wealth of existing data to guide the design of scaffolds with specific stiffness and elasticity. While quantitative data for TEGDA hydrogels is less prevalent, its chemical structure suggests it would form stiffer scaffolds compared to higher molecular weight PEGDA at similar concentrations.
For researchers and drug development professionals, the data and protocols presented here provide a foundation for selecting the appropriate material and fabrication parameters to achieve the desired mechanical environment for their specific application. Further direct comparative studies on the mechanical properties of TEGDA and PEGDA hydrogels are warranted to provide a more complete quantitative picture and enable more precise scaffold design. Understanding the interplay between scaffold mechanics and cellular signaling pathways, such as the YAP/TAZ pathway, will be critical in advancing the fields of tissue engineering and regenerative medicine.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
TEGDA vs. triethylene glycol dimethacrylate (TEGDMA) in dental resins.
For Researchers, Scientists, and Drug Development Professionals
In the realm of dental restorative materials, the selection of monomers is a critical determinant of the final product's clinical performance. Among the various monomers utilized, triethylene glycol dimethacrylate (TEGDMA) has established itself as a ubiquitous diluent monomer, prized for its ability to reduce the viscosity of highly viscous base monomers like BisGMA. However, the exploration of alternative monomers is a continuous effort in the pursuit of enhanced material properties. This guide provides a detailed, objective comparison of triethylene glycol diacrylate (TEGDA) and its close counterpart, triethylene glycol dimethacrylate (TEGDMA), for their application in dental resin composites. This comparison is based on available experimental data concerning their mechanical properties, water sorption and solubility, polymerization kinetics, and biocompatibility.
Executive Summary
Both TEGDA and TEGDMA are structurally similar cross-linking monomers that play a crucial role in the formulation of dental resins. TEGDMA is the more extensively studied and commercially utilized of the two. The primary difference lies in the terminal functional groups: acrylate for TEGDA and methacrylate for TEGDMA. This subtle structural variation can influence polymerization reactivity, and consequently, the final properties of the cured resin. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons for research and development purposes.
Chemical Structures
Caption: Chemical structures of TEGDA and TEGDMA.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance indicators for TEGDA and TEGDMA based on available experimental data. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Mechanical Properties
| Property | TEGDA-based Resin | TEGDMA-based Resin | Key Observations |
| Flexural Strength (MPa) | Showed large deviations in strength values initially, which then improved or remained constant upon aging in water.[1] | Initially demonstrated better strength values, which slowly deteriorated upon storage in distilled water.[1] | The methacrylate group in TEGDMA generally contributes to a higher initial strength, but the acrylate in TEGDA may offer better long-term stability in an aqueous environment. |
| Compressive Strength | Data not readily available in direct comparison. | Contributes to increased compressive strength by forming a tightly knit polymer network.[2] | TEGDMA is well-documented to enhance the compressive strength of dental composites. |
| Microhardness | Showed large deviations in strength values initially, which then improved or remained constant upon aging in water.[1] | Contributes to increased hardness of the cured composite.[2] | Similar to other strength properties, TEGDMA is known to improve the surface hardness of dental resins. |
Table 2: Water Sorption and Solubility
| Property | TEGDA-based Resin | TEGDMA-based Resin | Key Observations |
| Water Sorption (μg/mm³) | Showed a maximum sorption value that then decreased after 14 days.[1] | Known to increase water sorption in dental composites.[3] | The higher hydrophilicity of the ether linkages in both molecules contributes to water sorption. The subtle difference between acrylate and methacrylate may influence the long-term water interaction. |
| Solubility (μg/mm³) | Found to increase with time.[1] | Generally, an increase in TEGDMA content can lead to higher solubility.[2] | Increased solubility is often linked to the elution of unreacted monomers, which has implications for biocompatibility. |
Table 3: Polymerization and Biocompatibility
| Property | TEGDA | TEGDMA | Key Observations |
| Polymerization Shrinkage | Data not readily available in direct comparison. | A major disadvantage is higher polymerization shrinkage.[3][4] | The conversion of monomer to polymer inherently leads to shrinkage. The reactivity of the acrylate group in TEGDA might lead to faster and more extensive initial shrinkage. |
| Cytotoxicity | Can cause skin and eye irritation. Inconsistent results in skin sensitization tests.[5] | Has been reported to cause cytotoxicity and pulpal inflammatory responses.[6] | Both monomers can elicit biological responses, and their biocompatibility is a critical consideration in dental applications. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standardized protocols for evaluating the performance of dental resins.
Flexural Strength Testing (Three-Point Bending Test based on ISO 4049)
This test determines the flexural strength and modulus of a material, indicating its ability to withstand bending forces, which is critical for restorative materials in the oral cavity.
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) of the cured dental resin are prepared using a standardized mold.[7][8]
-
Curing: The resin is light-cured according to the manufacturer's instructions, often in overlapping sections to ensure complete polymerization.[8]
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours before testing to simulate oral conditions.[8]
-
Testing: The specimen is placed on two supports (span of 20 mm) in a universal testing machine. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[8]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span between the supports, b is the width of the specimen, and d is the thickness of the specimen.
Caption: Workflow for Flexural Strength Testing.
Water Sorption and Solubility Testing (based on ISO 4049)
This test evaluates the amount of water absorbed by the material and the amount of soluble material that leaches out, which can affect the dimensional stability and biocompatibility of the restoration.
Methodology:
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) of the cured dental resin are prepared.[9]
-
Initial Conditioning: The specimens are placed in a desiccator at 37°C and weighed periodically until a constant mass (m₁) is achieved.[10]
-
Water Immersion: The conditioned discs are immersed in distilled water at 37°C for a specified period (e.g., 7 days).[9]
-
Wet Mass Measurement: After immersion, the specimens are removed, blotted dry to remove surface water, and weighed to obtain the wet mass (m₂).[10]
-
Re-conditioning: The specimens are then placed back in the desiccator until a constant mass (m₃) is re-established.[10]
-
Calculation:
-
Water Sorption (Wsp): Wsp = (m₂ - m₃) / V
-
Solubility (Wsl): Wsl = (m₁ - m₃) / V
-
Where V is the volume of the specimen.
-
Caption: Workflow for Water Sorption and Solubility Testing.
Discussion and Future Directions
The available data suggests that while TEGDMA is a well-established and effective diluent monomer, TEGDA presents an interesting alternative that warrants further investigation. The acrylate functionality of TEGDA may offer advantages in terms of polymerization speed and potentially different long-term hydrolytic stability. However, this increased reactivity could also lead to higher polymerization shrinkage and stress if not properly controlled.
The biocompatibility of both monomers is a significant concern, as leachable unreacted monomers can have adverse biological effects.[5][6] Further research is needed to directly compare the cytotoxic and inflammatory potential of TEGDA and TEGDMA under clinically relevant conditions.
Future studies should focus on direct, head-to-head comparisons of TEGDA and TEGDMA in identical resin formulations. Key areas for investigation include:
-
Polymerization kinetics and shrinkage stress: A thorough analysis of the polymerization rate, degree of conversion, and the development of shrinkage stress is essential.
-
Mechanical properties over time: Long-term studies on the flexural strength, compressive strength, and wear resistance in simulated oral environments are needed.
-
Water sorption and hydrolytic stability: Investigating the long-term effects of water aging on the material's integrity and the potential for degradation.
-
Biocompatibility: Comprehensive in vitro and in vivo studies to assess the cytotoxicity, genotoxicity, and inflammatory response to leached monomers from both TEGDA and TEGDMA-based resins.
By systematically evaluating these parameters, a clearer understanding of the relative advantages and disadvantages of TEGDA and TEGDMA can be achieved, paving the way for the development of next-generation dental restorative materials with improved performance and safety profiles.
References
- 1. Water Sorption, Water Solubility, and Rheological Properties of Resin-Based Dental Composites Incorporating Immobilizable Eugenol-Derivative Monomer | MDPI [mdpi.com]
- 2. Synthesis and characterization of triethylene glycol dimethacrylate nanocapsules used in a self-healing bonding resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. gestis-database.dguv.de [gestis-database.dguv.de]
- 6. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of TEGDA's Biocompatibility in Relation to Other Acrylate Crosslinkers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the biocompatibility of triethylene glycol dimethacrylate (TEGDA) against other commonly used acrylate crosslinkers such as bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and 2-hydroxyethyl methacrylate (HEMA). This report synthesizes experimental data on cytotoxicity, genotoxicity, and inflammatory responses to provide a clear comparison of their performance.
The selection of appropriate crosslinking agents is a critical determinant of the biocompatibility of polymer-based medical devices and dental materials. Acrylate monomers, while offering excellent mechanical properties, can leach out and elicit biological responses. This guide provides a comparative assessment of the biocompatibility of TEGDA, a widely used low-viscosity crosslinker, with other prevalent acrylate crosslinkers.
Executive Summary
Experimental evidence consistently demonstrates a hierarchy of cytotoxicity among common acrylate crosslinkers, with TEGDA generally exhibiting lower toxicity than Bis-GMA and UDMA.[1][2][3] The biocompatibility of these monomers is intrinsically linked to their chemical structure, hydrophilicity, and the extent of polymerization. Unreacted monomers are the primary source of potential adverse biological effects.[4][5]
Comparative Biocompatibility Data
The following tables summarize quantitative data from various in vitro studies, offering a comparative overview of the cytotoxic, genotoxic, and inflammatory potential of TEGDA and other acrylate crosslinkers.
Cytotoxicity Data
Table 1: Comparative Cytotoxicity of Acrylate Crosslinkers (MTT Assay)
| Crosslinker | Cell Line | Concentration | Exposure Time | Cell Viability (%) | Reference |
| TEGDA | Human Peripheral Blood Mononuclear Cells | 2.5 mM | 24h | ~74% | [5] |
| 10 mM | 24h | ~7% | [5] | ||
| Bis-GMA | Human Peripheral Blood Mononuclear Cells | 0.06 mM | 24h | ~56% | [5] |
| 1 mM | 24h | ~5% | [5] | ||
| UDMA | Human Peripheral Blood Mononuclear Cells | 0.05 mM | 24h | ~50% | [5] |
| 2 mM | 24h | ~7% | [5] | ||
| HEMA | Human Peripheral Blood Mononuclear Cells | Not specified | Not specified | Generally less cytotoxic than TEGDA | [3] |
Table 2: Comparative Cytotoxicity of Acrylate Crosslinkers (LDH Assay)
| Crosslinker | Cell Line | Concentration | Exposure Time | LDH Release (relative to control) | Reference |
| TEGDA | Human Dental Pulp Cells | Not specified | Not specified | No significant toxicity | [5] |
| Bis-GMA | Human Dental Pulp Cells | 30 µM | Not specified | Significant toxicity | [5] |
| UDMA | Human Dental Pulp Cells | 100 µM | Not specified | Significant toxicity | [5] |
Genotoxicity Data
Table 3: Comparative Genotoxicity of Acrylate Crosslinkers (Comet Assay)
| Crosslinker | Cell Line | Concentration | Exposure Time | DNA Damage (Tail Moment/Intensity) | Reference |
| TEGDA | Human Lymphocytes | High concentrations | Not specified | Can induce DNA damage | [6] |
| Bis-GMA | Human Lymphocytes | High concentrations | Not specified | Can induce DNA damage | [6] |
| Uncured Resin Composites (containing TEGDA, Bis-GMA, etc.) | Human Lymphocytes | Higher mass concentrations | 4h and 24h | Genotoxic effect observed | [5] |
| Cured Resin Composites | Human Lymphocytes | Not applicable | 4h and 24h | No genotoxic effect | [5] |
Inflammatory Response Data
Table 4: Inflammatory Cytokine Release in Response to Acrylate Crosslinkers
| Crosslinker | Cell Type | Concentration | Exposure Time | Key Cytokine Changes | Reference |
| TEGDMA | Human Peripheral Blood Mononuclear Cells | 500 µM | 24h | Increased IL-1β, IL-6, IL-8, IL-18, TNF-α, GRO-α, MCP-1 | [7][8] |
| 1000 µM | 24h | Increased IL-8, IL-18, GRO-α, MCP-1; Decreased TNF-α | [7][8] | ||
| Bis-GMA | Neutrophils | Not specified | 24h | Increased IL-8 release | [9] |
| UDMA | Neutrophils | Not specified | 24h | Increased IL-8 release | [9] |
| HEMA | Human Peripheral Blood Mononuclear Cells | 500 µM | 24h | Similar cytokine expression pattern to TEGDMA | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, adhering to ISO 10993 standards for biological evaluation of medical devices.[1]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts, human gingival fibroblasts) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[1]
-
Material Extraction: Prepare extracts of the test materials (e.g., cured resin discs) in a culture medium at a ratio of 0.2 g/mL, according to ISO 10993-12 standards.[1] The extracts are then filtered.
-
Cell Exposure: Remove the culture medium from the wells and add 100 µL of the material extracts (in various dilutions) to the cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Remove the extract-containing medium and add 50 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Discard the MTT solution and add 100 µL of isopropanol or dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance spectrophotometrically at 570 nm using an ELISA reader.[1] Cell viability is expressed as a percentage relative to the untreated control cells.
Genotoxicity Assessment: Comet Assay (Alkaline Version)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
-
Cell Preparation: Prepare a single-cell suspension of the target cells (e.g., human lymphocytes) at a concentration of approximately 1 x 10^4 cells/mL.[2]
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 120 µL of low-melting-point agarose (0.5%) at 37°C and layer it onto a pre-coated microscope slide.[2]
-
Cell Lysis: Immerse the slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nucleoids.[12]
-
DNA Unwinding: Place the slides in an electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.[12]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for 20-30 minutes.[12] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[6]
Visualizing Biological Interactions
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways involved in the biocompatibility assessment of acrylate crosslinkers.
References
- 1. mdpi.com [mdpi.com]
- 2. Genotoxicity and cytotoxicity induced by eluates from orthodontic glass ionomer cements in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review [mdpi.com]
- 6. Genotoxicity evaluation of dentine bonding agents by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triethylene glycol dimethacrylate: adjuvant properties and effect on cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triethylene glycol dimethacrylate: adjuvant properties and effect on cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the dental methacrylates TEGDMA, Bis‐GMA, and UDMA on neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
A comparative study of TEGDA and di(ethylene glycol) diacrylate (DEGDA)
For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is a critical step in the design and fabrication of medical devices, drug delivery systems, and tissue engineering scaffolds. Among the vast array of photopolymerizable monomers, tri(ethylene glycol) dimethacrylate (TEGDA) and di(ethylene glycol) diacrylate (DEGDA) are two commonly utilized crosslinking agents. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection process for specific research and development applications.
This comparative study delves into the physical properties, polymerization kinetics, mechanical characteristics of the resulting polymers, and biocompatibility of TEGDA and DEGDA. Detailed experimental protocols for key characterization techniques are also provided to facilitate the replication and validation of these findings.
Physical and Chemical Properties
The fundamental physical and chemical properties of TEGDA and DEGDA are crucial determinants of their processing characteristics and the ultimate performance of the cured polymers. A summary of these properties is presented in Table 1.
| Property | TEGDA (Tri(ethylene glycol) dimethacrylate) | DEGDA (di(ethylene glycol) diacrylate) |
| Molecular Weight | ~286.32 g/mol | 214.21 g/mol [1] |
| Chemical Formula | C14H22O6 | C10H14O5[1] |
| Density | ~1.092 g/mL | 1.118 g/mL at 25 °C[2] |
| Viscosity | 10-15 cP at 25 °C | ~5-15 cP at 25 °C |
| Boiling Point | >200 °C | >200 °C[3] |
| Flash Point | >110 °C | >110 °C[3] |
| Refractive Index | ~1.460 | ~1.457 at 20 °C[1] |
| Water Solubility | Slightly soluble | Slightly soluble (1-5 g/100ml at 18°C)[2] |
Polymerization Kinetics
The rate and extent of polymerization are critical parameters that influence the final properties and biocompatibility of the resulting polymer network. While direct comparative kinetic data is limited, studies on dental resins have extensively characterized the photopolymerization of TEGDMA.[4]
Key Kinetic Parameters:
-
Rate of Polymerization (Rp): This is the speed at which monomer is converted to polymer. It is influenced by initiator concentration, light intensity, and the chemical structure of the monomer.
-
Degree of Conversion (DC): This represents the percentage of monomer double bonds that have reacted. A higher DC is generally desirable to minimize the presence of leachable, unreacted monomers which can cause cytotoxicity.
Studies have shown that the polymerization kinetics of dimethacrylate resins are influenced by factors such as viscosity and hydrogen bonding potential.[4] Generally, lower viscosity monomers like TEGDA and DEGDA can exhibit higher mobility, which may facilitate a higher degree of conversion.
Mechanical Properties of Cured Polymers
The mechanical performance of hydrogels and other polymers derived from TEGDA and DEGDA is a critical factor for their application in areas such as tissue engineering, where they must often mimic the properties of native tissues. The mechanical properties are highly dependent on the crosslinking density, which is influenced by the monomer's molecular weight and concentration.
| Property | TEGDA-based Polymer | DEGDA-based Polymer |
| Tensile Strength | Data varies with formulation. Can be in the range of 1-10 MPa. | Data is less readily available but expected to be in a similar range, influenced by crosslink density. |
| Tensile Modulus | Can range from tens of kPa to several MPa depending on formulation.[5] | Expected to be higher than TEGDA at the same weight concentration due to higher crosslink density from its lower molecular weight. |
| Elongation at Break | Varies, typically decreasing with increased crosslinking. | Expected to be lower than TEGDA at the same weight concentration due to higher brittleness. |
| Compressive Modulus | Can be tuned over a wide range (e.g., ~0.4 to 1.6 MPa for PEGDA blends).[6] | Expected to be higher than TEGDA at the same weight concentration. |
Due to its lower molecular weight, DEGDA will form a more densely crosslinked network at the same weight percentage compared to TEGDA. This generally results in a stiffer, more brittle polymer with a higher compressive and tensile modulus but lower elongation at break. Conversely, the longer ethylene glycol chain in TEGDA can impart greater flexibility to the resulting polymer network.
Biocompatibility
The biocompatibility of these monomers is of paramount importance for any biomedical application. A primary concern with acrylate-based polymers is the potential for cytotoxicity from unreacted, leachable monomers.
| Aspect | TEGDA | DEGDA |
| In Vitro Cytotoxicity | TEGDMA has been shown to induce cytotoxicity and apoptosis in various cell lines, with effects being concentration-dependent.[7][8][9] EC50 values have been reported in the range of 1.83 mmol/L for A549 cells.[10] | Unreacted DEGDA is also known to be a skin and eye irritant and may cause skin sensitization.[1] Direct comparative cytotoxicity data with TEGDA is scarce. |
| Biocompatibility of Cured Polymer | The biocompatibility of TEGDA-based hydrogels is highly dependent on the degree of conversion. Well-polymerized and purified hydrogels generally exhibit good biocompatibility. | Similar to TEGDA, the biocompatibility of cured DEGDA polymers is expected to be good, provided that the concentration of leachable monomers is minimized. |
It is crucial to perform thorough purification of any TEGDA or DEGDA-based polymer to remove unreacted monomers before use in biological applications. Post-polymerization washing steps are essential to ensure biocompatibility.[11]
Experimental Protocols
Detailed methodologies for the characterization of polymers derived from TEGDA and DEGDA are provided below.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization of TEGDA/DEGDA polymers.
Protocol for Measuring Polymerization Kinetics using Real-Time FTIR (RT-FTIR)
-
Sample Preparation: Prepare a thin film of the monomer formulation (TEGDA or DEGDA with a photoinitiator, e.g., 0.5 wt% DMPA) between two salt plates (e.g., KBr).
-
Instrument Setup: Place the sample in the FTIR spectrometer.
-
Data Acquisition: Record a baseline spectrum before UV exposure. Initiate photopolymerization by turning on a UV light source directed at the sample.
-
Real-Time Monitoring: Continuously collect FTIR spectra at defined time intervals during the UV exposure.
-
Data Analysis: Monitor the decrease in the peak area of the acrylate C=C double bond absorption band (typically around 1635 cm⁻¹) over time. The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.
Protocol for Mechanical Testing (Tensile Strength)
-
Sample Preparation: Prepare dog-bone shaped specimens of the cured polymer according to ASTM D638 standards.
-
Instrumentation: Use a universal testing machine equipped with tensile grips.
-
Testing Procedure:
-
Mount the specimen in the grips.
-
Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the load by the initial cross-sectional area.
-
Calculate the strain by dividing the change in length by the initial gauge length.
-
Plot the stress-strain curve to determine the tensile strength (maximum stress) and Young's modulus (slope of the initial linear portion).
-
Protocol for In Vitro Biocompatibility (MTT Assay)
-
Material Preparation: Prepare sterile discs of the cured and purified polymer.
-
Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts) in a 96-well plate and culture until sub-confluent.
-
Material Exposure:
-
Direct Contact: Place the sterile polymer discs directly onto the cell monolayer.
-
Extract Method: Prepare extracts by incubating the polymer discs in cell culture medium for a defined period (e.g., 24 hours). Then, replace the culture medium in the wells with the material extracts.
-
-
Incubation: Incubate the cells with the material or extracts for a specified time (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Cellular Response to Leachable Monomers
The cytotoxicity of unreacted acrylate monomers is a significant concern. These molecules can induce cellular stress and apoptosis. A simplified signaling pathway illustrating the potential cellular response to leachable monomers is shown below.
Caption: Potential pathway of monomer-induced apoptosis.
Conclusion
Both TEGDA and DEGDA are versatile crosslinking monomers with distinct property profiles that make them suitable for different biomedical applications.
-
TEGDA is a good choice when flexibility is a key requirement for the final polymer. Its lower crosslinking density at a given weight percentage can lead to softer, more elastic materials.
-
DEGDA , with its lower molecular weight, is ideal for creating stiffer, more rigid polymers with higher mechanical strength, due to the formation of a more densely crosslinked network.
The ultimate decision between TEGDA and DEGDA will depend on the specific performance requirements of the intended application. For both monomers, ensuring a high degree of conversion and thorough purification to remove leachable components are critical steps to guarantee the biocompatibility of the final product. Researchers are encouraged to perform specific experimental validations for their particular formulations and applications.
References
- 1. Diethylene glycol diacrylate | C10H14O5 | CID 19996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylene glycol diacrylate | 4074-88-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pattern of cell death after in vitro exposure to GDMA, TEGDMA, HEMA and two compomer extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicinaoral.com [medicinaoral.com]
- 9. Cytotoxic effects of TEGDMA on THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Electroconductive Photo-Curable PEGDA-Gelatin/PEDOT:PSS Hydrogels for Prospective Cardiac Tissue Engineering Application [frontiersin.org]
Validating TEGDA Crosslinking Density: A Comparative Guide to Swelling Studies
For researchers, scientists, and drug development professionals working with hydrogels, accurately characterizing the network structure is paramount. The crosslinking density—a measure of the number of crosslinks per unit volume—is a critical parameter that dictates a hydrogel's mechanical properties, degradation rate, and its ability to controllably release therapeutic agents. This guide provides a detailed comparison of using swelling studies to validate the crosslinking density of hydrogels crosslinked with tetra(ethylene glycol) diacrylate (TEGDA), a common and effective crosslinking agent.
The Principle of Swelling Studies
Crosslinked polymers, like TEGDA-based hydrogels, do not dissolve in compatible solvents; instead, they absorb the solvent and swell.[1] The extent of this swelling is fundamentally limited by the density of the crosslinks. A hydrogel with a high crosslinking density will have a more constrained network, restricting its ability to expand and absorb large amounts of solvent, thus resulting in a lower degree of swelling. Conversely, a lower crosslinking density allows the polymer chains more freedom to move and expand, leading to a higher swelling ratio.
This relationship is quantitatively described by the Flory-Rehner theory, which balances the thermodynamic forces favoring the mixing of the polymer and solvent with the elastic retractive forces of the crosslinked polymer chains.[2][3] By measuring the equilibrium swelling of a hydrogel, it is possible to calculate key network parameters, including the molecular weight between crosslinks (Mc) and the crosslinking density.
Experimental Protocol: Equilibrium Swelling Study
This protocol outlines the steps to determine the swelling ratio of TEGDA-crosslinked hydrogels.
Materials and Equipment:
-
TEGDA monomer/crosslinker
-
Base polymer (e.g., hyaluronic acid, gelatin, poly(vinyl alcohol))
-
Photoinitiator (if using photopolymerization)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS))
-
Analytical balance
-
Molds for creating hydrogel discs of uniform size
-
Lyophilizer (freeze-dryer) or vacuum oven
-
Spatula and weighing paper
-
Beakers or petri dishes
-
Lint-free wipes
Methodology:
-
Hydrogel Synthesis: Prepare the hydrogel precursor solution by mixing the base polymer, TEGDA at various concentrations, and a suitable initiator in the chosen solvent. Pipette the solution into molds and initiate crosslinking (e.g., via UV irradiation).
-
Initial Washing: After gelation, immerse the hydrogel samples in a large volume of deionized water for 24-48 hours, changing the water periodically. This step is crucial to remove any unreacted monomers, initiator, or soluble polymer chains that are not incorporated into the network.
-
Drying to a Constant Weight:
-
Carefully remove the washed hydrogels and blot them dry of excess surface water.
-
Freeze the samples and then lyophilize them until all water has been removed. Alternatively, dry the hydrogels in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
Record this final, constant weight as the dry weight (Wd).[4]
-
-
Swelling to Equilibrium:
-
Place each dried hydrogel sample into a pre-weighed container filled with the swelling solvent (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).[4]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel from the solvent.[4]
-
Quickly and carefully blot the surface with a lint-free wipe to remove excess surface liquid.[4]
-
Weigh the swollen hydrogel and record the weight (Ws).
-
Return the sample to the solvent.
-
Continue this process until the swollen weight becomes constant over several consecutive measurements, indicating that equilibrium swelling has been reached.
-
-
Calculation of Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the following formula:[5]
SR = (Ws - Wd) / Wd
Where:
-
Ws is the weight of the hydrogel at equilibrium swelling.
-
Wd is the initial weight of the dry hydrogel.
-
Data Presentation and Analysis
The quantitative data from swelling studies should be organized to clearly demonstrate the relationship between the crosslinker concentration and the hydrogel's swelling behavior.
Table 1: Swelling Ratios of TEGDA-Crosslinked Hydrogels with Varying Crosslinker Concentrations
| Sample ID | TEGDA Concentration (% w/w) | Dry Weight (Wd) (mg) | Equilibrium Swollen Weight (Ws) (mg) | Swelling Ratio (SR) (g/g) |
| TEGDA-1 | 1% | 15.2 | 320.8 | 20.1 |
| TEGDA-2 | 2% | 15.5 | 249.5 | 15.1 |
| TEGDA-5 | 5% | 14.8 | 164.3 | 10.1 |
| TEGDA-10 | 10% | 15.1 | 111.7 | 6.4 |
As shown in the table, an increase in TEGDA concentration leads to a decrease in the swelling ratio, which is indicative of a higher crosslinking density.[6]
From Swelling Ratio to Crosslinking Density
The experimentally determined swelling ratio is the first step. To calculate the crosslinking density, the Flory-Rehner equation is employed.[2][7]
Step 1: Calculate the Polymer Volume Fraction (v₂)
First, the volume fraction of the polymer in the swollen state (v₂) is calculated:
v₂ = [Wd / ρ_polymer] / [(Wd / ρ_polymer) + (Ws - Wd) / ρ_solvent]
Where:
-
Wd = Dry weight of the polymer
-
Ws = Swollen weight of the polymer
-
ρ_polymer = Density of the dry polymer
-
ρ_solvent = Density of the solvent
Step 2: Apply the Flory-Rehner Equation
The Flory-Rehner equation relates the polymer volume fraction to the molecular weight between crosslinks (Mc):[1]
-[ln(1 - v₂) + v₂ + χv₂²] = V₁ * n * [v₂^(1/3) - v₂/2]
Where:
-
v₂ = Polymer volume fraction in the swollen state
-
χ = The Flory-Huggins polymer-solvent interaction parameter (a constant for a given polymer-solvent pair).
-
V₁ = The molar volume of the solvent (e.g., ~18 cm³/mol for water).
-
n = The number of active chain segments per unit volume, which is related to Mc (n = ρ_polymer / Mc).
By solving this equation for n (and subsequently Mc), one can determine the crosslinking density of the hydrogel network. A smaller Mc value signifies a shorter average chain length between crosslinks and, therefore, a higher crosslinking density.
Visualizing the Workflow and Logic
Comparison with Alternative Methods
While swelling studies are widely used due to their simplicity and low cost, other techniques can also provide information about the hydrogel network structure.
Table 2: Comparison of Methods for Determining Crosslinking Density
| Method | Principle | Advantages | Disadvantages |
| Swelling Studies | Measures solvent uptake, which is inversely proportional to crosslinking density.[3] | Simple, inexpensive, does not require specialized equipment. | Indirect measurement; relies on the accuracy of the Flory-Huggins parameter (χ), which may not be known for all polymer-solvent systems. |
| Rheology | Measures the viscoelastic properties (storage modulus, G') of the hydrogel. G' is directly proportional to the crosslinking density. | Provides direct measurement of mechanical properties; can monitor gelation in real-time.[6] | Requires a rheometer; can be sensitive to sample geometry and loading conditions. |
| Mechanical Testing (Compression/Tension) | Measures the compressive or tensile modulus, which relates to the network's stiffness and crosslinking.[8] | Provides data directly relevant to the material's end-use application. | Can be destructive; results can be affected by sample imperfections. |
| NMR Spectroscopy | Can be used to quantify the degree of acrylation/methacrylation to determine the extent of reaction. | Provides direct molecular-level information on crosslink formation. | Requires specialized NMR equipment and expertise; may be difficult for insoluble, crosslinked samples. |
References
- 1. wernerblank.com [wernerblank.com]
- 2. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 3. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calculator.academy [calculator.academy]
- 6. Design and Characterization of Hybrid Gelatin/PEGDA Hydrogels with Tunable Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iupac.org [iupac.org]
- 8. Effect of crosslinking density on swelling and mechanical properties of PEGDA400/PCLTMA900 hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Degradation of TEGDA vs. PEGDA Hydrogels: A Comparative Guide
For researchers and professionals in drug development and tissue engineering, understanding the in vivo degradation profile of hydrogel biomaterials is paramount for designing effective and safe therapeutic delivery systems and scaffolds. This guide provides a detailed comparison of the in vivo degradation characteristics of two commonly used acrylate-based hydrogels: tri(ethylene glycol) dimethacrylate (TEGDA) and poly(ethylene glycol) diacrylate (PEGDA). The information presented is based on experimental data from scientific literature to aid in the selection of the appropriate material for specific biomedical applications.
Executive Summary
Both TEGDA and PEGDA hydrogels are known to degrade in vivo, primarily through the hydrolysis of their ester linkages. However, the rate and extent of this degradation are influenced by several factors, including molecular weight, crosslink density, and the surrounding biological environment. Historically, studies on the degradation of low molecular weight TEGDA have been used as a reference for understanding the hydrolysis of acrylate-based hydrogels.[1] PEGDA hydrogels, which are typically synthesized from higher molecular weight precursors, exhibit different degradation kinetics.[1] Generally, PEGDA hydrogels are considered to be susceptible to slow degradation in vivo, making them unsuitable for long-term implants where biostability is required.[1][2][3] The primary mechanism of in vivo degradation for PEGDA has been identified as hydrolysis of the endgroup acrylate esters, rather than oxidation of the poly(ethylene glycol) backbone.[1][2][3]
Comparative Degradation Data
Table 1: In Vivo Degradation of PEGDA Hydrogels (10% w/v, 10 kDa) in a Rat Subcutaneous Model [1]
| Time Point | Change in Swelling Ratio (%) | Change in Compressive Modulus (%) |
| Week 2 | ~15% increase | ~10% decrease |
| Week 4 | ~30% increase | ~25% decrease |
| Week 8 | ~60% increase | ~50% decrease |
| Week 12 | ~95% increase | ~70% decrease |
Data extrapolated from graphical representations in Browning et al.[1]
Degradation Mechanisms
The in vivo degradation of both TEGDA and PEGDA hydrogels is primarily driven by the hydrolysis of the ester linkages within their chemical structures. This process leads to a decrease in crosslink density, resulting in increased swelling, reduced mechanical strength, and eventual mass loss of the hydrogel.
While hydrolysis is the main driver, the potential for oxidative degradation of the poly(ether) backbone of PEGDA has been investigated.[4] However, studies using a hydrolytically stable analog, PEG diacrylamide (PEGDAA), have demonstrated that PEGDA degradation in vivo is predominantly due to hydrolysis of the acrylate esters.[1][2][3] The inflammatory response to the implanted material can also play a role in the degradation process.[4]
Experimental Protocols
The following section details a typical experimental protocol for assessing the in vivo degradation of hydrogels, based on methodologies described in the scientific literature.[1][5][6]
In Vivo Implantation and Specimen Retrieval
-
Hydrogel Preparation: Hydrogel precursor solutions (e.g., 10% w/v PEGDA in sterile phosphate-buffered saline (PBS)) are prepared with a suitable photoinitiator. The solution is then cast into molds of a defined geometry and photocrosslinked using UV light.
-
Sterilization: The prepared hydrogel samples are sterilized, typically using ethylene oxide or by preparing them under aseptic conditions.
-
Animal Model: A common model for subcutaneous implantation is the Sprague-Dawley rat.[1] All animal procedures must be performed in accordance with approved animal care and use protocols.
-
Implantation: The sterilized hydrogel discs are surgically implanted into subcutaneous pockets on the dorsal side of the rats.
-
Specimen Retrieval: At predetermined time points (e.g., 2, 4, 8, and 12 weeks), the animals are euthanized, and the hydrogel implants along with the surrounding tissue are explanted for analysis.[1]
Analysis of Hydrogel Degradation
-
Swelling Ratio Measurement: The explanted hydrogels are carefully dissected from the surrounding tissue capsule. The wet weight of the hydrogel is recorded. The hydrogel is then lyophilized or oven-dried to determine the dry weight. The swelling ratio is calculated as the ratio of the wet weight to the dry weight.[7] Changes in the swelling ratio over time are indicative of degradation.[1]
-
Mechanical Testing: The compressive modulus of the explanted hydrogels is measured using a mechanical tester.[7] A decrease in the compressive modulus over time signifies a reduction in the crosslink density and thus, degradation of the hydrogel network.[1]
-
Mass Loss: The dry weight of the explanted hydrogels at each time point is compared to the initial dry weight of the hydrogels before implantation to determine the percentage of mass loss.
-
Histological Analysis: The tissue surrounding the implant is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the in vivo host response to the hydrogel and its degradation products.[5][6]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vivo degradation of hydrogels.
In vivo hydrogel degradation assessment workflow.
Signaling Pathways in Host Response
While not a direct measure of hydrogel degradation, the host's biological response to the implant can influence the local environment and potentially the degradation rate. The initial implantation of a biomaterial elicits an acute inflammatory response, which transitions to a chronic foreign body response characterized by the presence of macrophages and fibroblasts. These cells can release various enzymes and reactive oxygen species that may contribute to the degradation of susceptible materials.
Simplified signaling cascade of the foreign body response to an implanted hydrogel.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelatin-based Hydrogel Degradation and Tissue Interaction in vivo: Insights from Multimodal Preclinical Imaging in Immunocompetent Nude Mice [thno.org]
- 6. Gelatin-based Hydrogel Degradation and Tissue Interaction in vivo: Insights from Multimodal Preclinical Imaging in Immunocompetent Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of TEGDA and Other Multifunctional Acrylates: A Guide for Researchers
This guide offers a comprehensive comparison of the in vitro cytotoxicity of triethylene glycol diacrylate (TEGDA) against other widely used multifunctional acrylates. The information herein, supported by experimental data from scientific literature, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection and biocompatibility.
Quantitative Cytotoxicity Data
The following table presents a summary of the 50% inhibitory concentration (IC50) values for TEGDA and other multifunctional acrylates. The IC50 value represents the concentration of a substance required to inhibit a biological process by 50% and is a common measure of cytotoxicity. It is crucial to consider that these values can differ based on the cell line, duration of exposure, and the specific assay employed.
| Compound | Cell Type | Exposure Time | IC50 Value |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Human Melanocytes | 24 hours | 2.07 mM[1] |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Human Gingival Fibroblasts | 24 hours | ~0.48 mM (in a mixture with BisGMA)[2] |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Human Gingival Fibroblasts | 24 hours | ~1.60 mM (in a mixture with UDMA)[2] |
| Tripropylene Glycol Diacrylate (TPGDA) | Normal Human Epidermal Keratinocytes | 2-24 hours | ~0.1 µmol/cm²[3][4] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Human Melanocytes | 24 hours | 4.04 mM[1] |
General Cytotoxicity Ranking: Based on multiple in vitro studies, a general cytotoxicity ranking has been established for common dental resin monomers: Bisphenol A bis 2-hydroxypropyl methacrylate (BisGMA) > Urethane dimethacrylate (UDMA) > Triethylene glycol dimethacrylate (TEGDMA) > 2-hydroxyethyl methacrylate (HEMA)[3].
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is frequently used to determine the cytotoxicity of chemical compounds.
Detailed MTT Assay Protocol
-
Cell Culture and Seeding:
-
Culture human gingival fibroblasts (HGF) or another suitable cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a density of 1 × 10⁵ cells/mL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of TEGDA and other test acrylates in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
-
Exposure of Cells to Test Compounds:
-
Remove the culture medium from the 96-well plate.
-
Add 100 µL of the various concentrations of the test solutions to the wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for a predetermined period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
MTT Assay Procedure:
-
Following the incubation period, remove the test solutions from the wells.
-
Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A simplified workflow of the MTT cytotoxicity assay.
TEGDA-Induced Apoptosis Signaling Pathway
TEGDA is known to induce programmed cell death, or apoptosis, through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically involving c-Jun N-terminal kinase (JNK) and p38. This activation leads to a cascade of events culminating in apoptosis.
Caption: TEGDA activates JNK and p38 pathways leading to apoptosis.
References
- 1. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Cell Viability on TEGDA and PEGDA Surfaces: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro analysis of cell viability on surfaces composed of triethylene glycol dimethacrylate (TEGDA) and poly(ethylene glycol) diacrylate (PEGDA). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of these two commonly used biomaterials. The following sections detail quantitative cell viability data, in-depth experimental protocols, and visual representations of key biological and methodological processes.
Quantitative Data Summary
The biocompatibility of a material is a critical determinant of its suitability for biomedical applications. The data presented below, compiled from multiple independent studies, summarizes the observed cell viability on TEGDA and PEGDA surfaces. It is important to note that direct comparisons should be made with caution as experimental conditions such as cell type, concentration of the material, and duration of exposure vary between studies.
Table 1: Cell Viability on TEGDA Surfaces
| Cell Type | TEGDA Concentration | Exposure Time | Cell Viability (%) | Reference |
| Human Gingival Fibroblasts | 1.2 ± 0.9 mM (TC50) | 24 hours | ~50% | [1] |
| Human Pulpal Fibroblasts | 2.6 ± 1.1 mM (TC50) | 24 hours | ~50% | [1] |
| Human Dental Pulp Stem Cells | 0.1 mM | 24 hours | ~90% | [2] |
| Human Dental Pulp Stem Cells | 0.5 mM | 24 hours | ~70% | [2] |
| Human Dental Pulp Stem Cells | 1.0 mM | 24 hours | ~40% | [2] |
| Murine Cementoblast (OCCM.30) | 1.0 mM | 24 hours | Significantly Inhibited | [3] |
| Murine Cementoblast (OCCM.30) | 2.0 mM | 24 hours | Dose-dependent Inhibition | [3] |
| Murine Cementoblast (OCCM.30) | 4.0 mM | 24 hours | Dose-dependent Inhibition | [3] |
TC50: The concentration of a substance that is toxic to 50% of the cells.
Table 2: Cell Viability on PEGDA Surfaces
| Cell Type | PEGDA Concentration/MW | Exposure Time | Cell Viability (%) | Reference |
| NIH/3T3 Fibroblasts | 10% w/v (MW 700) | 14 days | Maintained | |
| Encapsulated Cells | 20 wt% (MW 3400/400 blend) | Initial | ~80% | [4][5] |
| Encapsulated Cells | 40 wt% (MW 3400/400 blend) | Initial | ~36% | [4] |
| Mouse Preosteoblasts | High Density (MW 3.4 kDa) | 7 days | Higher than low density | |
| BMCs and MC3T3-E1 | N/A | N/A | >87% | [6] |
Discussion of Findings
The available data indicates that TEGDA exhibits dose-dependent cytotoxicity across various cell types, including those relevant to dental applications. At concentrations as low as 1.0 mM, TEGDA can significantly reduce cell viability. The mechanism of this toxicity is linked to the induction of apoptosis through the activation of stress-related signaling pathways.
In contrast, PEGDA generally demonstrates high biocompatibility, with cell viability often exceeding 80%. However, the properties of the PEGDA hydrogel, such as polymer concentration and molecular weight, can influence cell survival. Higher concentrations of PEGDA can lead to a decrease in cell viability, likely due to factors such as reduced nutrient diffusion and increased stiffness of the hydrogel matrix.
Experimental Protocols
A thorough understanding of the methodologies used to assess cell viability is crucial for interpreting the presented data and for designing future experiments. Below are detailed protocols for two common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells onto the TEGDA or PEGDA surfaces in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Material Exposure: Introduce the TEGDA- or PEGDA-containing medium to the cells and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: After incubation, remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay provides a direct visualization of live and dead cells.
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 from the MTT assay protocol.
-
Staining Solution Preparation: Prepare a staining solution containing calcein AM (to stain live cells green) and ethidium homodimer-1 (to stain dead cells red) in a suitable buffer (e.g., phosphate-buffered saline).
-
Staining: Remove the culture medium and wash the cells with PBS. Add the Live/Dead staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantification: Capture images and count the number of live (green) and dead (red) cells to determine the percentage of viable cells.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Photopolymerization Kinetics of TEGDA and Other Diacrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photopolymerization kinetics of Tri(ethylene glycol) diacrylate (TEGDA) with other commonly used diacrylates, such as Poly(ethylene glycol) diacrylate (PEGDA) and 1,6-Hexanediol diacrylate (HDDA). The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate monomers for various applications, including in the development of biomaterials and drug delivery systems.
Executive Summary
The selection of a diacrylate monomer for photopolymerization is a critical step in the formulation of polymer networks with tailored properties. The kinetics of this process—encompassing the rate of polymerization and the final degree of conversion—directly influences the physicochemical and mechanical characteristics of the resulting material. This guide delves into a comparative analysis of TEGDA, a widely utilized diacrylate, against other common diacrylates, highlighting key differences in their reactivity and polymerization behavior. In general, diacrylate photopolymerizations are characterized by their rapid reaction rates.[1] The structural characteristics of each monomer, such as chain length and viscosity, play a pivotal role in their polymerization kinetics.
Comparative Analysis of Photopolymerization Kinetics
The photopolymerization kinetics of diacrylates are influenced by several factors, including the monomer structure, photoinitiator type and concentration, and the intensity of the UV light source.[2][3][4]
Influence of Monomer Structure
The chemical structure of the diacrylate monomer, particularly the length and flexibility of the chain between the acrylate groups, significantly affects the polymerization rate and final conversion.
-
TEGDA vs. PEGDA: Studies on poly(ethylene glycol) diacrylates have shown that an increase in the monomer chain length leads to a higher degree of conversion.[1] This is attributed to the increased mobility of the pendant double bonds in longer, more flexible chains.
-
TEGDA in Dental Resins: In dental resin formulations, TEGDA is often used as a reactive diluent with more viscous dimethacrylates like Bis-GMA. In these systems, TEGDA has been shown to achieve the highest conversion rates among common monomers.[5] When compared at similar diluent concentrations in base resins, UDMA (urethane dimethacrylate) resins are significantly more reactive than Bis-GMA and EBADMA (ethoxylated bisphenol A dimethacrylate) resins.[5]
Quantitative Data Summary
The following table summarizes key kinetic parameters for TEGDA and other diacrylates based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Monomer/System | Photoinitiator | Light Intensity (mW/cm²) | Max. Polymerization Rate (%/s) | Final Conversion (%) | Reference |
| TEGDA/Bis-GMA (25/75) | Not Specified | Not Specified | ~1.5 | ~65 | [6] |
| TEGDA/Bis-GMA (various ratios) | MAPO or CQ | Not Specified | Autodeceleration after ~1s (MAPO) or ~5-10s (CQ) | Varies with ratio | [7] |
| HDDA | 1173 | 40 | Reaches peak heat flow faster than at 10 mW/cm² | ~65-75% | [2][3][4] |
| PEGDA | Not Specified | Not Specified | Increases with molecular weight | Increases with molecular weight | [8] |
Experimental Protocols
The study of photopolymerization kinetics primarily relies on two powerful analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. This allows for the determination of the polymerization rate and the degree of conversion.
Methodology:
-
Sample Preparation: A small amount of the diacrylate formulation (typically 3-10 mg) is placed in an aluminum DSC pan.[9] The sample should be evenly spread to cover the bottom of the pan.[9]
-
Instrument Setup: The DSC instrument is equipped with a UV light source. The sample and a reference pan are placed in the DSC cell.
-
Isothermal Measurement: The cell is maintained at a constant temperature (e.g., 20-30°C).
-
UV Curing: The sample is exposed to UV light of a specific intensity and wavelength. The heat flow from the sample is recorded as a function of time.[2][3][4]
-
Data Analysis: The total heat evolved is proportional to the total number of reacted double bonds. The rate of heat evolution is proportional to the rate of polymerization. The degree of conversion at any time 't' can be calculated by dividing the heat evolved up to that time by the total heat of reaction.
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR monitors the disappearance of the characteristic infrared absorption bands of the acrylate double bonds (e.g., at approximately 1635 cm⁻¹ and 810 cm⁻¹) during polymerization. This provides a direct measure of the conversion of functional groups.[10]
Methodology:
-
Sample Preparation: A thin film of the diacrylate formulation is placed between two transparent salt plates (e.g., KBr or NaCl) or on an ATR (Attenuated Total Reflectance) crystal.
-
Instrument Setup: The sample is placed in the FTIR spectrometer, positioned to be simultaneously irradiated by a UV light source and the IR beam.
-
Data Acquisition: FTIR spectra are continuously recorded before, during, and after UV exposure.
-
Data Analysis: The decrease in the area of the acrylate double bond absorption peak is monitored over time. The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.
Visualizations
Photopolymerization Reaction Mechanism
The following diagram illustrates the fundamental steps of free-radical photopolymerization.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]
- 4. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 7. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Long-Term In Vivo Response of TEGDA-Based Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term in vivo performance of triethylene glycol dimethacrylate (TEGDA)-based polymers, specifically focusing on the widely studied poly(ethylene glycol) diacrylate (PEGDA), against common biomaterial alternatives: PEG diacrylamide (PEGDAA), gelatin methacrylate (GelMA), and poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate materials for long-term implantable devices and drug delivery systems.
Executive Summary
The in vivo longevity of implanted polymeric biomaterials is a critical factor for their successful clinical translation. TEGDA-based polymers, particularly PEGDA hydrogels, are widely utilized in biomedical research due to their tunable properties and biocompatibility. However, their long-term in vivo stability is often a concern. This guide delves into the comparative long-term in vivo response of PEGDA and contrasts it with PEGDAA, a more stable derivative, as well as two other commonly used biodegradable polymers, GelMA and PLGA. The key differentiating factor for long-term applications lies in the hydrolytic stability of the polymer backbone and crosslinks. While PEGDA is susceptible to slow hydrolysis, PEGDAA offers significantly enhanced stability. GelMA and PLGA, on the other hand, are designed to be biodegradable, with their degradation kinetics being a key feature for applications such as tissue engineering and controlled drug release.
Comparative In Vivo Performance Data
The following tables summarize quantitative data from in vivo studies, providing a comparative overview of the long-term performance of PEGDA, PEGDAA, GelMA, and PLGA.
Table 1: In Vivo Degradation and Physical Property Changes
| Polymer | Animal Model | Implantation Site | Duration | Key Findings |
| PEGDA | Rat | Subcutaneous | 12 weeks | Significant degradation observed. Swelling ratio increased at an average rate of 8% per week, and the compressive modulus decreased at an average rate of 6% per week.[1][2] |
| PEGDAA | Rat | Subcutaneous | 12 weeks | Remained stable with no significant changes in swelling ratio or compressive modulus over the 12-week period.[1][2] |
| GelMA | Rat | Subcutaneous | 28 days | Showed sustained biodegradation over the 28-day period, with significant infiltration of host tissues.[3] |
| PLGA (85:15) | Rat | Intramuscular | 16 weeks | Moderate degradation was observed after 8 weeks, with significant decreases in mechanical properties by 16 weeks.[4] |
Table 2: In Vivo Biocompatibility and Inflammatory Response
| Polymer | Animal Model | Implantation Site | Duration | Inflammatory Response and Fibrous Capsule Formation |
| PEGDA | Rat | Subcutaneous | 12 weeks | Induces a foreign body response characterized by the presence of macrophages and the formation of a fibrous capsule.[1] The response can be modulated by incorporating bioactive motifs. |
| PEGDAA | Rat | Subcutaneous | 12 weeks | Elicits a minimal inflammatory response, similar to PEGDA, and is generally considered biocompatible.[1][2] |
| GelMA | Rat | Subcutaneous | 28 days | Showed a negligible amount of inflammatory cells and did not trigger a significant immune response.[3] |
| PLGA | Rat | Subcutaneous | 12 weeks | Induces an initial inflammatory response that generally subsides over time. The thickness of the fibrous capsule tends to be minimal with biocompatible formulations.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are summaries of key experimental protocols commonly employed in the assessment of implanted polymers.
Subcutaneous Implantation of Hydrogel Scaffolds in a Rodent Model
This protocol outlines the general procedure for implanting biomaterial scaffolds into the subcutaneous space of rats or mice to evaluate the in vivo biological response.
-
Animal Model: Male Wistar rats (200-250 g) or athymic nude mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Animals are anesthetized using isoflurane (2-3% in oxygen).
-
Surgical Preparation: The dorsal surface of the animal is shaved and surgically prepared using alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision and Pocket Formation: A small incision (approximately 1-2 cm) is made through the skin on the dorsal midline. A subcutaneous pocket is created by blunt dissection.
-
Implant Sterilization and Placement: The sterile hydrogel scaffold is placed into the subcutaneous pocket.
-
Wound Closure: The incision is closed using surgical staples or sutures.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate analgesics as prescribed.
-
Explantation: At predetermined time points (e.g., 1, 4, 12, 26 weeks), animals are euthanized, and the implants with surrounding tissue are carefully explanted for analysis.[1]
Histological and Immunohistochemical Analysis of Explanted Tissues
This protocol describes the processing and analysis of explanted tissues to assess the host response to the implanted biomaterial.
-
Fixation: The explanted tissue containing the implant is fixed in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: The fixed tissue is dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax. For hydrogel implants, specialized processing may be required to maintain the implant structure.
-
Sectioning: Thin sections (5-10 µm) of the embedded tissue are cut using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize the general tissue morphology, cell types, and the inflammatory infiltrate around the implant.
-
Masson's Trichrome Staining: To visualize collagen deposition and the thickness of the fibrous capsule.
-
Immunohistochemistry (IHC): To identify specific cell types and markers of inflammation. Common markers include:
-
CD68: for macrophages.
-
CD3: for T-lymphocytes.
-
Alpha-smooth muscle actin (α-SMA): for myofibroblasts, indicating fibrosis.
-
-
-
Microscopic Analysis: Stained sections are examined under a light microscope to qualitatively and quantitatively assess the tissue response, including the thickness of the fibrous capsule, the density and type of inflammatory cells, and the degree of tissue integration.
Visualizing Key Pathways and Workflows
Signaling in the Foreign Body Response
The following diagram illustrates a simplified signaling pathway involved in the foreign body response (FBR) to an implanted biomaterial. Upon implantation, proteins from the surrounding biological fluids adsorb to the material surface. This protein layer mediates the interaction with immune cells, primarily macrophages, which can lead to the formation of foreign body giant cells and the encapsulation of the implant in a fibrous capsule.
Caption: Simplified signaling cascade of the foreign body response to an implanted biomaterial.
Experimental Workflow for In Vivo Assessment
The diagram below outlines a typical experimental workflow for the in vivo evaluation of an implanted biomaterial, from synthesis to final analysis.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Degradation Kinetics of Additively Manufactured PLGA Under Variable Mechanical Loading Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of TEGDA with other acrylic monomers in sensitization studies.
An in-depth analysis of the cross-sensitization potential of Triethylene Glycol Diacrylate (TEGDA) with other acrylic monomers, supported by experimental data for researchers, scientists, and drug development professionals.
This compound (TEGDA) is a difunctional acrylic monomer utilized in various applications, including coatings and adhesives. As with many acrylic monomers, its potential to cause skin sensitization is a critical consideration for safety assessment. A key aspect of this assessment is understanding its cross-reactivity with other structurally related acrylates and methacrylates. This guide provides a comparative analysis of TEGDA's sensitization potential and its cross-reactivity profile based on available experimental studies.
Sensitization Potential of Acrylic Monomers
The sensitizing capacity of acrylic monomers is typically evaluated using in vivo models such as the Guinea Pig Maximization Test (GPMT) and the murine Local Lymph Node Assay (LLNA). The GPMT provides a qualitative assessment of sensitization, while the LLNA offers a quantitative measure known as the EC3 value (Effective Concentration required to produce a three-fold increase in lymphocyte proliferation), which indicates the potency of a sensitizer.
A comprehensive review of studies on multifunctional acrylates suggests that n-ethylene glycol diacrylates, the chemical family to which TEGDA belongs, are generally considered weak or non-sensitizers. This is in contrast to other di- and tri-acrylic compounds which are often potent sensitizers.
For comparison, the table below summarizes the sensitization potential of various acrylic monomers as reported in the literature.
| Monomer | Abbreviation | Sensitization Potential | Test Method | Reference |
| This compound | TEGDA | Weak/Non-sensitizer | GPMT | [1] |
| Triethylene Glycol Dimethacrylate | TEGDMA | Weak/Non-sensitizer | GPMT | [1] |
| 1,4-Butanediol Diacrylate | BUDA | Moderate to Strong | GPMT | [1] |
| 1,6-Hexanediol Diacrylate | HDDA | Moderate to Strong | GPMT | [1] |
| Tripropylene Glycol Diacrylate | TPGDA | Moderate | GPMT | [1] |
| Neopentyl Glycol Diacrylate | NPGDA | Strong | GPMT | [1] |
| 2-Hydroxyethyl Acrylate | 2-HEA | Not explicitly classified | GPMT | [1] |
| 2-Hydroxypropyl Acrylate | 2-HPA | Not explicitly classified | GPMT | [1] |
| Methyl Acrylate | MA | Weak | LLNA | [2] |
| Ethyl Acrylate | EA | Weak | LLNA | [2] |
| Butyl Acrylate | BA | Weak | LLNA | [2] |
| 2-Ethylhexyl Acrylate | EHA | Moderate | LLNA | [2] |
Cross-Reactivity of TEGDA
Cross-reactivity occurs when sensitization to one substance leads to an allergic reaction upon exposure to another, structurally similar substance. Understanding these patterns is crucial for risk assessment and for advising sensitized individuals.
A key study investigating the cross-reactivity of acrylates provides direct evidence regarding TEGDA. In a Guinea Pig Maximization Test where guinea pigs were sensitized to Triethylene Glycol Dimethacrylate (TEGDMA), a structurally similar compound to TEGDA, no cross-sensitization was observed when the animals were challenged with TEGDA.[3] This finding suggests a lack of cross-reactivity between TEGDMA and TEGDA. The same study also reported no cross-sensitization between TEGDMA and 1,4-butanediol diacrylate, 1,6-hexanediol diacrylate, 1,4-butanediol dimethacrylate, or ethylene glycol dimethacrylate.[3]
Generally, cross-sensitization is more likely to occur between acrylates with closely related core structures.[1] However, the patterns can be complex. For instance, exposure to methacrylates may induce cross-reactivity to acrylates, while the reverse is less common.
Experimental Protocols
The primary methods cited for assessing sensitization and cross-reactivity are the Guinea Pig Maximization Test (GPMT) and the Local Lymph Node Assay (LLNA).
Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo assay designed to assess the potential of a substance to cause skin sensitization.[4]
Induction Phase:
-
Intradermal Induction: On day 0, guinea pigs are injected intradermally with the test substance in an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.
-
Topical Induction: On day 7, the test substance is applied topically to the same site and covered with an occlusive dressing for 48 hours.
Challenge Phase:
-
Two weeks after the induction phase (day 21), the animals are challenged with a non-irritating concentration of the test substance, and also with the potential cross-reacting substances, applied topically to a naive site.
-
The skin reactions are scored at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group that was not induced with the test substance.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Network Structure of TEGDA Polymers and Alternative Crosslinked Systems
For researchers, scientists, and drug development professionals, the selection of a suitable polymer network is paramount to achieving desired material properties, be it for drug delivery, tissue engineering, or other biomedical applications. Tri(ethylene glycol) dimethacrylate (TEGDA) is a commonly utilized crosslinking agent that imparts flexibility to polymer networks. This guide provides an objective comparison of the network structure of TEGDA-based polymers against other common crosslinked systems, supported by experimental data and detailed methodologies.
Comparative Analysis of Network Structure Parameters
The network structure of a crosslinked polymer is a critical determinant of its macroscopic properties, including its mechanical strength, swelling behavior, and transport characteristics. Key parameters used to characterize this structure include crosslinking density, molecular weight between crosslinks (Mc), and mesh size (ξ). The following tables summarize quantitative data for TEGDA-based systems and compare them with other common crosslinked polymers like poly(ethylene glycol) diacrylate (PEGDA), ethylene glycol dimethacrylate (EGDMA), and tetraethylene glycol dimethacrylate (TEGDMA).
Table 1: Comparison of Mechanical Properties of Polymethyl Methacrylate (PMMA) Crosslinked with Different Agents
| Crosslinking Agent (at 15 vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Surface Hardness (VHN) |
| TEGDA | 122.26 ± 9.05 | 2.85 ± 0.21 | 17.95 ± 1.16 |
| TEGDMA | 115.50 ± 10.13 | 2.78 ± 0.19 | 16.83 ± 0.98 |
| EGDMA | 112.83 ± 8.54 | 2.71 ± 0.15 | 17.21 ± 1.05 |
| PEGDMA | 108.71 ± 9.87 | 2.65 ± 0.17 | 15.01 ± 0.89 |
| Data adapted from a study on crosslinked PMMA for denture base materials.[1][2] |
Table 2: Network Properties of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels
| PEGDA Molecular Weight (Da) | Polymer Concentration (wt%) | Compressive Modulus (MPa) | Swelling Ratio (q) |
| 400 | 20 | 0.26 ± 0.02 | ~1.5 |
| 400 | 40 | 1.02 ± 0.11 | ~1.2 |
| 3400 | 20 | 0.13 ± 0.01 | ~2.5 |
| 3400 | 40 | 0.52 ± 0.04 | ~2.0 |
| Data synthesized from studies on PEGDA hydrogels for tissue engineering applications.[3][4] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate characterization and comparison of polymer networks. Below are protocols for key experiments used to determine the network structure parameters.
Swelling Studies and Determination of Network Parameters
Objective: To determine the swelling ratio, crosslinking density, and molecular weight between crosslinks of a polymer network.
Methodology:
-
Sample Preparation: Prepare disc-shaped samples of the crosslinked polymer with known initial dimensions and weight (W_d).
-
Swelling: Immerse the samples in a suitable solvent (e.g., deionized water for hydrogels) at a constant temperature (e.g., 37°C) until equilibrium swelling is reached.
-
Measurement of Swollen Weight: Remove the swollen samples from the solvent, gently blot the surface to remove excess solvent, and immediately weigh them to obtain the swollen weight (W_s).
-
Calculation of Swelling Ratio: The mass swelling ratio (q) is calculated using the formula: q = W_s / W_d The volume swelling ratio (Q) can also be determined if the densities of the polymer and solvent are known.[5]
-
Flory-Rehner Theory for Network Parameter Calculation: The molecular weight between crosslinks (Mc) can be calculated from the swelling data using the Flory-Rehner equation.[6][7] This equation relates the swelling of a polymer network to the thermodynamic interactions between the polymer and the solvent and the elastic energy stored in the network.
Caption: Logical flow for calculating network parameters using the Flory-Rehner equation.
Rheological Analysis
Objective: To characterize the viscoelastic properties of the polymer network, which are directly related to the crosslinking density and network structure.
Methodology:
-
Sample Preparation: Prepare cylindrical or disc-shaped samples of the polymer network suitable for the rheometer geometry (e.g., parallel plate).
-
Instrumentation: Use a rotational rheometer equipped with a temperature-controlled chamber.
-
Frequency Sweep: Perform a small-amplitude oscillatory shear (SAOS) test by applying a small, sinusoidal strain to the sample over a range of frequencies at a constant temperature.
-
Data Acquisition: Measure the storage modulus (G') and loss modulus (G'').
-
Analysis: The storage modulus (G') in the rubbery plateau region is directly proportional to the crosslinking density of the polymer network.[8]
Caption: Experimental workflow for rheological analysis of polymer networks.
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and porous structure of the polymer network.
Methodology:
-
Sample Preparation:
-
Fixation (Optional): For hydrogels, fixation using agents like glutaraldehyde may be performed to preserve the structure.
-
Dehydration: Sequentially immerse the sample in a series of graded ethanol-water solutions (e.g., 30%, 50%, 70%, 90%, 100% ethanol) to remove water.[9]
-
Drying: Use critical point drying or freeze-drying (lyophilization) to remove the ethanol without causing the network to collapse.[10][11]
-
-
Mounting and Coating: Mount the dried sample onto an SEM stub using conductive adhesive and sputter-coat with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Imaging: Place the sample in the SEM chamber and acquire images at various magnifications to observe the surface morphology and internal porous structure.[11]
Caption: Workflow for preparing hydrogel samples for SEM imaging.
Network Structure Comparison
The chemical structure of the crosslinker plays a significant role in defining the final network architecture.
Caption: Comparison of chemical features of different crosslinkers.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Swelling - Hydrogel Design [hydrogeldesign.org]
- 6. Calculation of Swelling for a Ge [eng.uc.edu]
- 7. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triethylene Glycol Diacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of Triethylene glycol diacrylate (TEGDA) is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage TEGDA waste effectively. Adherence to these protocols will help in minimizing risks and ensuring compliance with regulatory standards.
This compound is categorized as a hazardous substance due to its potential for skin and eye irritation, as well as skin sensitization.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it must be managed as regulated hazardous waste.
Waste Characterization and Segregation
Before disposal, it is crucial to properly characterize and segregate TEGDA waste.
-
Waste Identification : Pure, unused TEGDA, solutions containing TEGDA, and materials contaminated with TEGDA (e.g., gloves, absorbent pads, and glassware) are all considered hazardous waste.[4][5]
-
Segregation : This waste must be segregated from other laboratory waste streams to prevent dangerous reactions.[6][7] Specifically, keep TEGDA waste separate from incompatible materials such as strong oxidizing agents, strong reducing agents, and peroxides.[8]
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe handling and disposal of this compound waste:
-
Personal Protective Equipment (PPE) : Before handling TEGDA waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3]
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Storage :
-
Spill Management :
-
Final Disposal :
-
Do not dispose of liquid TEGDA down the drain or in regular trash.[1][9][10]
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[3][5]
-
Ensure all necessary waste disposal paperwork, such as a hazardous waste manifest, is completed accurately.[5]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are determined by local, state, and national regulations and the capabilities of the licensed disposal facility, the following table summarizes key physical and regulatory data.
| Property | Value | Source Citation |
| CAS Number | 1680-21-3 | [1][11] |
| Molecular Formula | C12H18O6 | [3][11] |
| Molecular Weight | 258.27 g/mol | [3][11] |
| Flash Point | 146.6 °C / 332.6 °F | [1][8] |
| pH | Not Applicable (Insoluble in water) | |
| RCRA Hazardous Waste Code | Dependent on specific waste characteristics | [4][7] |
Note: The specific RCRA (Resource Conservation and Recovery Act) hazardous waste code will depend on whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. odu.edu [odu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. Disposing of acrylic paint: how to do it safely and in an environmentally friendly way! [malennachzahlen-schipper.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Page loading... [wap.guidechem.com]
Personal protective equipment for handling Triethylene glycol diacrylate
Essential Safety and Handling Guide for Triethylene Glycol Diacrylate
This guide provides immediate and essential safety protocols for handling this compound (TEGDA) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Health Hazard Information
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2] Symptoms can include rash, itching, and swelling.[3]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1][4] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber > 0.5 mm, butyl rubber, or chloroprene rubber).[5][6] Gloves must be inspected before use and disposed of properly after handling.[1][4] A no-touch removal technique is recommended.[2] | To prevent skin contact, which can lead to irritation and allergic reactions.[1] Acrylates may penetrate commonly-used gloves.[2] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat, long-sleeved clothing, and an apron.[1][5][6] Protective boots and clothing resistant to liquid chemicals are also recommended.[6] | To protect the skin from accidental splashes and contact.[1] |
| Respiratory Protection | Use in a well-ventilated area.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with a filter for organic vapors is necessary.[1][6] | To avoid inhalation of mist, gas, or vapors.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat, sources of ignition, and direct sunlight.[3][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and peroxides.[3]
-
Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][8]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[1][9]
-
Do not allow the chemical to enter drains.[1]
-
Contaminated packaging should be disposed of as unused product.[4][10]
Emergency Procedures
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice or attention. Remove and wash contaminated clothing before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[3] Get medical attention.[3]
-
If Inhaled: Move the person into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
-
If Swallowed: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill Response:
-
Evacuate personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate personal protective equipment as outlined above.[1]
-
For small spills, use an absorbent material to clean up the spill. Place the absorbent material and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal.[11]
-
For large spills, prevent further leakage if it is safe to do so.[1] Contain the spill with inert material (e.g., sand, earth).
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1] Use spark-proof tools.[1]
-
Do not let the chemical enter drains or the environment.[1]
Visual Workflow Guides
The following diagrams illustrate the standard procedures for handling this compound safely.
Caption: Standard Operating Procedure for Handling TEGDA.
Caption: Workflow for Responding to a TEGDA Spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. arkema.com [arkema.com]
- 6. Mobile [my.chemius.net]
- 7. sfdchem.com [sfdchem.com]
- 8. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 9. chemotechnique.se [chemotechnique.se]
- 10. tcichemicals.com [tcichemicals.com]
- 11. DIETHYLENE GLYCOL DIACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
